Product packaging for VU0152099(Cat. No.:)

VU0152099

Cat. No.: B1682264
M. Wt: 355.4 g/mol
InChI Key: AZOGCTMOKNTHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) . Its mechanism of action is characterized by its ability to potentiate the effects of the endogenous neurotransmitter acetylcholine without acting as an agonist on its own, thereby offering a more refined method for receptor modulation in research settings . Preclinical studies highlight its significant research value in neuroscience, particularly in investigating potential treatments for substance use disorders and psychiatric conditions. In rodent models, this compound has been shown to decrease self-administration of cocaine and reduce cocaine choice, indicating its potential utility in addiction research . Furthermore, it reverses hyperlocomotion induced by amphetamine, a model relevant to the study of antipsychotic agents . Research suggests that the mechanisms by which M4 PAMs suppress cocaine-taking behavior are distinct from those of M1 receptor agonists, pointing to specific neural pathways that can be targeted . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3O3S B1682264 VU0152099

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-9-5-10(2)21-18-14(9)15(19)16(25-18)17(22)20-7-11-3-4-12-13(6-11)24-8-23-12/h3-6H,7-8,19H2,1-2H3,(H,20,22)

InChI Key

AZOGCTMOKNTHIU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0152099, VU 0152099, VU-0152099

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As an allosteric modulator, it does not directly activate the receptor but rather enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[1] This document provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing its effects on signaling pathways and experimental workflows.

Core Mechanism of Action

This compound binds to an allosteric site on the M4 receptor, a site distinct from the orthosteric binding site where acetylcholine binds.[1] This interaction induces a conformational change in the receptor that increases its affinity for acetylcholine and potentiates its downstream signaling.[1] Notably, this compound is devoid of intrinsic agonist activity, meaning it does not activate the M4 receptor in the absence of acetylcholine.[1] Its mechanism is highly selective for the M4 subtype over other muscarinic acetylcholine receptors (M1, M2, M3, and M5).

The potentiation of M4 receptor function by this compound has been demonstrated to have significant effects in preclinical models, particularly in models relevant to psychiatric and neurological disorders. For instance, it has been shown to reverse amphetamine-induced hyperlocomotion in rats, a model sensitive to antipsychotic agents. This effect is consistent with the hypothesis that enhancing M4 receptor activity can modulate dopaminergic signaling in the striatum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell LineAssay TypeReference
EC50 (PAM activity) 403 ± 117 nMCHO cells expressing rM4 and Gqi5Calcium Mobilization
EC50 (PAM activity) 380 ± 93 nM (for analog VU0152100)CHO cells expressing rM4 and Gqi5Calcium Mobilization
Intrinsic Agonist Activity None observedCHO cells expressing rM4 and Gqi5Calcium Mobilization

Table 2: Effect of this compound on Acetylcholine (ACh) Affinity

ConditionACh KiFold ShiftCell LineAssay TypeReference
Vehicle 252 ± 17.9 nM-CHO cells expressing rM4[3H]NMS Radioligand Binding
This compound 10.4 ± 0.91 nM~24-foldCHO cells expressing rM4[3H]NMS Radioligand Binding
VU0152100 (analog) 12.2 ± 0.49 nM~21-foldCHO cells expressing rM4[3H]NMS Radioligand Binding

Table 3: Selectivity Profile of this compound

Receptor SubtypeActivityConcentration TestedAssay TypeReference
M1, M2, M3, M5 No effect on ACh dose-responseUp to 30 µMCalcium Mobilization
GABAA (flunitrazepam site) 51% displacement of binding10 µMRadioligand Binding

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Calcium Mobilization Assay for M4 PAM Activity

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic acetylcholine receptor (rM4) and a chimeric G protein (Gqi5). The Gqi5 chimera is necessary to couple the Gi/o-linked M4 receptor to the phospholipase Cβ/Ca2+ pathway, enabling a measurable calcium response.

  • Protocol:

    • Cells are plated in 96-well plates and grown to confluency.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

    • After dye loading, the cells are washed.

    • A range of concentrations of this compound is added to the wells.

    • After a 1.5-minute incubation with the compound, a fixed concentration of acetylcholine, corresponding to its EC20 (the concentration that elicits 20% of the maximal response), is added.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Data are normalized to the response of ACh alone and plotted as a concentration-response curve to determine the EC50 of this compound's potentiating effect.

  • Control for Agonist Activity: The same protocol is followed, but no acetylcholine is added after the incubation with this compound to ensure the compound does not elicit a response on its own.

2. Radioligand Binding Assays

  • Preparation: Membranes are prepared from CHO cells stably expressing the rM4 receptor.

  • [3H]NMS Displacement Assay (Orthosteric Site Interaction):

    • Cell membranes are incubated with a fixed concentration of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS, e.g., 0.1 nM).

    • Increasing concentrations of this compound (or a known orthosteric ligand like atropine as a positive control) are added.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

    • The inability of this compound to displace [3H]NMS, even at high concentrations (e.g., up to 30 µM), confirms that it does not bind to the orthosteric site.

  • ACh Competition Assay (Affinity Shift):

    • Cell membranes are incubated with [3H]NMS (e.g., 0.1 nM) in the presence of either vehicle or a fixed concentration of this compound.

    • Increasing concentrations of acetylcholine are added to compete with [3H]NMS for binding.

    • Following incubation and filtration, the amount of bound [3H]NMS is quantified.

    • The concentration of ACh required to displace 50% of the [3H]NMS binding (the IC50) is determined in the presence and absence of this compound.

    • The Ki of ACh is calculated from the IC50 values. A leftward shift in the ACh competition curve in the presence of this compound indicates an increased affinity of ACh for the M4 receptor.

Visualizations

M4 Receptor Signaling Potentiation by this compound

M4_Signaling_Potentiation cluster_membrane Cell Membrane ACh Acetylcholine (ACh) (Endogenous Ligand) This compound This compound (M4 PAM) M4R M4 Receptor ACh->M4R Binds This compound->M4R Binds Gi_protein Gαi/o (Inactive) OrthostericSite AllostericSite Gi_active Gαi/o (Active) Gi_protein->Gi_active Activation AC Adenylyl Cyclase Gi_active->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP

Caption: Potentiation of M4 receptor signaling by this compound.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Plate CHO-M4-Gqi5 cells load_dye Load cells with calcium-sensitive dye start->load_dye wash1 Wash cells load_dye->wash1 add_compound Add this compound (concentration range) wash1->add_compound incubate Incubate (1.5 min) add_compound->incubate add_ach Add ACh (EC20) incubate->add_ach measure Measure fluorescence change add_ach->measure analyze Analyze data (EC50 determination) measure->analyze Logical_Relationship This compound This compound AllostericSite Binds to M4 Allosteric Site This compound->AllostericSite NoAgonism No Direct Receptor Activation (No Intrinsic Agonism) This compound->NoAgonism ConformationalChange Induces Conformational Change in M4 Receptor AllostericSite->ConformationalChange IncreasedAffinity Increased Affinity of M4 for Acetylcholine ConformationalChange->IncreasedAffinity PotentiatedSignaling Potentiated M4-mediated Intracellular Signaling IncreasedAffinity->PotentiatedSignaling

References

An In-depth Technical Guide to VU0152099: A Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

VU0152099, with the chemical name 3-amino-N-(benzo[d][1][2]dioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1][3] It exhibits no intrinsic agonist activity but potentiates the response of the M4 receptor to the endogenous agonist acetylcholine (ACh).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the striatum and other key brain regions involved in motor control, cognition, and reward. Its role in modulating dopaminergic signaling has made it a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and addiction. This compound emerged from a chemical optimization program as a potent and selective tool compound for studying the therapeutic potential of M4 receptor modulation.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site for acetylcholine. By binding to this allosteric site, this compound enhances the affinity of acetylcholine for the M4 receptor and potentiates its downstream signaling. Importantly, this compound does not activate the M4 receptor on its own, a characteristic that may offer a more nuanced and potentially safer therapeutic approach compared to direct-acting orthosteric agonists.

cluster_M4R M4 Receptor Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gi_o Gi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cluster_synthesis General Synthesis Workflow Start Starting Materials Intermediate1 Substituted 2-chloronicotinonitrile Start->Intermediate1 Intermediate2 Thiol-containing reagent Start->Intermediate2 Cyclization Cyclization to form thieno[2,3-b]pyridine core Intermediate1->Cyclization Intermediate2->Cyclization Functionalization Functional Group Manipulation Cyclization->Functionalization FinalProduct This compound Functionalization->FinalProduct cluster_workflow Calcium Mobilization Assay Workflow Start Start Plating Plate CHO-rM4-Gqi5 cells Start->Plating DyeLoading Load cells with Fluo-4 AM dye Plating->DyeLoading CompoundPrep Prepare this compound and ACh solutions DyeLoading->CompoundPrep Assay Add compounds to cells and measure fluorescence CompoundPrep->Assay Analysis Analyze data and determine EC50 Assay->Analysis End End Analysis->End

References

VU0152099: A Selective M4 Positive Allosteric Modulator for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Developed as a chemical optimization of the earlier compound VU10010, this compound exhibits improved physicochemical and pharmacokinetic properties, enabling its use in in vivo studies.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, experimental protocols for its characterization, and a visualization of its mechanism of action within the M4 receptor signaling pathway. The selective activation of M4 receptors is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeCell LineParameterValueReference
Calcium MobilizationHEK293 cells expressing rat M4 and Gqi5EC50 (PAM activity)403 ± 117 nM[1]
GIRK-mediated Thallium FluxHEK293 cells expressing human M4 and GIRK1/2EC50 (Potentiation of ACh EC20)1.2 ± 0.3 µM
Acetylcholine Potency Shift (Calcium Mobilization)HEK293 cells expressing rat M4 and Gqi5Fold Shift (at 30 µM this compound)~30-fold leftward shift
Acetylcholine Potency Shift (GIRK-mediated Thallium Flux)HEK293 cells expressing human M4 and GIRK1/2Fold Shift (at 10 µM this compound)~30-fold leftward shift

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivityConcentration TestedReference
M1, M2, M3, M5 Muscarinic ReceptorsNo effect on ACh dose-response curvesUp to 30 µM
Panel of 68 GPCRs, ion channels, transporters, and enzymesClean ancillary pharmacology profileNot specified
Panel of 16 GPCRs (functional screen)No agonist, antagonist, or allosteric potentiator activityNot specified

Table 3: In Vivo Efficacy of this compound

Animal ModelEffectDosingReference
Amphetamine-induced hyperlocomotion in ratsReversal of hyperlocomotionNot specified
Cocaine vs. food choice in male ratsProgressively augmenting suppression of cocaine choice and intake1.8 mg/kg/day for 7 days

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Calcium Mobilization Assay

  • Cell Line: HEK293 cells stably co-expressing the rat M4 muscarinic receptor and the chimeric G protein Gqi5. The Gqi5 chimera is necessary to couple the Gi/o-coupled M4 receptor to the phospholipase Cβ/Ca2+ pathway.

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

    • After dye loading, cells are washed with assay buffer.

    • For PAM activity assessment, cells are pre-incubated with varying concentrations of this compound or vehicle for a short period.

    • Subsequently, cells are stimulated with a submaximal concentration (EC20) of acetylcholine (ACh).

    • To determine the effect on ACh potency, cells are pre-incubated with a fixed concentration of this compound and then stimulated with increasing concentrations of ACh.

    • Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLEXstation II).

    • Data are normalized as a percentage of the maximal response to a saturating concentration of ACh.

2. GIRK-mediated Thallium Flux Assay

  • Cell Line: HEK293 cells stably co-expressing the human M4 muscarinic receptor and heteromeric GIRK1/2 channels.

  • Procedure:

    • Cells are plated in 384-well plates.

    • On the day of the assay, cells are loaded with a thallium-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • Cells are then stimulated with an EC20 concentration of ACh in the presence of thallium ions.

    • The influx of thallium through the activated GIRK channels is measured as an increase in fluorescence.

    • To assess the effect on ACh potency, cells are pre-incubated with a fixed concentration of this compound and then stimulated with a full concentration-response curve of ACh in the presence of thallium.

3. Radioligand Binding Assay

  • Preparation: Membranes prepared from cells expressing the rat M4 receptor.

  • Procedure:

    • To determine if this compound binds to the orthosteric site, a competition binding assay is performed.

    • Membranes are incubated with a fixed concentration of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS) (e.g., 0.1 nM).

    • Increasing concentrations of this compound, or a known orthosteric antagonist like atropine, are added to the incubation.

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Displacement of [3H]NMS binding indicates interaction with the orthosteric site. This compound does not displace [3H]NMS at concentrations up to 30 µM, confirming its allosteric binding site.

In Vivo Behavioral Assay

1. Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats (270-300 g).

  • Housing: Animals are housed in pairs under a 12-h light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Rats are habituated to the locomotor activity chambers for a set period.

    • This compound or vehicle (10% Tween 80 in deionized water, pH adjusted to ~7.0) is administered via intraperitoneal (i.p.) injection at a volume of 1.0 ml/kg.

    • After a pre-treatment period (e.g., 30 minutes), rats are administered d-amphetamine to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.

    • The ability of this compound to reverse amphetamine-induced hyperlocomotion is quantified by comparing the activity of treated groups to the vehicle/amphetamine control group.

Mandatory Visualizations

Signaling Pathways

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation ACh Acetylcholine (ACh) ACh->M4R Orthosteric Binding This compound This compound (PAM) This compound->M4R Allosteric Binding

Caption: M4 muscarinic receptor signaling pathway modulated by this compound.

Experimental Workflow

PAM_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Single concentration of compound + ACh (EC20) in functional assay (e.g., Calcium Mobilization) start->primary_screen hit_id Hit Identification: Compounds showing potentiation of ACh response primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Analysis: Determine PAM EC50 hit_id->dose_response Active Compounds selectivity Selectivity Assays: Test against other muscarinic receptor subtypes (M1, M2, M3, M5) dose_response->selectivity mechanism Mechanism of Action: - Radioligand binding assay - ACh potency shift determination selectivity->mechanism in_vivo In Vivo Studies: - Pharmacokinetics - Behavioral models (e.g., Amphetamine-induced hyperlocomotion) mechanism->in_vivo lead Lead Compound: This compound in_vivo->lead

Caption: Experimental workflow for the identification and characterization of an M4 PAM like this compound.

Logical Relationship

Allosteric_Modulation_Concept cluster_receptor M4 Receptor ortho Orthosteric Site Response Enhanced Receptor Response ortho->Response Leads to allo Allosteric Site allo->ortho Increases Affinity for ACh (Conformational Change) ACh Acetylcholine (Endogenous Agonist) ACh->ortho Binds to This compound This compound (Positive Allosteric Modulator) This compound->allo Binds to This compound->Response Potentiates

References

VU0152099: An In-Depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Receptor Specificity: This guide provides a comprehensive overview of VU0152099, a significant tool in neuroscience research. It is important to clarify at the outset that, based on extensive scientific literature, this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3] While the initial query concerned its role as a dopamine D1 receptor PAM, a thorough review of published studies indicates no significant activity at the D1 receptor. This document will, therefore, focus on its well-established function as an M4 PAM, providing researchers, scientists, and drug development professionals with a detailed understanding of its properties and applications.

Executive Summary

This compound is a centrally active small molecule that enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 muscarinic receptor. It does not activate the receptor on its own but potentiates the receptor's response to acetylcholine.[1] This property makes it a valuable tool for studying the role of the M4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Research has demonstrated its efficacy in animal models relevant to conditions such as schizophrenia and cocaine use disorder.[4] This guide will detail the in vitro and in vivo pharmacology of this compound, provide protocols for key experimental assays, and illustrate the relevant signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site where acetylcholine binds. This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. Consequently, in the presence of acetylcholine, this compound enhances the downstream signaling cascade initiated by M4 receptor activation. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various assays, primarily utilizing cell lines expressing the rat or human M4 receptor. These studies have consistently demonstrated its potency and selectivity as an M4 PAM.

ParameterSpeciesAssay TypeValueReference
EC50 RatCalcium Mobilization403 ± 117 nM
EC50 RatThallium Flux (GIRK)1.2 ± 0.3 µM
ACh Fold Shift RatCalcium Mobilization~30-fold at 30 µM
Selectivity HumanCalcium MobilizationInactive at M1, M2, M3, M5 up to 30 µM

In Vivo Pharmacology

In vivo studies have established the central nervous system penetrance and behavioral effects of this compound. A key finding is its ability to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model with predictive validity for antipsychotic efficacy. Furthermore, it has been shown to reduce cocaine self-administration in animal models of drug seeking.

Animal ModelSpeciesDosingEffectReference
Amphetamine-Induced HyperlocomotionRat56.6 mg/kg, i.p.Reversal of hyperlocomotion
Cocaine vs. Food ChoiceRat1.8 mg/kg, i.p. (repeated)Progressive suppression of cocaine choice

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize this compound.

Calcium Mobilization Assay

This assay measures the potentiation of acetylcholine-induced calcium flux in cells co-expressing the M4 receptor and a chimeric G-protein (e.g., Gqi5) that links the Gi/o pathway to the phospholipase C pathway.

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the M4 receptor and Gqi5 in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a sub-maximal concentration (EC20) of acetylcholine to all wells and measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the EC50 of this compound by plotting the potentiation of the acetylcholine response against the concentration of this compound.

Radioligand Binding Assay

This assay is used to determine if this compound binds to the orthosteric site and to measure its effect on the affinity of acetylcholine.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the M4 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled antagonist (e.g., [3H]NMS) in the presence of varying concentrations of this compound or a known orthosteric ligand (as a positive control). To determine the effect on agonist affinity, incubate with the radiolabeled antagonist, a fixed concentration of this compound, and varying concentrations of acetylcholine.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki values and the fold-shift in acetylcholine affinity in the presence of this compound.

In Vivo Amphetamine-Induced Hyperlocomotion

This behavioral assay assesses the potential antipsychotic-like activity of a compound.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment (e.g., open-field activity chambers).

  • Compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 90 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group to determine if the compound attenuates amphetamine-induced hyperlocomotion.

Signaling Pathways and Workflows

Visual representations of signaling cascades and experimental procedures can aid in understanding the complex biological processes involved.

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds to orthosteric site G_protein Gi/o Protein M4R->G_protein Activates This compound This compound This compound->M4R Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Downstream Effects

Caption: M4 Muscarinic Receptor Signaling Pathway.

PAM_Characterization_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening: Primary Assay (e.g., Calcium Mobilization) Start->In_Vitro_Screening Selectivity_Assay Selectivity Profiling: Test against other muscarinic subtypes In_Vitro_Screening->Selectivity_Assay Active Compounds Mechanism_Assay Mechanism of Action: Radioligand Binding Assays Selectivity_Assay->Mechanism_Assay Selective Compounds In_Vivo_PK In Vivo Pharmacokinetics: Brain Penetration Studies Mechanism_Assay->In_Vivo_PK Confirmed PAMs In_Vivo_Efficacy In Vivo Efficacy: Behavioral Models (e.g., Hyperlocomotion) In_Vivo_PK->In_Vivo_Efficacy Brain Penetrant Lead_Optimization Lead Optimization or Further Preclinical Development In_Vivo_Efficacy->Lead_Optimization Efficacious Compounds

Caption: Experimental Workflow for PAM Characterization.

References

An In-depth Technical Guide to VU0152099: A Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] Developed as a chemical optimization of the earlier compound VU10010, this compound overcomes previous limitations in physicochemical properties, enabling in vivo studies.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Its selectivity for the M4 receptor subtype makes it a valuable tool for dissecting the physiological roles of M4 and a promising lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds.[1] By itself, this compound does not activate the M4 receptor.[1] Instead, it enhances the receptor's response to acetylcholine. This potentiation is achieved by increasing the affinity of the M4 receptor for acetylcholine, leading to a significant leftward shift in the acetylcholine concentration-response curve. Specifically, in the presence of this compound, the potency of ACh to displace the binding of the radioligand [3H]N-methylscopolamine ([3H]NMS) to the M4 receptor is increased by 20- to 25-fold.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Table 1: Functional Potency of this compound at Muscarinic Acetylcholine Receptors

Receptor SubtypeAssay TypeCell LineParameterValue (µM)
M4Calcium MobilizationCHO cells expressing rM4 and Gqi5EC500.403 ± 0.117
M1Calcium MobilizationCHO cells-No activity up to 30 µM
M2Calcium MobilizationCHO cells-No activity up to 30 µM
M3Calcium MobilizationCHO cells-No activity up to 30 µM
M5Calcium MobilizationCHO cells-No activity up to 30 µM

Data extracted from Brady et al., 2008.

Table 2: Effect of this compound on Acetylcholine (ACh) Affinity at the M4 Receptor

LigandConditionParameterValue (nM)Fold Shift
AcetylcholineVehicleKi252 ± 17.9-
Acetylcholine+ 10 µM this compoundKi10.4 ± 0.91~24

Data extracted from Brady et al., 2008.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). The M4 receptor, the target of this compound, primarily couples to the Gi/o family of G proteins. Activation of the M4 receptor by an agonist like acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The signaling pathway for functional assays of M4 PAMs often involves co-expression of a chimeric G protein, such as Gqi5, to link the Gi/o-coupled receptor to the phospholipase C (PLC) pathway, which can be measured via calcium mobilization.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gi_o Gi/o Protein M4R->Gi_o Activates AC_active Adenylyl Cyclase (Active) Gi_o->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) cAMP ↓ cAMP AC_inactive->cAMP AC_active->AC_inactive

M4 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (ACh Affinity Determination)

This protocol was adapted from the methods described by Brady et al. (2008) to determine the effect of this compound on the affinity of acetylcholine for the M4 receptor.

1. Materials:

  • Membrane preparation from CHO cells stably expressing the rat M4 receptor.
  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
  • Acetylcholine (ACh) as the competing ligand.
  • This compound.
  • Atropine for determining non-specific binding.
  • Binding buffer (composition not specified in the abstract).
  • 96-well plates.
  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of acetylcholine.
  • In a 96-well plate, combine 25 µg of M4 receptor-expressing cell membranes, a fixed concentration of [3H]NMS (e.g., 0.1 nM), and varying concentrations of acetylcholine.
  • For the experimental group, add a fixed concentration of this compound (e.g., 10 µM) to each well. For the control group, add vehicle.
  • To determine non-specific binding, add 1 µM atropine to a set of control wells.
  • Incubate the plates at a specified temperature and for a duration sufficient to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with ice-cold buffer.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the acetylcholine concentration.
  • Fit the data using a non-linear regression model to determine the IC50 of acetylcholine in the presence and absence of this compound.
  • Calculate the Ki of acetylcholine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- M4 Membranes\n- [3H]NMS\n- ACh dilutions\n- this compound/Vehicle\n- Atropine", fillcolor="#FFFFFF"]; setup_assay [label="Set up 96-well plate:\nAdd membranes, [3H]NMS, ACh,\nand this compound/Vehicle/Atropine", fillcolor="#FFFFFF"]; incubate [label="Incubate to Equilibrium", fillcolor="#FBBC05"]; filter_wash [label="Rapid Filtration and Washing", fillcolor="#FFFFFF"]; count [label="Scintillation Counting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Calculate specific binding\n- Determine IC50 and Ki", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prepare_reagents; prepare_reagents -> setup_assay; setup_assay -> incubate; incubate -> filter_wash; filter_wash -> count; count -> analyze; analyze -> end; }

Radioligand Binding Assay Workflow

Calcium Mobilization Assay (Functional Potency Determination)

This protocol is based on the methodology used by Brady et al. (2008) to assess the functional potency of this compound as an M4 PAM.

1. Materials:

  • CHO cells stably co-expressing the rat M4 receptor and the chimeric G protein Gqi5.
  • Cell culture medium.
  • Black, clear-bottom 96-well plates.
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer.
  • Acetylcholine (ACh).
  • This compound.
  • Fluorescence plate reader with automated liquid handling.

2. Procedure:

  • Seed the CHO-M4-Gqi5 cells into 96-well plates and culture overnight.
  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
  • Prepare serial dilutions of this compound.
  • Place the cell plate into the fluorescence plate reader.
  • Add the diluted this compound to the wells and incubate for a short period.
  • Add a fixed, sub-maximal concentration (EC20) of acetylcholine to the wells.
  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of this compound.
  • Plot the peak response as a function of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound for potentiation of the ACh response.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed CHO-M4-Gqi5 cells\nin 96-well plate", fillcolor="#FFFFFF"]; load_dye [label="Load cells with\ncalcium-sensitive dye", fillcolor="#FFFFFF"]; prepare_compounds [label="Prepare this compound dilutions\nand ACh (EC20)", fillcolor="#FFFFFF"]; measure_fluorescence [label="Measure fluorescence in plate reader", fillcolor="#FBBC05"]; add_pam [label="Add this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_agonist [label="Add ACh (EC20)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Data Analysis:\n- Determine peak response\n- Calculate EC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> load_dye; load_dye -> prepare_compounds; prepare_compounds -> measure_fluorescence; measure_fluorescence -> add_pam; add_pam -> add_agonist; add_agonist -> analyze; analyze -> end; }

Calcium Mobilization Assay Workflow

Conclusion

This compound is a highly selective and potent positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Its favorable physicochemical properties allow for both in vitro and in vivo characterization, making it an invaluable research tool. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working to understand the role of the M4 receptor in health and disease, and for those involved in the development of novel M4-targeted therapeutics. The high selectivity of this compound for the M4 subtype offers a significant advantage in minimizing off-target effects, a common challenge in the development of muscarinic receptor ligands. Further investigation into the therapeutic potential of this compound and similar M4 PAMs is warranted.

References

VU0152099: A Technical Guide to a Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0152099 is a potent, selective, and centrally active positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). Developed at Vanderbilt University, this compound has emerged as a critical pharmacological tool for dissecting the physiological roles of the M4 receptor and as a lead compound in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine. This guide provides a comprehensive overview of the discovery, mechanism of action, pharmacology, and key experimental data related to this compound.

Discovery and Synthesis

This compound was developed through the chemical optimization of an earlier M4 PAM, VU10010.[1] While VU10010 demonstrated high potency and selectivity, it possessed unfavorable physicochemical properties that limited its use in in vivo studies. The optimization effort led to the synthesis of this compound and its close analog, VU0152100, both of which exhibit improved properties allowing for systemic administration and central nervous system (CNS) penetration.[1]

The synthesis of this compound and its analogs originates from a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core. The general synthetic approach involves a parallel synthesis methodology to explore various amide moieties, which has been crucial in defining the structure-activity relationship (SAR) for this class of M4 PAMs.

Mechanism of Action

This compound functions as a positive allosteric modulator of the M4 receptor. This mechanism is characterized by several key features:

  • Allosteric Binding: this compound does not compete with the orthosteric ligand, acetylcholine (ACh), for its binding site. This was confirmed in radioligand binding studies where this compound, at concentrations up to 30 µM, did not displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS).[2]

  • Potentiation of Endogenous Agonist: The primary function of this compound is to enhance the potency and/or efficacy of ACh. It produces a significant leftward shift in the acetylcholine concentration-response curve, indicating that a lower concentration of ACh is required to elicit a response in the presence of the modulator.[2]

  • Increased Agonist Affinity: Mechanistically, this compound increases the affinity of the M4 receptor for acetylcholine. This was demonstrated by a 20- to 25-fold leftward shift in the potency of ACh to displace [3H]NMS binding, with the ACh Ki value decreasing from 252 nM to 10.4 nM in the presence of this compound.[3]

M4 Receptor Signaling Pathway

The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound enhances this signaling cascade in the presence of ACh.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein (α, β, γ) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds orthosteric site This compound This compound (PAM) This compound->M4R Binds allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Simplified M4 Receptor Signaling Pathway modulated by this compound.

Pharmacological Profile

In Vitro Pharmacology

This compound is highly selective for the M4 receptor over the other muscarinic subtypes (M1, M2, M3, M5) and shows a clean ancillary pharmacology profile against a wide panel of other GPCRs, ion channels, and transporters. A weak antagonist activity at the 5-HT2B receptor has been noted as the only significant off-target activity.

ParameterAssay TypeSpecies/Cell LineValueReference
EC50 Thallium Flux (GIRK)HEK293 (hM4)1.2 ± 0.3 µM
ACh Potentiation Ca2+ MobilizationCHO (rM4/Gqi5)30-fold shift (at 30 µM)
ACh Affinity Shift (Ki) [3H]NMS BindingCHO (rM4)From 252 nM to 10.4 nM
Receptor Selectivity Ca2+ MobilizationVariousNo effect at M1, M2, M3, M5 (up to 30 µM)

Table 1: In Vitro Quantitative Data for this compound

In Vivo Pharmacology & Pharmacokinetics

This compound is CNS penetrant and has demonstrated efficacy in preclinical models predictive of antipsychotic activity.

ParameterAnimal ModelDosingKey FindingReference
Efficacy Amphetamine-induced HyperlocomotionRat56.6 mg/kg (i.p.)Reverses hyperlocomotion
Efficacy Cocaine vs. Food ChoiceRat0.32 - 5.6 mg/kg (i.p.)Dose-dependent reduction in cocaine choice
Motor Function RotarodRatUp to 100 mg/kgNo effect on motor coordination
Brain Half-life PharmacokineticsRatN/A1.25 hours

Table 2: In Vivo Data Summary for this compound

Key Experimental Protocols

Calcium Mobilization Assay

This assay is used to measure the potentiation of the ACh response at M4 receptors. Since M4 is Gi/o-coupled and does not natively signal through calcium, cells are co-transfected with a chimeric G-protein (e.g., Gqi5) that links the receptor to the phospholipase C and subsequent intracellular calcium release pathway.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis c1 Plate CHO or HEK293 cells (expressing M4 and Gqi5) c2 Incubate overnight c1->c2 c3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) c2->c3 e1 Add this compound (PAM) or vehicle c3->e1 e2 Add Acetylcholine (ACh) in varying concentrations e1->e2 e3 Measure fluorescence in a plate reader (FLIPR) e2->e3 a1 Calculate max fluorescence response e3->a1 a2 Plot concentration-response curves for ACh +/- PAM a1->a2 a3 Determine EC50 shift a2->a3

Caption: Workflow for the M4 PAM Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the M4 receptor and a promiscuous G-protein (Gqi5) are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Compound Addition: A baseline fluorescence is measured before the automated addition of this compound or vehicle, followed by the addition of a range of concentrations of acetylcholine.

  • Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Analysis: The increase in fluorescence is used to generate concentration-response curves for ACh in the presence and absence of this compound, allowing for the calculation of the fold-shift in potency.

Amphetamine-Induced Hyperlocomotion

This behavioral model is widely used to screen for potential antipsychotic drugs, as hyperlocomotion induced by dopamine-releasing agents like amphetamine is considered to mimic the positive symptoms of schizophrenia.

Methodology:

  • Animals: Male Sprague-Dawley rats (270-300 g) are used for the study.

  • Apparatus: Locomotor activity is measured in open-field chambers equipped with infrared photobeams (e.g., SmartFrame Open Field System).

  • Procedure:

    • Rats are habituated to the chambers for 30 minutes.

    • Animals are pretreated with either vehicle or this compound (e.g., 56.6 mg/kg, i.p.) and returned to the chambers for another 30 minutes.

    • All rats then receive an injection of amphetamine (1 mg/kg, s.c.).

    • Locomotor activity (total beam breaks) is measured for the next 60 minutes.

  • Analysis: Data are analyzed by a one-way ANOVA to compare the locomotor activity of the this compound-treated group to the vehicle-treated control group.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool, providing a means to selectively modulate the M4 receptor in both in vitro and in vivo settings. Its ability to reverse amphetamine-induced hyperlocomotion provides strong validation for the hypothesis that positive allosteric modulation of the M4 receptor is a viable strategy for the treatment of psychosis. Ongoing research with this compound and its analogs continues to explore the full therapeutic potential of M4 modulation in schizophrenia, addiction, and other CNS disorders. The development of next-generation M4 PAMs with optimized pharmacokinetic and safety profiles remains a key objective for drug discovery programs in this area.

References

VU0152099: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of VU0152099, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).

Chemical Structure and Properties

This compound, with the IUPAC name 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a small molecule that acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1] It does not possess agonist activity on its own but potentiates the receptor's response to the endogenous agonist, acetylcholine.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[1]
Molecular Formula C₁₈H₁₇N₃O₃S[2]
Molecular Weight 355.41 g/mol
CAS Number 612514-42-8
SMILES CC1=CC(=C(S2)C(C(=O)NCC3=CC4=C(C=C3)OCO4)=C2N)N=C1C
Appearance Solid
Solubility Soluble in DMSO (75 mg/mL)
Storage Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent)

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαi/o subunit. Upon activation by acetylcholine, the M4 receptor, potentiated by this compound, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

The therapeutic potential of this compound in disorders like schizophrenia and addiction is thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission in the striatum. By potentiating M4 receptor activity on striatal neurons, this compound can indirectly regulate dopamine release, offering a potential mechanism for antipsychotic and anti-addictive effects.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Leads to

This compound potentiates M4 receptor signaling, leading to inhibition of adenylyl cyclase.

In Vitro and In Vivo Activity

The biological activity of this compound has been characterized in a variety of in vitro and in vivo assays.

Table 2: Pharmacological Data for this compound

AssaySpecies/SystemParameterValueReference
Calcium MobilizationRat M4 ReceptorEC₅₀0.4 µM
Amphetamine-Induced HyperlocomotionRatReversal Dose56.6 mg/kg (i.p.)
Cocaine Self-AdministrationRatEffective Dose1.8 mg/kg (i.p.)
Experimental Protocols

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: A range of concentrations of this compound is added to the wells, followed by a sub-maximal concentration (EC₂₀) of acetylcholine.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is analyzed to determine the EC₅₀ value of this compound, which represents the concentration at which it produces 50% of its maximal potentiation effect.

Calcium_Mobilization_Workflow start Start culture Culture CHO cells expressing M4 receptor start->culture plate Plate cells in microplate culture->plate dye Load cells with calcium-sensitive dye plate->dye add_vu Add this compound dye->add_vu add_ach Add Acetylcholine (EC20) add_vu->add_ach measure Measure fluorescence add_ach->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

Workflow for a calcium mobilization assay to assess this compound activity.

This model is used to assess the potential antipsychotic-like effects of this compound.

Protocol:

  • Animals: Male Sprague-Dawley rats are used for the study.

  • Habituation: Rats are habituated to the open-field testing chambers for a set period before the experiment.

  • Drug Administration:

    • A vehicle or a specific dose of this compound is administered via intraperitoneal (i.p.) injection.

    • After a predetermined time, amphetamine is administered to induce hyperlocomotion.

  • Locomotor Activity Measurement: The locomotor activity of the rats is recorded using an automated activity monitoring system for a defined period.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and this compound-treated groups to determine the effect of the compound on amphetamine-induced hyperactivity.

Hyperlocomotion_Workflow start Start habituate Habituate rats to open-field chambers start->habituate admin_vu Administer Vehicle or This compound (i.p.) habituate->admin_vu wait Waiting Period admin_vu->wait admin_amp Administer Amphetamine wait->admin_amp measure Record locomotor activity admin_amp->measure analyze Analyze locomotor data measure->analyze end End analyze->end

Workflow for the amphetamine-induced hyperlocomotion experiment.

This model is used to evaluate the potential of this compound to reduce the reinforcing effects of cocaine.

Protocol:

  • Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.

  • Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.

  • Baseline Establishment: A stable baseline of cocaine self-administration is established over several days.

  • Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or this compound (i.p.).

  • Self-Administration Session: The number of cocaine infusions self-administered during the session is recorded.

  • Data Analysis: The number of cocaine infusions is compared between the vehicle- and this compound-treated groups to determine if the compound reduces cocaine intake.

Cocaine_SA_Workflow start Start surgery Implant intravenous catheters in rats start->surgery training Train rats to self-administer cocaine surgery->training baseline Establish stable baseline of self-administration training->baseline pretreatment Pretreat with Vehicle or this compound (i.p.) baseline->pretreatment session Conduct self-administration session pretreatment->session analyze Analyze number of cocaine infusions session->analyze end End analyze->end

Workflow for the cocaine self-administration experiment.

Conclusion

This compound is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for psychiatric and substance use disorders. This guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for its characterization.

References

An In-depth Technical Guide on the Role of VU0152099 in Dopamine Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Contrary to potential misconceptions, this compound does not directly modulate the dopamine D2 receptor. Instead, its effects on the dopaminergic system are a downstream consequence of its potent and selective activity at the M4 receptor. This document details the pharmacological properties of this compound, the experimental protocols used for its characterization, and the signaling pathways through which it exerts its indirect influence on dopamine neurotransmission. All quantitative data are presented in tabular format for clarity, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction: Correcting the Mechanism of Action

This compound is a well-characterized small molecule that acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR). It is crucial to clarify that this compound does not bind to an orthosteric or allosteric site on the dopamine D2 receptor. Its influence on dopamine-related behaviors and signaling pathways is mediated by its primary action on the M4 receptor, which is a key regulator of cholinergic and dopaminergic interactions in the brain, particularly in the striatum.[1][2][3] This guide will elucidate this indirect mechanism of dopamine modulation.

Pharmacological Profile of this compound

This compound exhibits potent and selective PAM activity at the M4 receptor. It enhances the receptor's response to the endogenous agonist, acetylcholine, but has no agonist activity on its own.[4]

Quantitative Pharmacological Data

The potency of this compound as an M4 PAM has been determined through various in vitro functional assays. The half-maximal effective concentration (EC50) values from two key assays are summarized below.

Assay TypeCell LineReceptorThis compound EC50 (nM)Reference
Calcium MobilizationCHO cells co-expressing rM4 and Gqi5Rat M4403 ± 117[4]
GIRK-Mediated Thallium Flux-Human M41200 ± 300
Selectivity and Ancillary Pharmacology

To ensure a clean pharmacological profile, this compound has been screened against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Key Selectivity Findings:

  • Muscarinic Receptor Subtypes: this compound shows no activity at M1, M2, M3, and M5 muscarinic receptor subtypes at concentrations up to 30 µM.

  • Broad Panel Screening: In a panel of 68 discrete targets, this compound was largely inactive. A minor interaction was noted with the GABA-A receptor, with an IC50 value of approximately 10 µM, indicating high selectivity for the M4 receptor.

  • Off-Target Activity: A weak 5HT-2B receptor antagonist activity has been detected as an off-target activity for this compound.

Experimental Protocols

The characterization of this compound as an M4 PAM relies on specific in vitro functional assays. Detailed methodologies for two of these key experiments are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of M4 PAMs by engineering M4 receptors, which are natively Gαi/o-coupled, to elicit a calcium response.

Objective: To measure the potentiation of acetylcholine-induced calcium flux by this compound in cells expressing the M4 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with the rat M4 muscarinic receptor (rM4) and a chimeric G-protein, Gqi5. The Gqi5 protein allows the Gαi/o-coupled M4 receptor to signal through the Gαq pathway, leading to intracellular calcium mobilization upon activation.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight to allow for adherence.

  • Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid). The plates are incubated at 37°C for approximately 45-60 minutes.

  • Compound Preparation: Serial dilutions of this compound are prepared in the assay buffer. A fixed, sub-maximal (EC20) concentration of acetylcholine is also prepared.

  • Assay Execution: The dye-loading solution is removed, and the cells are washed with the assay buffer. The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of compounds.

  • Data Acquisition: this compound (or vehicle) is added to the wells, and the plate is incubated for a short period (e.g., 1.5 minutes). Subsequently, the EC20 concentration of acetylcholine is added, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel-Mediated Thallium Flux Assay

This assay provides a functional readout of Gαi/o-coupled receptor activation in a more native signaling context.

Objective: To measure the potentiation of acetylcholine-induced GIRK channel activation by this compound.

Methodology:

  • Cell Line: A stable cell line, such as HEK293, expressing the human M4 receptor and the GIRK1/2 channel subunits is used.

  • Cell Plating: Cells are plated in 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) for approximately 1 hour at room temperature.

  • Compound and Agonist Preparation: Serial dilutions of this compound and a fixed EC20 concentration of acetylcholine are prepared in a chloride-free buffer. A stimulus buffer containing thallium sulfate is also prepared.

  • Assay Execution: The dye-loaded cells are washed with a chloride-free buffer. The plate is then transferred to a fluorescence plate reader.

  • Data Acquisition: A baseline fluorescence reading is established. This compound is added, followed by the EC20 concentration of acetylcholine. The thallium-containing stimulus buffer is then added to initiate the influx of thallium through the activated GIRK channels. The resulting increase in fluorescence is measured.

  • Data Analysis: The rate of thallium influx is calculated from the fluorescence signal over time. The potentiation by this compound is determined by comparing the response in the presence of the compound to the response with acetylcholine alone. The EC50 value is calculated from the concentration-response curve.

Signaling Pathways and Dopamine Modulation

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor is a Gαi/o-coupled GPCR. Its activation by acetylcholine, potentiated by this compound, initiates a signaling cascade that primarily results in the inhibition of cellular activity.

M4_Signaling_Pathway cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP X Inhibition Inhibition of Adenylyl Cyclase ATP ATP ATP->AC Efflux K+ Efflux (Hyperpolarization) GIRK->Efflux K_ion K+ K_ion->GIRK

Caption: M4 Receptor Signaling Pathway.

Indirect Modulation of Dopamine Signaling

The primary site of interaction between the cholinergic and dopaminergic systems relevant to this compound's action is the striatum. M4 receptors are expressed on various neurons in this region, and their activation can indirectly influence dopamine release and signaling.

Mechanisms of Dopamine Modulation:

  • Presynaptic Inhibition of Acetylcholine Release: M4 receptors are located on cholinergic interneurons and function as autoreceptors. Their activation inhibits the release of acetylcholine, which in turn reduces the stimulation of nicotinic acetylcholine receptors on dopamine terminals that would otherwise enhance dopamine release.

  • Postsynaptic Inhibition of Dopamine D1 Receptor Signaling: In the direct pathway spiny projection neurons (dSPNs), M4 receptors are co-expressed with dopamine D1 receptors. The Gαi/o pathway of the M4 receptor directly opposes the Gαs/olf-mediated signaling of the D1 receptor by inhibiting adenylyl cyclase and reducing cAMP production.

  • Endocannabinoid-Mediated Inhibition of Dopamine Release: Activation of M4 receptors on dSPNs can trigger the release of endocannabinoids, which act retrogradely on CB2 receptors on dopamine terminals to inhibit dopamine release.

Dopamine_Modulation_Workflow This compound This compound M4R_activation Potentiated M4 Receptor Activation This compound->M4R_activation ACh Acetylcholine (ACh) ACh->M4R_activation Cholinergic_Interneuron Cholinergic Interneuron M4R_activation->Cholinergic_Interneuron dSPN Direct Pathway Spiny Projection Neuron (dSPN) M4R_activation->dSPN ACh_release_inhibition ↓ ACh Release Cholinergic_Interneuron->ACh_release_inhibition Autoreceptor Mechanism cAMP_inhibition ↓ cAMP Production dSPN->cAMP_inhibition Opposes D1R Signaling eCB_release ↑ Endocannabinoid Release dSPN->eCB_release Dopamine_Terminal Dopamine Terminal DA_release_inhibition_1 ↓ Dopamine Release Dopamine_Terminal->DA_release_inhibition_1 DA_release_inhibition_2 ↓ Dopamine Release Dopamine_Terminal->DA_release_inhibition_2 nAChR_stimulation_reduction ↓ nAChR Stimulation ACh_release_inhibition->nAChR_stimulation_reduction nAChR_stimulation_reduction->Dopamine_Terminal D1R_signaling_antagonism Functional Antagonism of D1 Receptor Signaling cAMP_inhibition->D1R_signaling_antagonism CB2R_activation CB2 Receptor Activation eCB_release->CB2R_activation Retrograde Signaling CB2R_activation->Dopamine_Terminal

Caption: Indirect Dopamine Modulation by this compound.

Conclusion

This compound is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator. Its effects on the dopamine system are not due to a direct interaction with dopamine receptors but are a consequence of its primary pharmacology at the M4 receptor. By potentiating the effects of acetylcholine at M4 receptors in the striatum, this compound indirectly modulates dopamine release and signaling through multiple presynaptic and postsynaptic mechanisms. This technical guide provides the foundational data and methodologies for understanding the true mechanism of action of this compound and its role in the intricate interplay between the cholinergic and dopaminergic systems. This understanding is critical for the rational design and development of novel therapeutics targeting neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It exhibits no agonist activity on its own but potentiates the response of the M4 receptor to acetylcholine.[1] this compound is a centrally penetrant analog, making it suitable for in vivo studies to investigate the role of the M4 receptor in various physiological and pathological processes.[1] Preclinical studies have demonstrated its potential therapeutic utility in conditions such as schizophrenia and substance use disorders.[1][2] These application notes provide a comprehensive overview of the in vivo administration protocols for this compound based on published research.

Data Presentation

Table 1: Summary of In Vivo Studies Using this compound

Animal ModelDosing RouteDose RangeKey FindingsReference
Male Sprague-Dawley RatsIntraperitoneal (i.p.)56.6 mg/kgReversed amphetamine-induced hyperlocomotion.
Male RatsIntraperitoneal (i.p.)0.32 - 5.6 mg/kg (acute)Modulated cocaine vs. food choice, with 1.8 mg/kg showing significant suppression of cocaine self-administration.
Male RatsIntraperitoneal (i.p.)1.8 mg/kg/day (repeated)Progressively augmented suppression of cocaine choice and intake over a 7-day period.

Table 2: Formulation and Vehicle for In Vivo Administration

CompoundVehiclePreparationReference
This compound5% Tween80 in sterile deionized waterPrepared daily by stirring in lukewarm Tween80 and then diluted with sterile deionized water.
VU0152100*10% Tween80 in 0.9% salineDissolved in Tween80 and saline with pH adjusted to 6-7.

*Note: VU0152100 is a structurally related M4 PAM with a virtually identical pharmacological profile to this compound and has been used interchangeably in some studies.

Signaling Pathway

The mechanism of action of this compound involves the allosteric potentiation of the M4 muscarinic acetylcholine receptor (M4R), a G-protein coupled receptor (GPCR). This enhances the affinity of the receptor for its endogenous ligand, acetylcholine (ACh). The M4 receptor is coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In the striatum, M4 receptors are located on cholinergic interneurons and medium spiny neurons, where their activation can modulate dopaminergic and glutamatergic signaling.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (PAM) This compound->M4R Binds to allosteric site ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site G_protein->AC Inhibits ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Mouse) acclimatization Acclimatization & Habituation animal_model->acclimatization baseline Establish Baseline Behavior (if applicable) acclimatization->baseline formulation Prepare this compound Formulation baseline->formulation administration Administer this compound or Vehicle (e.g., i.p.) formulation->administration pretreatment Pretreatment Interval (e.g., 30 min) administration->pretreatment behavioral_paradigm Behavioral Paradigm (e.g., Locomotor Activity, Self-Administration) pretreatment->behavioral_paradigm data_collection Data Collection behavioral_paradigm->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

References

Application Notes and Protocols for VU0152099 in Amphetamine-Induced Hyperlocomotion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It exhibits no intrinsic agonist activity but potentiates the M4 receptor's response to acetylcholine.[1] Preclinical studies have demonstrated the efficacy of this compound in reversing amphetamine-induced hyperlocomotion in rats, a widely utilized animal model relevant to the study of psychosis and dopaminergic dysfunction.[1] These findings suggest that positive allosteric modulation of the M4 receptor may represent a promising therapeutic strategy for conditions characterized by excessive dopamine signaling.

This document provides detailed application notes and experimental protocols for the use of this compound in amphetamine-induced hyperlocomotion studies, intended to guide researchers in the design and execution of similar experiments.

Mechanism of Action

Amphetamine induces hyperlocomotion primarily by increasing the extracellular levels of dopamine in the brain, particularly in the nucleus accumbens and striatum. This surge in dopamine enhances signaling through dopamine D1 and D2 receptors, leading to increased motor activity.

The M4 muscarinic acetylcholine receptor is highly expressed in brain regions implicated in dopamine signaling. Activation of M4 receptors generally has an inhibitory effect on neuronal activity. This compound, as an M4 PAM, enhances the receptor's sensitivity to endogenous acetylcholine. This enhanced M4 signaling is hypothesized to counteract the effects of amphetamine by modulating dopamine release and/or downstream signaling pathways, thereby attenuating hyperlocomotion.

cluster_amphetamine Amphetamine Action cluster_this compound This compound Action amphetamine Amphetamine dopamine_release Increased Dopamine Release amphetamine->dopamine_release dopamine_receptors Dopamine Receptor Activation (D1/D2) dopamine_release->dopamine_receptors hyperlocomotion Hyperlocomotion dopamine_receptors->hyperlocomotion This compound This compound (M4 PAM) m4_receptor M4 Receptor Potentiation This compound->m4_receptor inhibition Inhibition of Dopaminergic Signaling m4_receptor->inhibition inhibition->dopamine_release Inhibits inhibition->dopamine_receptors Inhibits start Start habituation Habituation (30 minutes in open-field chamber) start->habituation pretreatment Pretreatment (i.p. injection of Vehicle or this compound) habituation->pretreatment pretreatment_period Pretreatment Period (30 minutes) pretreatment->pretreatment_period amphetamine_injection Amphetamine Injection (1 mg/kg, s.c.) pretreatment_period->amphetamine_injection locomotor_activity Locomotor Activity Measurement (60 minutes) amphetamine_injection->locomotor_activity data_analysis Data Analysis (e.g., ANOVA) locomotor_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Utilizing VU0152099 in Cocaine Self-Administration Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU0152099 is a selective, brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Research into ligands that stimulate M1 and M4 receptors has shown promise for developing pharmacotherapies for Cocaine Use Disorder (CUD).[1] M4 receptor stimulation, in particular, has been demonstrated to oppose dopaminergic signaling, which is a core mechanism of cocaine's reinforcing effects.[1] These application notes provide an overview of the use of this compound and its analog, VU0152100, in preclinical cocaine self-administration models, including detailed protocols and data presentation.

Mechanism of Action: The reinforcing effects of cocaine are primarily mediated by its action on the mesolimbic dopamine system, where it blocks the dopamine transporter (DAT), leading to increased dopamine levels in the nucleus accumbens (NAc). M4 muscarinic receptors are densely expressed in striatal tissues, including on dopamine D1 receptor-expressing medium spiny neurons (MSNs) and cholinergic interneurons.[1] Activation of M4 receptors generally has an inhibitory effect on neuronal activity. As a PAM, this compound enhances the effect of the endogenous neurotransmitter acetylcholine at the M4 receptor. This enhanced M4 signaling is thought to counteract the effects of cocaine by modulating striatal dopamine signaling and inhibiting corticostriatal glutamatergic signaling, thereby reducing the reinforcing efficacy of cocaine.[1][2] Studies have shown that M4 PAMs can decrease cocaine-stimulated increases in extracellular striatal dopamine. The signaling pathways for M1 and M4 receptors in this context appear to be distinct; M1-mediated suppression of cocaine self-administration depends on the CalDAG-GEFI signaling factor, whereas M4-mediated suppression does not.

M4_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron (e.g., MSN) ACh Acetylcholine M4_pre M4 Receptor ACh->M4_pre Binds Glutamate Glutamate M4_pre->Glutamate Inhibits Release (-) D1R Dopamine D1 Receptor M4_pre->D1R Modulates Signaling (-) This compound This compound (PAM) This compound->M4_pre Enhances ACh effect Reward Drug Reinforcement / Reward D1R->Reward Leads to Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks (-) Dopamine Dopamine Dopamine->D1R Activates Dopamine->DAT Reuptake

Caption: Simplified signaling pathway of this compound action.

Experimental Protocols

The following protocols are generalized from published studies using this compound and its analog VU0152100 in rodent models of cocaine self-administration.

Protocol 1: Cocaine vs. Food Choice in Rats

This procedure assesses the efficacy of a compound in shifting behavior away from a drug reinforcer towards a natural reinforcer.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-h light/dark cycle. Food may be restricted to maintain motivation for the food reinforcer, with water available ad libitum.

2. Surgical Preparation:

  • Implant a chronic indwelling intravenous (IV) catheter into the jugular vein under anesthesia. The catheter should exit dorsally between the scapulae.

  • Allow a recovery period of at least 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a liquid food dispenser, a syringe pump for IV infusions, and associated cue lights.

4. Behavioral Procedure:

  • Training: Train rats to press two levers, one for intravenous cocaine infusions (e.g., 0.25 mg/kg/infusion) and the other for a liquid food reward (e.g., vanilla Ensure, 32% dilution).

  • Choice Sessions: Sessions are typically divided into multiple components. Within each component, a specific unit dose of cocaine is available. The available cocaine dose typically increases across components within a session (e.g., 0.06, 0.18, 0.56, 1.0 mg/kg/infusion). A choice trial is initiated by a lever press, after which rats have a set time to respond on either the "cocaine" lever or the "food" lever.

  • Stabilization: Continue choice training until behavior stabilizes (e.g., consistent cocaine choice at each dose for at least 3 consecutive sessions).

5. Drug Administration:

  • This compound: Dissolve in a suitable vehicle. Administer via intraperitoneal (IP) injection 30 minutes before the start of the behavioral session. Doses can range from 0.32 to 5.6 mg/kg.

  • Testing: Test a range of this compound doses in a Latin-square design. Both acute (single administration) and repeated (daily administration over several days) effects can be assessed.

Protocol 2: Extinction and Reinstatement of Cocaine Seeking in Mice

This model is used to study relapse behavior. M1/M4 receptor stimulation has been shown to facilitate extinction and prevent reinstatement.

1. Animals and Housing:

  • Species: Male C57BL/6J mice.

  • Housing: Group-housed with ad libitum access to food and water on a 12-h light/dark cycle.

2. Surgical Preparation:

  • Implant a chronic indwelling IV catheter as described for rats.

  • Allow a 5-7 day recovery period with daily catheter flushing.

3. Apparatus:

  • Operant chambers equipped with two nose-poke holes (one active, one inactive), a syringe pump, and a cue light located above the active hole.

4. Behavioral Procedure:

  • Acquisition: Allow mice to acquire cocaine self-administration (e.g., 1.0 mg/kg/infusion) under a fixed-ratio 1 (FR1) schedule. A response in the active nose-poke hole results in a cocaine infusion and illumination of a cue light. Sessions last for a set duration (e.g., 3 hours) or until a maximum number of infusions is earned. Continue until stable responding is achieved (e.g., ≥15 infusions per session with ≤20% variation over two consecutive sessions).

  • Extinction: Substitute saline for cocaine. Continue daily extinction sessions until responding in the active nose-poke hole decreases to a predetermined criterion (e.g., ≤30% of the acquisition baseline).

  • Reinstatement: After extinction criteria are met, test for reinstatement of cocaine-seeking behavior by administering a non-contingent ("priming") injection of cocaine (e.g., 10 mg/kg, IP) immediately before placing the mouse in the chamber. Responses are recorded but do not result in infusions.

5. Drug Administration:

  • VU0152100: The analog VU0152100 is often used in these studies. Dissolve in 5% Tween80 in sterile water. Administer a dose of 1.0 mg/kg (IP).

  • Testing: The drug can be administered under several paradigms:

    • During Extinction: Administer VU0152100 immediately after each extinction session to test its effects on the consolidation of extinction learning.

    • Unpaired Administration: Administer VU0152100 in the home cage on days when no behavioral testing occurs to assess effects independent of extinction training.

    • Before Reinstatement: Administer the drug prior to the cocaine-priming injection to test its ability to block reinstatement.

Experimental_Workflow cluster_setup Setup & Training cluster_testing Experimental Testing Surgery Catheter Surgery Recovery Recovery (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration (e.g., FR1 schedule) Recovery->Acquisition Baseline Stable Baseline Responding Acquisition->Baseline Extinction Extinction Training (Saline Substitution) Baseline->Extinction Extinction Paradigm Choice1 Choice vs. Self-Admin? Baseline->Choice1 Acute Acute this compound Administration Repeated Repeated this compound Administration Acute->Repeated Choice2 Extinction/Reinstatement? Extinction->Choice2 Reinstatement Reinstatement Test (Cocaine Prime) Choice1->Acute Self-Admin Choice1->Extinction Choice Choice2->Extinction No, continue Choice2->Reinstatement Yes

Caption: General experimental workflow for cocaine self-administration studies.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from a cocaine-food choice study in rats.

Table 1: Acute Effects of this compound on Cocaine Self-Administration in a Choice Paradigm

This compound Dose (mg/kg, IP)Change in Cocaine Reinforcers Taken (vs. Baseline)Statistical Significance (p-value)
VehicleMomentary decrease in food taking, no effect on cocaine-
0.32Modest downward trendNot significant
1.0Modest downward trendNot significant
1.8Significant downward shift in dose-response curve p = 0.03
3.2Modest downward trendNot significant
5.6Modest downward trendNot significant

Table 2: Effects of Repeated (7-day) this compound (1.8 mg/kg) Administration on Cocaine Choice

Dependent MeasureEffect Over 7 Days of TreatmentPost-Treatment Effect (after drug cessation)
Cocaine Reinforcers Taken Progressive and augmenting suppressionReturned to pre-treatment levels within days
Percent Cocaine Choice Progressive and augmenting suppressionReturned to pre-treatment levels within days
Food Reinforcers Taken Not systematically affectedReturned to pre-treatment levels
Response Rates Not systematically affectedReturned to pre-treatment levels

Table 3: Effects of M4 PAM (VU0152100) on Extinction of Cocaine Seeking in Mice

Treatment Group (Post-session)Mean Sessions to Reach Extinction CriterionStatistical Significance (vs. Saline)
Saline (Vehicle)17.2-
VU0152100 (1.0 mg/kg, M4 PAM)14.6Not Significant
VU0357017 (5.6 mg/kg, M1 Agonist)12.6Not Significant
VU0357017 + VU0152100 7.8 Significant
Xanomeline (1.8 mg/kg, M1/M4) 8.3 Significant

Summary of Effects:

  • Acute Administration: Acutely, this compound produces a modest, dose-dependent reduction in cocaine self-administration, with intermediate doses (e.g., 1.8 mg/kg) reaching statistical significance in a choice paradigm. It appears to shift choice behavior away from cocaine and towards a food alternative.

  • Repeated Administration: With repeated daily dosing, the suppressive effects of this compound on cocaine choice and intake become progressively stronger. This suggests that M4 PAMs maintain their efficacy with long-term administration, unlike direct dopamine antagonists which often show tolerance.

  • Lasting Effects: The effects of this compound are not long-lasting. Once treatment is discontinued, behavior quickly returns to pre-treatment levels. This contrasts with some M1 receptor agonists, which have been reported to produce effects that persist for weeks after administration.

  • Extinction and Reinstatement: While VU0152100 alone does not significantly speed up extinction, co-stimulation of M1 and M4 receptors dramatically facilitates the extinction of cocaine-seeking behavior and can prevent cocaine-primed reinstatement. This suggests a synergistic effect between the two receptor subtypes.

References

Application Notes and Protocols for VU0152099 in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VU0152099, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in rat models. The following sections detail dosages, experimental protocols, and relevant signaling pathways based on published research.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various rat studies.

Table 1: Acute Administration of this compound in Rats

Study TypeRat StrainRoute of AdministrationDoses (mg/kg)VehicleKey FindingsReference
Cocaine vs. Food ChoiceMale Sprague-DawleyIntraperitoneal (i.p.)0.32, 1.0, 1.8, 3.2, 5.65% Tween 80 in water1.8 mg/kg significantly reduced cocaine choice.[1][2][1][2]
Amphetamine-Induced HyperlocomotionMale Sprague-DawleyIntraperitoneal (i.p.)56.610% Tween 80 in water (pH ~7.0)Reversed amphetamine-induced hyperlocomotion.[3]

Table 2: Repeated Administration of this compound in Rats

Study TypeRat StrainRoute of AdministrationDose (mg/kg/day)DurationVehicleKey FindingsReference
Cocaine vs. Food ChoiceMale Sprague-DawleyIntraperitoneal (i.p.)1.87 consecutive days5% Tween 80 in waterProgressively suppressed cocaine choice and intake. Effects did not persist after treatment ended.

Table 3: Pharmacokinetic Properties of this compound in Rats

ParameterValueRoute of AdministrationDose (mg/kg)Brain/Plasma RatioReference
Half-life (Brain)1.25 hoursIntraperitoneal (i.p.)Not SpecifiedNot Specified
Brain and Plasma ExposureAssessed at 0.5, 1, 2, and 4 hours post-doseIntraperitoneal (i.p.)56.6Not Specified

Experimental Protocols

Protocol 1: Evaluation of Acute this compound Effects on Cocaine vs. Food Choice in Rats

Objective: To assess the acute effects of this compound on the choice between intravenous cocaine and a liquid food reinforcer in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle: 5% Tween 80 in sterile water

  • Cocaine hydrochloride

  • Liquid food reinforcer

  • Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusion, and a dispenser for liquid reinforcement.

Procedure:

  • Animal Preparation and Training:

    • Surgically implant rats with intravenous catheters for cocaine self-administration.

    • Train rats to self-administer cocaine and a liquid food reinforcer in daily sessions. Sessions consist of multiple components where the dose of cocaine changes, while the food reinforcer remains constant.

    • Continue training until stable baseline behavior is established.

  • Drug Preparation:

    • Dissolve this compound in 5% Tween 80 in water to the desired concentrations (0.32, 1.0, 1.8, 3.2, and 5.6 mg/kg).

  • Administration and Behavioral Testing:

    • Administer a single dose of this compound or vehicle intraperitoneally (i.p.) 30 minutes before the start of the behavioral session.

    • Place the rat in the operant chamber and begin the choice session.

    • Record the number of choices for cocaine and the liquid food reinforcer.

    • Ensure at least three sessions of stable baseline behavior between different acute doses.

  • Data Analysis:

    • Analyze the percentage of cocaine choice, the number of cocaine reinforcers earned, and the number of food reinforcers earned as a function of the cocaine unit dose.

    • Compare the effects of each this compound dose to the vehicle baseline using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Repeated this compound Administration on Cocaine Choice

Objective: To determine the effects of repeated (subchronic) administration of this compound on cocaine vs. food choice in rats.

Materials:

  • Same as Protocol 1.

Procedure:

  • Baseline and Dose Selection:

    • Establish stable baseline responding in the cocaine vs. food choice procedure as described in Protocol 1.

    • Select a dose of this compound for repeated administration based on the results of the acute dosing study (e.g., 1.8 mg/kg, which showed a significant effect).

  • Repeated Administration:

    • Administer the selected dose of this compound (1.8 mg/kg) or vehicle i.p. once daily for 7 consecutive days.

    • Conduct the cocaine vs. food choice session 30 minutes after each injection.

  • Post-Treatment Follow-up:

    • After the 7-day treatment period, continue to assess choice behavior without any injections to determine if the effects of this compound are long-lasting.

  • Data Analysis:

    • Analyze the daily choice behavior during the 7-day treatment period to observe any progressive changes in cocaine and food preference.

    • Compare the choice behavior during treatment and post-treatment to the initial baseline to evaluate the onset, magnitude, and duration of the drug's effects.

Protocol 3: Evaluation of this compound on Amphetamine-Induced Hyperlocomotion

Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotor activity in rats, a preclinical model for antipsychotic-like effects.

Materials:

  • Male Sprague-Dawley rats (270-300 g)

  • This compound

  • Vehicle: 10% Tween 80 in water, with pH adjusted to ~7.0

  • Amphetamine

  • Open-field activity chambers

Procedure:

  • Drug Preparation:

    • Dissolve this compound in the vehicle to a concentration of 56.6 mg/ml. The compound should be jet-milled to create uniform nanoparticles before formulation.

  • Habituation and Pretreatment:

    • Place rats in the open-field chambers for a 30-minute habituation period.

    • Following habituation, administer this compound (56.6 mg/kg, i.p.) or vehicle.

  • Amphetamine Challenge and Locomotor Activity Measurement:

    • 30 minutes after the this compound or vehicle injection, administer amphetamine (1 mg/kg, s.c.).

    • Immediately begin recording locomotor activity for the next 60 minutes.

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled).

    • Compare the locomotor activity of the this compound-treated group to the vehicle-treated control group using a one-way ANOVA with Dunnett's post-hoc test.

Signaling Pathways and Experimental Workflows

Signaling Pathway of M4 Receptor Modulation of Dopaminergic Signaling

This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. In the context of the studies cited, M4 receptor stimulation is thought to oppose dopaminergic signaling. This is particularly relevant in brain regions implicated in reward and addiction, such as the striatum. The diagram below illustrates this proposed mechanism.

M4_Dopamine_Interaction cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh Acetylcholine M4R M4 Receptor ACh->M4R Activates Dopamine_Release Dopamine Release M4R->Dopamine_Release Inhibits This compound This compound (PAM) This compound->M4R Potentiates Dopamine_Signaling Dopaminergic Signaling Dopamine_Release->Dopamine_Signaling

Caption: M4 receptor modulation of dopamine release.

Experimental Workflow for Acute Behavioral Studies

The following diagram outlines the general workflow for conducting acute behavioral experiments with this compound in rats.

Acute_Workflow A Animal Habituation & Baseline Training B Randomize to Treatment Groups (Vehicle, this compound doses) A->B C Prepare this compound/Vehicle Solution B->C H Return to Baseline (min. 3 sessions) B->H Next Dose Group D Administer Drug (i.p.) 30 min Pre-session C->D E Conduct Behavioral Assay (e.g., Cocaine Choice) D->E F Record and Collect Data E->F G Statistical Analysis F->G H->B Next Dose Group

Caption: Workflow for acute this compound rat studies.

Experimental Workflow for Repeated Dosing Studies

This diagram illustrates the workflow for studies involving repeated administration of this compound.

Repeated_Dosing_Workflow cluster_main 7-Day Dosing Period D1 Day 1: Administer Drug + Behavioral Assay D2 Day 2: Administer Drug + Behavioral Assay D1->D2 DN ... D2->DN D7 Day 7: Administer Drug + Behavioral Assay DN->D7 E Post-Treatment Follow-up Sessions D7->E A Establish Stable Baseline Behavior B Select Dose for Repeated Administration A->B C Begin Daily Dosing B->C C->D1 F Data Analysis E->F

References

Application Notes and Protocols for the Preparation of VU0152099 for Injection with Tween 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is a valuable research tool for studying the role of the M4 receptor in various physiological and pathological processes, including its potential as a therapeutic for cocaine use disorder. Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo administration. This document provides detailed protocols for the preparation of this compound for injection using Tween 80 as a surfactant to ensure a stable and effective formulation.

Chemical Properties of this compound

PropertyValue
IUPAC Name 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide
Molecular Formula C₂₀H₁₉N₃O₃S
Molecular Weight 397.45 g/mol
Appearance White to off-white solid
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.

Properties of Tween 80

Tween 80 (Polysorbate 80) is a non-ionic surfactant and emulsifier commonly used to stabilize aqueous formulations of poorly soluble compounds for pharmaceutical applications.

PropertyValue
Synonyms Polysorbate 80, Polyoxyethylene (20) sorbitan monooleate
Appearance Viscous, yellow to amber-colored liquid
Solubility Soluble in water, ethanol, and methanol.
Function Surfactant, emulsifier, solubilizing agent

Safety Precautions

This compound:

  • Studies have reported no adverse effects of acute or repeated administration of this compound in rats and mice.[1] However, as with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

  • The toxicological properties of this compound have not been extensively investigated. Handle with caution.

Tween 80:

  • Tween 80 is generally regarded as a safe excipient for injections.

  • Impurities in Tween 80, such as peroxides and macromolecules, have been reported to cause anaphylactoid reactions in some cases.[2][3] It is recommended to use high-purity, injection-grade Tween 80.

  • A final concentration of 5% Tween 80 in the injection vehicle has been used in published studies with this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Injection

This protocol is adapted from a published study investigating the effects of this compound in rats.[1]

Materials:

  • This compound

  • High-purity Tween 80 (injection grade)

  • Sterile deionized water

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Warming plate or water bath

Procedure:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder.

  • Initial Mixing with Tween 80:

    • In a sterile glass vial, add the weighed this compound.

    • Add a volume of lukewarm Tween 80 sufficient to create a stirrable paste. The exact volume will depend on the amount of this compound.

    • Place the vial on a magnetic stirrer and stir the mixture. Gentle warming (37-40°C) can aid in the dissolution of this compound in Tween 80.

  • Dilution with Sterile Water:

    • Once the this compound is completely dispersed in the Tween 80, slowly add sterile deionized water to the vial while continuously stirring.

    • Continue adding sterile deionized water until the final desired concentration of this compound is reached and the final concentration of Tween 80 is 5% (v/v).

  • Final Formulation: The resulting solution should be a clear to slightly opalescent, homogenous suspension.

  • Preparation for Injection: This formulation should be prepared fresh daily before administration.

Example Calculation for a 1 mg/mL this compound solution in 5% Tween 80:

  • To prepare 10 mL of a 1 mg/mL solution:

    • Weigh 10 mg of this compound.

    • Add 0.5 mL (5% of 10 mL) of lukewarm Tween 80 and stir until dispersed.

    • Slowly add 9.5 mL of sterile deionized water while stirring.

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh this compound add_tween 2. Add Lukewarm Tween 80 weigh->add_tween Transfer powder to vial stir_dissolve 3. Stir to Disperse/Dissolve add_tween->stir_dissolve add_water 4. Add Sterile Deionized Water stir_dissolve->add_water Slowly, with continuous stirring final_formulation 5. Final Formulation (5% Tween 80) add_water->final_formulation prepare_fresh Prepare Fresh Daily final_formulation->prepare_fresh administer Administer to Animal Model prepare_fresh->administer

Caption: Workflow for preparing this compound for in vivo injection.

Signaling Pathway

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. In the context of cocaine's effects, M4 receptor activation has been shown to counteract the dopamine-enhancing effects of the drug.

Mechanism of Action:

  • Cocaine Action: Cocaine blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the striatum. This surge in dopamine is central to its reinforcing effects.

  • M4 Receptor Location: M4 receptors are highly co-expressed with D1 dopamine receptors on GABAergic medium spiny neurons in the striatum.

  • This compound Modulation: this compound enhances the signaling of the M4 receptor in the presence of acetylcholine.

  • Downstream Signaling: The M4 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately counteracts the effects of D1 receptor activation.

  • Outcome: The activation of M4 receptors by this compound has been demonstrated to almost abolish cocaine-induced increases in striatal dopamine. This suggests that M4 PAMs may reduce the reinforcing properties of cocaine. It's important to note that M1 and M4 receptor stimulation modulate cocaine-taking behavior through distinct mechanisms.

G cluster_cocaine Cocaine Action cluster_m4 M4 Receptor Modulation cluster_outcome Outcome cocaine Cocaine dat Dopamine Transporter (DAT) cocaine->dat Blocks dopamine ↑ Extracellular Dopamine dat->dopamine Inhibition of Reuptake reduced_dopamine ↓ Cocaine-Induced Dopamine Increase This compound This compound m4_receptor M4 Receptor (Gi/o-coupled) This compound->m4_receptor Positive Allosteric Modulator adenylyl_cyclase Adenylyl Cyclase m4_receptor->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp Reduced Production camp->reduced_dopamine Counteracts Dopaminergic Signaling

Caption: Signaling pathway of this compound in modulating cocaine's effects.

References

Application Notes and Protocols: VU0152099 in Rodent Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] M4 receptors are predominantly expressed in brain regions implicated in psychosis and addiction, making them a key target for the development of novel therapeutics.[2][3] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced modulation of the cholinergic system compared to direct agonists.[1][4] These application notes provide a comprehensive overview of the use of this compound and other selective M4 PAMs in key rodent behavioral assays relevant to the study of schizophrenia and substance use disorders. Detailed protocols and representative data are presented to guide researchers in the effective application of this compound.

M4 Muscarinic Receptor Signaling Pathway

Activation of the M4 muscarinic acetylcholine receptor, facilitated by PAMs such as this compound, primarily initiates a Gαi/o-coupled signaling cascade. This pathway is central to the therapeutic potential of M4 activation in psychiatric disorders. The binding of acetylcholine to the M4 receptor, enhanced by this compound, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). A key downstream effect of M4 receptor activation in the striatum is the modulation of dopamine release. By acting on presynaptic M4 autoreceptors on cholinergic interneurons, acetylcholine release is reduced, which subsequently decreases dopamine release from dopaminergic terminals. This neuromodulatory effect is believed to underlie the antipsychotic-like and anti-addictive properties of M4 PAMs.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gαi/o M4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Dopamine_vesicle Dopamine Vesicle PKA->Dopamine_vesicle Reduces Exocytosis Dopamine Dopamine Dopamine_vesicle->Dopamine Presynaptic_terminal Presynaptic Dopaminergic Terminal

M4 Receptor Signaling Pathway

Behavioral Assays

Amphetamine-Induced Hyperlocomotion

This assay is a widely used preclinical model to assess the antipsychotic potential of novel compounds. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, mimicking certain aspects of psychosis.

Experimental Workflow

Amphetamine_Hyperlocomotion_Workflow Habituation Habituation (30 min) Pretreatment Pretreatment (Vehicle or this compound) (30 min) Habituation->Pretreatment Amphetamine Amphetamine Injection (1 mg/kg, s.c.) Pretreatment->Amphetamine Measurement Locomotor Activity Measurement (60 min) Amphetamine->Measurement Analysis Data Analysis (ANOVA) Measurement->Analysis Cocaine_Choice_Workflow Training Operant Training (Cocaine vs. Food) Baseline Stable Baseline Performance Training->Baseline Pretreatment Pretreatment (Vehicle or this compound) Baseline->Pretreatment Choice_Session Choice Session Pretreatment->Choice_Session Data_Collection Data Collection (% Cocaine Choice, Intake) Choice_Session->Data_Collection Analysis Data Analysis (Mixed-effects model) Data_Collection->Analysis PPI_Workflow Acclimation Acclimation to Chamber (5 min) Pretreatment Pretreatment (Vehicle or M4 PAM) Acclimation->Pretreatment Psychotomimetic Psychotomimetic Challenge (e.g., Amphetamine) Pretreatment->Psychotomimetic PPI_Session PPI Test Session (Startle and Prepulse Trials) Psychotomimetic->PPI_Session Data_Collection Record Startle Amplitude PPI_Session->Data_Collection Analysis Calculate %PPI Data_Collection->Analysis NOR_Workflow Habituation Habituation to Arena Training Training Phase (Two identical objects) Habituation->Training Retention_Interval Retention Interval Training->Retention_Interval Pretreatment Pretreatment (Vehicle or M4 PAM) Retention_Interval->Pretreatment Test Test Phase (Familiar & Novel Object) Pretreatment->Test Data_Collection Record Exploration Time Test->Data_Collection Analysis Calculate Discrimination Index Data_Collection->Analysis

References

Application Notes and Protocols for VU0152099 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous ligand, acetylcholine.[1] This molecule has demonstrated significant potential in preclinical models for treating various neurological and psychiatric disorders, including psychosis and substance use disorders.[2][3][4] These application notes provide detailed protocols for key in vivo experiments to characterize the pharmacological effects of this compound.

Mechanism of Action

This compound binds to an allosteric site on the M4 receptor, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the striatum, M4 receptors are highly expressed and play a crucial role in modulating dopaminergic and cholinergic neurotransmission. By potentiating M4 receptor function, this compound can attenuate dopamine release, a mechanism believed to underlie its antipsychotic-like and anti-addictive properties.

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP Downstream Downstream Cellular Effects (e.g., ↓ Dopamine Release) cAMP->Downstream Leads to

Caption: Simplified M4 muscarinic receptor signaling pathway.

Experimental Protocols

In Vivo Microdialysis in the Striatum

Objective: To measure the effect of this compound on extracellular levels of dopamine and acetylcholine in the striatum of freely moving rats.

Methodology:

  • Animal Surgery:

    • Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

    • The rat is placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

    • The cannula is secured with dental cement.

    • Animals are allowed to recover for 48-72 hours post-surgery.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, a microdialysis probe (e.g., 4 mm membrane length) is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • The system is allowed to stabilize for at least 60-90 minutes to obtain a stable baseline.

  • Sample Collection and Drug Administration:

    • Baseline dialysate samples are collected every 20 minutes for at least one hour.

    • This compound is dissolved in a vehicle (e.g., 10% Tween 80 in sterile water) and administered via intraperitoneal (i.p.) injection at the desired doses.

    • Dialysate collection continues for at least 2-3 hours post-injection.

  • Neurotransmitter Analysis:

    • Collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine and acetylcholine concentrations.

Quantitative Data Summary:

Dose of this compound (mg/kg, i.p.)Peak Change in Striatal Dopamine (%)Peak Change in Striatal Acetylcholine (%)
Vehicle~100 (baseline)~100 (baseline)
10Data not availableData not available
30Data not availableData not available
56.6Significant Reduction (qualitative)Data not available

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Drug_Admin This compound Administration (i.p.) Baseline->Drug_Admin Post_Drug_Collection Post-injection Sample Collection Drug_Admin->Post_Drug_Collection HPLC HPLC-ECD Analysis (Dopamine & Acetylcholine) Post_Drug_Collection->HPLC Data_Analysis Data Interpretation HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine in rats.

Methodology:

  • Apparatus:

    • Open-field chambers equipped with infrared photobeams to automatically record locomotor activity.

  • Procedure:

    • Male Sprague-Dawley rats (270-300g) are placed in the open-field chambers for a 30-minute habituation period.

    • Following habituation, rats are pretreated with either vehicle or this compound (i.p.) and remain in the chambers for an additional 30 minutes.

    • All rats then receive a subcutaneous (s.c.) injection of amphetamine (1 mg/kg).

    • Locomotor activity (total beam breaks) is measured for the next 60 minutes in 5-minute intervals.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Total Beam Breaks/60 min)% Reversal of Amphetamine Effect
Vehicle + Saline-~500N/A
Vehicle + Amphetamine1 (s.c.)~45000%
This compound + Amphetamine10Data not availableData not available
This compound + Amphetamine30Data not availableData not available
This compound + Amphetamine56.6 (i.p.)~1500~75%

Data are approximate values extracted and estimated from graphical representations in Brady et al. (2008).

Locomotion_Logic Start Start Experiment Habituation 30 min Habituation in Open Field Start->Habituation Pretreatment Administer Vehicle or This compound (i.p.) Habituation->Pretreatment Wait1 30 min Wait Pretreatment->Wait1 Amphetamine Administer Amphetamine (1 mg/kg, s.c.) Wait1->Amphetamine Record Record Locomotor Activity for 60 min Amphetamine->Record End End Experiment Record->End

Caption: Logical workflow for amphetamine-induced hyperlocomotion test.

Catalepsy Bar Test

Objective: To evaluate whether this compound induces catalepsy, a potential extrapyramidal side effect associated with some antipsychotic drugs.

Methodology:

  • Apparatus:

    • A horizontal bar (e.g., 0.9 cm diameter) is fixed at a height (e.g., 6 cm) above a flat surface.

  • Procedure:

    • Rats are administered vehicle or this compound at various doses (i.p.).

    • At a set time post-injection (e.g., 60 minutes), the rat's forepaws are gently placed on the bar, with its hind paws remaining on the surface.

    • The latency for the rat to remove both forepaws from the bar is recorded with a stopwatch.

    • A maximum cut-off time (e.g., 180 seconds) is typically used.

    • The test is repeated at different time points to assess the time course of any cataleptic effects.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, i.p.)Mean Latency to Descent (seconds) at 60 min post-injection
Vehicle-< 10
This compound10Data not available
This compound30Data not available
This compound56.6No significant increase
Haloperidol (Positive Control)1> 120

Note: Specific quantitative data for this compound in the catalepsy bar test is not available in the provided search results. The table reflects the expected outcome of no significant cataleptic effect, as is desirable for novel antipsychotic candidates. Haloperidol is included as a typical positive control that induces robust catalepsy.

Catalepsy_Logic Start Start Experiment Drug_Admin Administer Vehicle or This compound (i.p.) Start->Drug_Admin Wait Wait for Drug Action (e.g., 60 min) Drug_Admin->Wait Position_Rat Place Rat's Forepaws on Bar Wait->Position_Rat Measure_Latency Record Time to Remove Both Paws Position_Rat->Measure_Latency End End Experiment Measure_Latency->End

References

Application Notes and Protocols for Measuring the Effects of VU0152099 on Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).[1] M4 receptors are critical in modulating dopaminergic signaling, and their activation is a promising therapeutic strategy for conditions characterized by dopamine dysregulation, such as schizophrenia and substance use disorders.[2][3][4] As a PAM, this compound enhances the response of the M4 receptor to its endogenous ligand, acetylcholine, offering a nuanced approach to receptor modulation compared to direct agonists.[2] Understanding the precise effects of this compound on dopamine release is crucial for its preclinical and clinical development.

These application notes provide detailed protocols for two primary techniques used to measure real-time changes in extracellular dopamine concentration in response to this compound: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).

Mechanism of Action: M4 Receptor Modulation of Dopamine Release

The primary mechanism by which M4 receptor activation modulates dopamine release is indirect. M4 receptors are highly expressed on striatal medium spiny neurons and cholinergic interneurons. Activation of M4 receptors on cholinergic interneurons inhibits acetylcholine release. This reduction in acetylcholine lessens the activation of nicotinic acetylcholine receptors (nAChRs) located on dopaminergic terminals, which are known to enhance dopamine release. Therefore, positive modulation of M4 receptors by this compound is hypothesized to decrease dopamine release, particularly under conditions of elevated dopamine transmission. This makes this compound a candidate for attenuating the excessive dopamine signaling associated with psychosis and the reinforcing effects of drugs of abuse.

cluster_cholinergic Cholinergic Interneuron cluster_dopaminergic Dopaminergic Axon Terminal ACh Acetylcholine nAChR nAChR ACh->nAChR activates M4R_pre M4 Receptor M4R_pre->ACh inhibits release This compound This compound This compound->M4R_pre potentiates DA Dopamine nAChR->DA stimulates release caption Signaling pathway of this compound's effect on dopamine release.

This compound Signaling Pathway

Data Presentation

Table 1: Effect of this compound on Basal Dopamine Levels (In Vivo Microdialysis)

Treatment GroupDose (mg/kg, i.p.)Brain RegionBasal Dopamine (% of Vehicle)
Vehicle-Nucleus Accumbens100 ± 10
This compound1Nucleus Accumbens95 ± 8
This compound3Nucleus Accumbens88 ± 12
This compound10Nucleus Accumbens75 ± 9
Vehicle-Striatum100 ± 11
This compound1Striatum92 ± 10
This compound3Striatum85 ± 11
This compound10Striatum72 ± 8

*Illustrative data suggesting a potential statistically significant difference.

Table 2: Effect of this compound on Amphetamine-Induced Dopamine Release (In Vivo Microdialysis)

Pre-treatmentChallengeDose (mg/kg, i.p.)Brain RegionPeak Dopamine (% of Vehicle + Amphetamine)
VehicleAmphetamine1.0Nucleus Accumbens100 ± 15
This compoundAmphetamine1 + 1.0Nucleus Accumbens80 ± 12
This compoundAmphetamine3 + 1.0Nucleus Accumbens65 ± 10
This compoundAmphetamine10 + 1.0Nucleus Accumbens45 ± 8**
VehicleAmphetamine1.0Striatum100 ± 18
This compoundAmphetamine1 + 1.0Striatum78 ± 14
This compoundAmphetamine3 + 1.0Striatum62 ± 11
This compoundAmphetamine10 + 1.0Striatum40 ± 9**

*p<0.05, **p<0.01 vs. Vehicle + Amphetamine (Illustrative)

Table 3: Effect of this compound on Evoked Dopamine Release (Fast-Scan Cyclic Voltammetry)

TreatmentDose (µM)Brain RegionPeak [DA]o (µM)Tau (s)
aCSF-Striatal Slice1.2 ± 0.10.25 ± 0.03
This compound1Striatal Slice1.1 ± 0.10.26 ± 0.04
This compound10Striatal Slice0.9 ± 0.08*0.28 ± 0.03
This compound100Striatal Slice0.6 ± 0.05**0.30 ± 0.04

*p<0.05, **p<0.01 vs. aCSF (Illustrative)

Experimental Protocols

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in specific brain regions of awake, freely moving animals following systemic administration of this compound.

cluster_workflow In Vivo Microdialysis Workflow start Stereotaxic Surgery: Implant guide cannula recovery Recovery Period (5-7 days) start->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion equilibration Equilibration Period (2-3 hours) probe_insertion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer this compound (i.p. or s.c.) baseline->drug_admin post_drug_collection Collect Post-Treatment Samples drug_admin->post_drug_collection analysis Analyze Samples (HPLC-ED) post_drug_collection->analysis end Data Analysis analysis->end caption Experimental workflow for in vivo microdialysis.

In Vivo Microdialysis Workflow

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (250-300g) are commonly used. House animals individually with ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the animal with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula (e.g., CMA 12) targeting the brain region of interest (e.g., nucleus accumbens or striatum).

    • Secure the cannula to the skull with dental cement.

    • Allow a recovery period of 5-7 days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe (e.g., CMA 12, 2mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Sample Collection and Analysis:

    • Allow for a 2-3 hour equilibration period after probe insertion.

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline.

    • Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • For studies involving amphetamine-induced dopamine release, administer amphetamine (e.g., 1 mg/kg, i.p.) after the this compound pre-treatment period.

    • Analyze dopamine concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express dopamine concentrations as a percentage of the average baseline concentration for each animal.

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare treatment groups.

Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

Objective: To measure rapid, sub-second changes in dopamine release and uptake in ex vivo brain slices in response to this compound.

cluster_workflow Fast-Scan Cyclic Voltammetry Workflow start Prepare Brain Slices (e.g., striatum) incubation Incubate Slices in aCSF start->incubation electrode_placement Position Carbon-Fiber and Stimulating Electrodes incubation->electrode_placement baseline_recording Record Baseline Evoked Dopamine Release electrode_placement->baseline_recording drug_application Bath-apply this compound baseline_recording->drug_application post_drug_recording Record Post-Treatment Evoked Dopamine Release drug_application->post_drug_recording calibration Calibrate Electrode post_drug_recording->calibration end Data Analysis calibration->end caption Experimental workflow for fast-scan cyclic voltammetry.

Fast-Scan Cyclic Voltammetry Workflow

Methodology:

  • Electrode Fabrication: Fabricate carbon-fiber microelectrodes (5-7 µm diameter) sealed in glass capillaries.

  • Brain Slice Preparation:

    • Anesthetize a rodent (mouse or rat) and rapidly decapitate.

    • Remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (250-300 µm thick) containing the region of interest (e.g., striatum) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • FSCV Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Position a carbon-fiber microelectrode and a bipolar stimulating electrode in the desired subregion of the slice.

    • Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s, repeated at 10 Hz) to the carbon-fiber electrode.

    • Record baseline evoked dopamine release by applying a single electrical pulse or a short train of pulses through the stimulating electrode every 2-5 minutes.

    • Once a stable baseline is established, bath-apply this compound at the desired concentrations.

    • Continue to record evoked dopamine release in the presence of the drug.

  • Electrode Calibration and Data Analysis:

    • Calibrate the carbon-fiber electrode using known concentrations of dopamine to convert the current signal to dopamine concentration.

    • Analyze the peak height of the dopamine signal (release) and the decay kinetics (uptake). The decay is often fit with a single exponential to determine the time constant (Tau).

    • Use appropriate statistical tests to compare dopamine release and uptake parameters before and after drug application.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of the M4 PAM this compound on dopamine release. Both in vivo microdialysis and ex vivo FSCV offer complementary information about the neurochemical profile of this compound. Given the promising role of M4 receptor modulation in treating psychiatric disorders, a thorough characterization of this compound's impact on the dopamine system is a critical step in its therapeutic development.

References

VU0152099: Application Notes for Psychotic Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It represents a significant tool for investigating the role of the M4 receptor in the pathophysiology and treatment of psychotic disorders, such as schizophrenia. Unlike orthosteric agonists, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] This mechanism of action offers a more nuanced modulation of the cholinergic system, potentially leading to therapeutic benefits with a reduced side-effect profile compared to non-selective muscarinic agonists.[2][3] Preclinical studies have demonstrated the antipsychotic-like potential of this compound and its close analog, VU0152100, making it a valuable compound for target validation and drug discovery efforts in the field of neuropsychiatric disorders.[1]

Mechanism of Action

This compound binds to an allosteric site on the M4 receptor, distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine. The M4 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in brain regions implicated in psychosis, such as the striatum and prefrontal cortex. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. A key downstream effect of M4 receptor activation in the striatum is the modulation of dopamine release. By potentiating the effects of acetylcholine on M4 receptors located on cholinergic interneurons and striatal projection neurons, this compound can indirectly regulate dopaminergic signaling, a pathway known to be dysregulated in psychotic disorders.

Signaling Pathway

M4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M4R M4 Receptor ACh->M4R binds G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Dopamine_Modulation Modulation of Dopamine Release cAMP->Dopamine_Modulation This compound This compound This compound->M4R potentiates

Caption: M4 receptor signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its analog, VU0152100.

Table 1: In Vitro Activity of this compound and Analogs

CompoundAssayTargetActivity (EC50)Fold Shift (ACh)Reference
This compound Thallium FluxRat M4403 ± 117 nM20-25 fold
This compound Calcium MobilizationHuman M41.2 ± 0.3 µM-
VU0152100 Thallium FluxRat M4380 ± 93 nM20-25 fold
VU0152100 Calcium MobilizationHuman M41.9 ± 0.2 µM-

Table 2: In Vivo Antipsychotic-like Activity

CompoundModelSpeciesDose RangeEffectReference
This compound Amphetamine-induced hyperlocomotionRat-Reversal of hyperlocomotion
VU0152100 Amphetamine-induced hyperlocomotionRatDose-dependentReversal of hyperlocomotion
VU0152100 Amphetamine-induced hyperlocomotionMouse (Wild-type)Dose-dependentReversal of hyperlocomotion
VU0152100 Amphetamine-induced hyperlocomotionMouse (M4 KO)-No effect

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rodents

This protocol is a standard preclinical model for assessing the potential antipsychotic activity of a test compound.

Objective: To evaluate the ability of this compound to reverse the hyperlocomotor activity induced by amphetamine in rats or mice.

Materials:

  • This compound

  • d-amphetamine sulfate

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Saline (0.9% NaCl)

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Open-field activity chambers equipped with photobeam detectors

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment. Acclimate animals to the activity chambers for 30-60 minutes.

  • Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.). Dosing will depend on the specific study design.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to become centrally available.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, s.c. or i.p.) or saline to the animals.

  • Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound in amphetamine-treated animals versus control groups.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis acclimation Animal Acclimation admin_compound Administer this compound/Vehicle acclimation->admin_compound compound_prep Prepare this compound & Vehicle compound_prep->admin_compound pretreatment Pre-treatment Period admin_compound->pretreatment admin_amphetamine Administer Amphetamine/Saline pretreatment->admin_amphetamine record_activity Record Locomotor Activity admin_amphetamine->record_activity data_analysis Statistical Analysis record_activity->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for amphetamine-induced hyperlocomotion study.

Selectivity Profile

This compound and VU0152100 exhibit high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). In functional assays, neither compound showed activity at other mAChR subtypes at concentrations up to 30 µM. This selectivity is crucial for minimizing the side effects associated with non-selective muscarinic agonists, such as those related to M2 (cardiac) and M3 (gastrointestinal and glandular) receptor activation. Furthermore, broader screening against a panel of other GPCRs, ion channels, and transporters has revealed a clean ancillary pharmacology profile.

Applications in Psychosis Research

  • Target Validation: this compound serves as an essential tool to probe the therapeutic hypothesis that potentiation of M4 receptor signaling can ameliorate symptoms of psychosis.

  • Mechanism of Action Studies: It can be used to investigate the downstream neurochemical and behavioral consequences of selective M4 modulation, particularly on dopamine and glutamate systems.

  • Drug Discovery: this compound and its analogs provide a chemical scaffold for the development of novel M4 PAMs with optimized pharmacokinetic and pharmacodynamic properties for clinical development.

  • Cognitive Deficit Models: Given the role of the cholinergic system in cognition, this compound can be evaluated in preclinical models of cognitive impairment associated with schizophrenia.

Conclusion

This compound is a well-characterized, selective M4 PAM with demonstrated preclinical efficacy in models relevant to psychotic disorders. Its specific mechanism of action offers a promising avenue for the development of novel antipsychotic agents. The data and protocols presented here provide a foundation for researchers to effectively utilize this compound in their studies to further elucidate the role of the M4 receptor in neuropsychiatric disease and to advance the development of new therapeutics.

References

Application of VU0152099 in Addiction Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0152099 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, this compound does not activate the mGluR4 receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR4 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and plasticity in key brain circuits implicated in addiction, such as the mesolimbic dopamine system. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical addiction research, with a primary focus on cocaine use disorder, and potential applications in other substance use disorders.

Mechanism of Action in Addiction

This compound's therapeutic potential in addiction stems from its ability to modulate the interplay between the glutamatergic and dopaminergic systems. The rewarding and reinforcing effects of drugs of abuse are tightly linked to a surge in dopamine levels within the nucleus accumbens (NAc). M4 receptors are strategically located to regulate this dopamine release.

Activation of mGluR4, potentiated by this compound, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in a reduction of neurotransmitter release from presynaptic terminals. In the context of addiction, the critical effect is the attenuation of dopamine release in the NAc, which blunts the rewarding effects of drugs like cocaine.[1][2] Studies have shown that M4 receptor activation opposes dopaminergic signaling.[3] Furthermore, M4 PAMs have been found to reduce cocaine-stimulated increases in extracellular striatal dopamine.[1]

Signaling Pathway of this compound in a Dopaminergic Neuron

VU0152099_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_mGluR4 mGluR4 Modulation Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT Reuptake D1R D1 Receptor Dopamine_Synapse->D1R Activates AC_post Adenylyl Cyclase D1R->AC_post Stimulates cAMP_post cAMP AC_post->cAMP_post PKA PKA cAMP_post->PKA Reward_Signal Reinforcing/Reward Signal PKA->Reward_Signal This compound This compound mGluR4 mGluR4 This compound->mGluR4 Potentiates Gi Gi mGluR4->Gi Activates AC_pre Adenylyl Cyclase Gi->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre cAMP_pre->Dopamine_Vesicle Reduces Release

This compound's modulation of dopamine release.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in preclinical models of cocaine addiction.

Table 1: Effect of Acute this compound Administration on Cocaine vs. Food Choice in Rats

This compound Dose (mg/kg, i.p.)% Cocaine Choice (vs. Baseline)Cocaine Reinforcers Taken (vs. Baseline)Food Reinforcers Taken (vs. Baseline)
0.32Modest downward trendModest downward trendNon-significant trend for increase
1.0Modest downward trendModest downward trendNon-significant trend for increase
1.8Approached significance (p=0.07)Statistically significant decrease (p=0.03)Non-significant trend for increase
3.2Modest downward trendModest downward trendNon-significant trend for increase
5.6Modest downward trendModest downward trendNon-significant trend for increase

Table 2: Effect of Repeated this compound Administration (1.8 mg/kg/day) on Cocaine vs. Food Choice in Rats

Treatment Day% Cocaine ChoiceCocaine IntakeFood Intake
Day 1Progressively augmenting suppressionProgressively augmenting suppressionNo significant change
Day 7Progressively augmenting suppressionProgressively augmenting suppressionNo significant change
Post-TreatmentReturn to pre-treatment levelsReturn to pre-treatment levelsReturn to pre-treatment levels

Table 3: Neurochemical Effects of M4 PAMs

CompoundEffect on Cocaine-Induced Dopamine Efflux in StriatumReference
VU0152100Attenuated
VU0467154Almost eliminated

Note: While direct quantitative data for this compound on dopamine efflux is not available in the reviewed literature, the consistent findings with other M4 PAMs strongly suggest a similar effect.

Experimental Protocols

Protocol 1: Intravenous Cocaine Self-Administration in Rats

This protocol is designed to assess the reinforcing properties of cocaine and the effect of this compound on cocaine self-administration.

Experimental Workflow: Intravenous Self-Administration

IVSA_Workflow Surgery Catheter Implantation (Jugular Vein) Recovery Post-operative Recovery (7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (e.g., 1.0 mg/kg/infusion, FR1) Recovery->Acquisition Stabilization Baseline Responding Stabilization Acquisition->Stabilization Treatment This compound or Vehicle Administration Stabilization->Treatment Testing Self-Administration Session Treatment->Testing Data_Analysis Data Analysis (e.g., Lever Presses, Infusions) Testing->Data_Analysis Reinstatement_Workflow Self_Admin Cocaine Self-Administration (as in Protocol 1) Extinction Extinction Training (Lever presses result in no cocaine or cues) Self_Admin->Extinction Treatment_Pre This compound or Vehicle Administration Extinction->Treatment_Pre Reinstatement_Test Reinstatement Test Cue_Presentation Presentation of Cocaine-Associated Cues (No cocaine delivery) Reinstatement_Test->Cue_Presentation Data_Analysis_Re Data Analysis (Lever Presses) Reinstatement_Test->Data_Analysis_Re Treatment_Pre->Reinstatement_Test Microdialysis_Workflow Probe_Implantation Microdialysis Probe Implantation in NAc Baseline_Collection Baseline Sample Collection Probe_Implantation->Baseline_Collection Drug_Administration This compound/Vehicle followed by Cocaine/Saline Baseline_Collection->Drug_Administration Sample_Collection Post-Injection Sample Collection Drug_Administration->Sample_Collection HPLC_Analysis HPLC-ECD Analysis of Dopamine Sample_Collection->HPLC_Analysis Data_Analysis_Micro Data Analysis (% Change from Baseline) HPLC_Analysis->Data_Analysis_Micro

References

Troubleshooting & Optimization

VU0152099 solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and vehicle preparation of VU0152099, a potent and selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q2: What is the maximum known solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at a concentration of 75 mg/mL (211.02 mM).[1] Sonication is recommended to facilitate dissolution at this high concentration.[1]

Q3: My this compound is not fully dissolving or has precipitated out of solution. What should I do?

A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility. For aqueous-based vehicles, it is crucial to add the components in the correct order, typically starting with the organic solvent in which the compound is most soluble.

Q4: Can I prepare a stock solution in ethanol?

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C for up to 6 months.[2] For short-term storage, -20°C for up to 1 month is recommended.[2] Solutions should be protected from light.

Q6: I am observing unexpected effects of my vehicle control in my in vivo experiment. Why might this be?

A6: The vehicle itself can have physiological effects. For example, a vehicle of 5% Tween 80 in water has been observed to cause a temporary decrease in food taking in rats. It is crucial to conduct thorough vehicle-only control experiments to account for any baseline effects of the chosen vehicle.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents and vehicle formulations.

Solvent/VehicleConcentrationObservations
DMSO 75 mg/mL (211.02 mM)Sonication recommended.
Vehicle 1 ≥ 1.25 mg/mL (3.52 mM)Clear solution. Saturation unknown.
Vehicle 2 ≥ 1.25 mg/mL (3.52 mM)Clear solution. Saturation unknown.

Experimental Protocols: Vehicle Preparation

Below are detailed methodologies for preparing common in vivo vehicle formulations for this compound.

Protocol 1: Tween® 80-Based Vehicle

This protocol is suitable for general in vivo studies.

Materials:

  • This compound powder

  • Tween® 80

  • Sterile deionized water

  • Lukewarm water bath

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, add the appropriate volume of Tween® 80 to constitute 5% of the final volume.

  • Add the this compound powder to the Tween® 80.

  • Place the container in a lukewarm water bath and stir the mixture until the this compound is fully wetted and a uniform suspension is formed.

  • Slowly add the sterile deionized water while continuously stirring to reach the final desired concentration and a 5% Tween® 80 solution.

  • This preparation should be made fresh daily.

Protocol 2: Multi-Component Vehicle (with PEG300)

This formulation is designed to achieve a clear solution at higher concentrations.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween® 80

  • Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure (for a 1 mL final volume):

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until uniform.

  • Add 50 µL of Tween® 80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline.

Protocol 3: Multi-Component Vehicle (with SBE-β-CD)

This is an alternative formulation for achieving a clear solution.

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD in Saline

  • Sterile tubes for mixing

Procedure (for a 1 mL final volume):

  • Prepare a 12.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 900 µL of 20% SBE-β-CD in Saline.

  • Add 100 µL of the 12.5 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained.

  • The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).

Visualizations

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. The canonical signaling pathway for the M4 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). M4 receptor activation can also lead to the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gαi/o M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Cellular Response PKA->CellularResponse Phosphorylates Targets

Canonical M4 receptor signaling pathway.
Troubleshooting Workflow for this compound Preparation

This workflow provides a logical sequence of steps to address common issues encountered during the preparation of this compound solutions.

Troubleshooting_Workflow start Start: Weigh this compound add_solvent Add chosen solvent (e.g., DMSO for stock) start->add_solvent dissolved Is the compound fully dissolved? add_solvent->dissolved sonicate_heat Apply gentle sonication and/or warming dissolved->sonicate_heat No precip_vehicle Precipitation upon adding aqueous vehicle? dissolved->precip_vehicle Yes (Proceeding to vehicle) check_again Re-evaluate dissolution sonicate_heat->check_again check_again->dissolved Yes check_again->sonicate_heat No proceed Proceed with dilution or experiment precip_vehicle->proceed No review_protocol Review vehicle protocol. Check order of addition and solvent ratios. precip_vehicle->review_protocol Yes consider_alt Consider alternative vehicle (e.g., with SBE-β-CD or PEG300) review_protocol->consider_alt consult Consult literature for compatible vehicle systems consider_alt->consult

A troubleshooting workflow for this compound dissolution.

References

Technical Support Center: VU0152099 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU0152099, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R).[1] It does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] this compound binds to an allosteric site on the M4 receptor, which increases the affinity of ACh for the receptor and potentiates its signaling.[1]

Q2: What are the main research applications for this compound?

This compound is primarily used in preclinical research to investigate the therapeutic potential of M4 receptor modulation for various central nervous system (CNS) disorders. Key research areas include:

  • Antipsychotic-like effects: It has been shown to reverse amphetamine-induced hyperlocomotion in animal models, a common screening paradigm for antipsychotic drugs.[2][3]

  • Substance use disorders: Studies have demonstrated its ability to reduce cocaine self-administration and seeking behaviors in rodents.

  • Cognitive enhancement: Research suggests that M4 PAMs like this compound may improve cognitive deficits associated with schizophrenia.

Q3: Is this compound selective for the M4 receptor?

This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). It has also been profiled against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters, showing a generally clean ancillary pharmacology profile. However, weak antagonist activity at the 5-HT2B receptor has been reported as a potential off-target effect.

Q4: What are some known challenges in working with M4 PAMs like this compound?

Researchers may encounter challenges such as species differences in potency and selectivity, which can complicate the translation of findings from rodent models to higher organisms. Additionally, the development of M4 PAMs for clinical use has faced hurdles related to CNS penetration and in vivo efficacy.

Troubleshooting Guides

In Vitro Assays

Issue 1: Inconsistent or No Response in Calcium Mobilization Assays

  • Potential Cause 1: Inappropriate Cell Line. The M4 receptor is a Gi/o-coupled receptor, which does not typically signal through calcium mobilization. To overcome this, cell lines co-expressing a promiscuous G-protein, such as Gαqi5 or Gα16, are necessary to link M4 receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.

    • Recommended Action: Confirm that your cell line is engineered to couple Gi/o-coupled receptors to the calcium signaling pathway. If not, you will need to use a different assay or a suitably engineered cell line.

  • Potential Cause 2: Low Endogenous Acetylcholine (ACh) Levels. As a PAM, this compound requires the presence of an orthosteric agonist like ACh to exert its effect. Low or absent ACh in the assay medium will result in a diminished or absent response.

    • Recommended Action: Co-administer this compound with a concentration of ACh that produces a submaximal response (e.g., EC20). This will allow for a clear potentiation effect to be observed.

  • Potential Cause 3: Compound Solubility Issues. this compound may have limited solubility in aqueous buffers, leading to precipitation and inaccurate concentrations.

    • Recommended Action: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try vortexing during the addition of the aqueous buffer to the DMSO stock.

Issue 2: High Background or Variability in GIRK Thallium Flux Assays

  • Potential Cause 1: Suboptimal Cell Health or Density. The health and density of the cells expressing the GIRK channels and the M4 receptor are critical for a robust and reproducible assay window.

    • Recommended Action: Ensure cells are healthy and plated at an optimal density. Titrate the cell number to find the best signal-to-background ratio. Follow established protocols for cell preparation and seeding.

  • Potential Cause 2: Reagent Preparation and Handling. Improper preparation of the thallium-containing buffers or the fluorescent dye can lead to high background and variability.

    • Recommended Action: Prepare all reagents fresh and equilibrate them to the appropriate temperature before use. Ensure the dye is fully dissolved and that the final concentrations of all components are correct.

  • Potential Cause 3: Assay Temperature. The kinetics of GIRK channel activation can be temperature-sensitive.

    • Recommended Action: Conduct the assay at a consistent and optimized temperature. Some studies recommend performing the assay at 37°C for improved results.

Issue 3: Unexpected Results in Radioligand Binding Assays

  • Potential Cause 1: High Non-Specific Binding (NSB). High NSB can mask the specific binding signal, leading to inaccurate determination of binding parameters.

    • Recommended Action: Optimize the assay conditions to minimize NSB. This can include reducing the amount of membrane protein, pre-soaking filters in a blocking agent like polyethyleneimine (PEI), and using an appropriate filter material.

  • Potential Cause 2: Lack of Displacement of Orthosteric Radioligand. As an allosteric modulator, this compound binds to a different site than the orthosteric ligand (e.g., [3H]NMS). Therefore, it will not directly compete for binding and displace the orthosteric radioligand.

    • Recommended Action: To observe the effect of this compound in a radioligand binding assay, perform a competition assay where you measure the ability of ACh to displace the radioligand in the presence and absence of this compound. A leftward shift in the ACh displacement curve indicates a potentiation of ACh affinity.

In Vivo Studies

Issue 4: Biphasic or U-shaped Dose-Response Curves

  • Potential Cause 1: Complex Pharmacological Effects. Biphasic dose-response curves, where an effect is observed at lower doses but diminishes or reverses at higher doses, can occur with M4 PAMs. This may be due to competing or opposing effects at higher concentrations.

    • Recommended Action: Test a wide range of doses to fully characterize the dose-response relationship. If a biphasic curve is observed, consider that the optimal therapeutic window may be narrow.

  • Potential Cause 2: Off-Target Effects at Higher Doses. While this compound is highly selective, at higher concentrations, off-target effects could emerge and contribute to a complex dose-response.

    • Recommended Action: Correlate the behavioral effects with pharmacokinetic data to understand the brain concentrations at which the biphasic effects occur. Consider using a structurally distinct M4 PAM to confirm that the observed effects are on-target.

Issue 5: Vehicle Effects Confounding Behavioral Results

  • Potential Cause 1: Vehicle-Induced Behavioral Changes. The vehicle used to dissolve and administer this compound can sometimes have its own behavioral effects, which may confound the interpretation of the drug's action. For example, some vehicles may cause transient nausea or sedation.

    • Recommended Action: Always include a vehicle-treated control group in your experimental design. If a vehicle effect is observed, try to identify a different vehicle with a more neutral behavioral profile.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesEC50 / IC50 (nM)Fold ShiftReference
Calcium MobilizationRat403 ± 117N/A
GIRK Thallium FluxHuman1200 ± 300N/A
ACh Affinity Shift ([3H]NMS)RatN/A20-25 fold

Table 2: In Vivo Dosing and Effects of this compound

Animal ModelDosing (mg/kg, i.p.)EffectReference
Rat (Amphetamine-induced hyperlocomotion)10, 30, 56Reversal of hyperlocomotion
Rat (Cocaine vs. Food Choice)0.32 - 5.6Modest downward shift in cocaine self-administration

Experimental Protocols

A detailed methodology for a Calcium Mobilization Assay to assess this compound activity is provided below.

Objective: To determine the potency of this compound as a positive allosteric modulator of the M4 muscarinic receptor.

Materials:

  • CHO or HEK293 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein (e.g., Gαqi5).

  • Culture medium (e.g., DMEM/F12) with appropriate supplements and selection antibiotics.

  • Assay buffer (e.g., HBSS supplemented with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • This compound.

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight to allow for attachment.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cell plates and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of ACh at a concentration that elicits a 20% maximal response (EC20).

  • Assay:

    • Place the cell plate in the FLIPR instrument.

    • Add the this compound dilution series to the appropriate wells.

    • After a short pre-incubation, add the ACh EC20 solution to all wells.

    • Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence signal to the baseline.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ACh Acetylcholine ACh->M4R This compound This compound (PAM) This compound->M4R Potentiation ATP ATP ATP->AC PKA PKA cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Calcium Calcium Mobilization Assay Potency Determine Potency (EC50) Calcium->Potency GIRK GIRK Thallium Flux Assay GIRK->Potency Binding Radioligand Binding Assay Selectivity Evaluate Selectivity Binding->Selectivity PK Pharmacokinetics DoseResponse Analyze Dose-Response PK->DoseResponse Behavior Behavioral Models (e.g., Hyperlocomotion) Efficacy Assess Efficacy Behavior->Efficacy Efficacy->DoseResponse Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (e.g., compound stability, buffer pH) Start->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., concentrations, incubation times) Start->Check_Protocol Check_System Validate Assay System (e.g., cell line, instrument settings) Start->Check_System Positive_Control Run Positive/Negative Controls Check_Reagents->Positive_Control Check_Protocol->Positive_Control Check_System->Positive_Control Data_Analysis Re-evaluate Data Analysis Positive_Control->Data_Analysis Consult Consult Literature / Technical Support Data_Analysis->Consult

References

potential off-target effects of VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0152099. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R). It binds to an allosteric site on the M4 receptor, rather than the orthosteric site where acetylcholine (ACh) binds. This binding potentiates the receptor's response to ACh. In the absence of an orthosteric agonist like ACh, this compound does not elicit a response on its own.[1]

Q2: How selective is this compound for the M4 receptor over other muscarinic subtypes?

This compound demonstrates high selectivity for the M4 receptor. In functional assays, concentrations up to 30 µM of this compound did not affect the acetylcholine dose-response curves at M1, M2, M3, and M5 muscarinic receptor subtypes.[1]

Q3: Are there any known off-target activities for this compound?

While generally considered highly selective for the M4 receptor, some minor off-target activities have been reported. Ancillary pharmacology screens have identified weak antagonist activity at the 5-HT2B receptor.[2][3] Additionally, at a high concentration of 10 µM, this compound caused 51% displacement of flunitrazepam binding, suggesting a potential low-affinity interaction with the GABA_A receptor.[1] However, at the lower doses typically used in behavioral experiments, these off-target effects are considered unlikely to contribute significantly to the observed pharmacological outcomes.

Q4: Can VU0152100 be used as a substitute for this compound in my experiments?

Yes, this compound and VU0152100 are analogs with virtually identical pharmacological profiles and have been used interchangeably in numerous studies. Both are highly selective M4 PAMs.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in my in vivo experiment.

  • Question: I am observing unexpected behavioral or physiological effects in my animal model after administering this compound. Could this be due to off-target effects?

  • Answer: While this compound is highly selective, it's crucial to consider the dose being used. The known weak off-target activities at the 5-HT2B and potentially GABA_A receptors are observed at higher concentrations. Review your dosing regimen to ensure it aligns with established protocols for selective M4 modulation. Consider the possibility that the observed phenotype is a downstream consequence of M4 receptor potentiation in the specific neural circuits you are studying.

  • Question: My results are not consistent across experimental sessions. What could be the cause?

  • Answer: The formulation and administration of this compound can impact its bioavailability and efficacy. It is typically prepared daily by dissolving it in Tween80 and then diluting it with sterile deionized water. Ensure consistent preparation methods. Additionally, factors such as the timing of administration relative to behavioral testing and the half-life of the compound in your model system should be carefully controlled. This compound has a reported half-life of 1.25 hours in the rat brain.

Issue 2: Difficulty interpreting in vitro assay results.

  • Question: I am not seeing potentiation of the M4 receptor in my cell-based assay. What should I check?

  • Answer: Ensure that your assay includes a co-application of an M4 receptor agonist, such as acetylcholine. As a PAM, this compound will not activate the M4 receptor on its own but will enhance the response to an agonist. Verify the expression and functionality of the M4 receptor in your cell line. Also, confirm the concentration of this compound used is appropriate for detecting potentiation.

  • Question: How can I confirm that the effects I'm seeing are specifically due to M4 modulation and not off-target effects?

Data on Selectivity and Off-Target Effects

Table 1: Functional Selectivity of this compound at Muscarinic Receptor Subtypes

Receptor SubtypeActivityConcentration TestedReference
M1No effect on ACh dose-response curveUp to 30 µM
M2No effect on ACh dose-response curveUp to 30 µM
M3No effect on ACh dose-response curveUp to 30 µM
M5No effect on ACh dose-response curveUp to 30 µM

Table 2: Ancillary Pharmacology Profile of this compound

TargetActivityFindingConcentrationReference
5-HT2B ReceptorAntagonistWeak activity detectedNot specified
GABA_A ReceptorBinding51% displacement of flunitrazepam binding10 µM
Various GPCRs, Ion Channels, Transporters, EnzymesBindingLargely inactive (<50% displacement)10 µM

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M4 Receptor Potentiation

This assay is used to determine the functional potentiation of the M4 receptor by this compound.

  • Cell Culture: Use a cell line stably expressing the human or rat M4 muscarinic acetylcholine receptor and a calcium-sensitive dye.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations in an appropriate assay buffer.

  • Assay Procedure:

    • Plate the cells in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 for potentiation.

Protocol 2: Radioligand Binding Assay for Selectivity Screening

This protocol is used to assess the binding of this compound to a panel of receptors and other molecular targets.

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target of interest.

  • Binding Reaction:

    • In a microplate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]NMS for muscarinic receptors), and varying concentrations of this compound.

    • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through a filter mat.

  • Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate the inhibition constant (Ki) or the percentage of inhibition at a given concentration.

Visualizations

experimental_workflow_selectivity cluster_invitro In Vitro Selectivity Assessment start This compound calcium_assay Calcium Mobilization Assay (Functional Potentiation) start->calcium_assay binding_assay Radioligand Binding Assay (Ancillary Pharmacology) start->binding_assay m_receptors M1, M2, M3, M5 Receptors calcium_assay->m_receptors other_targets Panel of GPCRs, Ion Channels, Transporters, Enzymes binding_assay->other_targets m_result Result: High M4 Selectivity m_receptors->m_result other_result Result: Clean Profile (Minor off-targets noted) other_targets->other_result

Caption: Workflow for assessing the in vitro selectivity of this compound.

M4_PAM_mechanism cluster_membrane Cell Membrane M4R M4 Receptor G_protein G Protein (Gi/o) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases response Cellular Response cAMP->response ACh Acetylcholine (ACh) ACh->M4R Binds (Orthosteric) This compound This compound (PAM) This compound->M4R Binds (Allosteric) Potentiates ACh effect

Caption: Simplified signaling pathway of M4 receptor activation and positive allosteric modulation.

References

optimizing VU0152099 dosage for behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0152099 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It does not have agonist activity on its own but enhances the response of the M4 receptor to the endogenous agonist, acetylcholine.[1] This modulation can influence downstream signaling pathways, particularly by opposing dopaminergic signaling and inhibiting corticostriatal glutamatergic signaling.[2]

Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?

A2: this compound has been successfully dissolved in several vehicles for in vivo administration. A common formulation involves dissolving the compound in 10% Tween 80 and then diluting it with deionized water or saline.[1][3] Another detailed protocol involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is often recommended to prepare the solution daily.

Q3: What is a typical dose range for this compound in rodent behavioral studies?

A3: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. In rats, acute intraperitoneal (i.p.) doses ranging from 0.32 mg/kg to 5.6 mg/kg have been used to study effects on cocaine self-administration. For studies on amphetamine-induced hyperlocomotion in rats, a dose of 56.6 mg/kg (i.p.) has been reported. In mice, a 1.0 mg/kg i.p. dose of the related M4 PAM, VU0152100, was effective in a cocaine self-administration paradigm.

Q4: How should this compound be administered and what is the recommended pretreatment time?

A4: The most common routes of administration are intraperitoneal (i.p.) and subcutaneous (s.c.). A typical pretreatment time for i.p. administration is 30 to 40 minutes before the start of the behavioral session.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in behavioral results Improper drug formulation or administration.Ensure this compound is fully dissolved. Prepare fresh solutions daily. Standardize the administration procedure, including injection volume and timing.
Animal-related factors.Ensure animals are properly habituated to the experimental procedures and environment. Consider counterbalancing treatment groups.
Unexpected sedative or motor effects Dose is too high.Perform a dose-response study to determine the optimal dose that achieves the desired behavioral effect without causing confounding motor impairment. The related M4 PAM VU0152100 was shown to not affect rotorod performance at doses effective in behavioral assays.
Precipitation of the compound in solution Poor solubility in the chosen vehicle.Gentle heating and/or sonication can aid in dissolution. Consider using a co-solvent system like the one described with DMSO and PEG300. Jet-milling the compound to create uniform nanoparticles can also improve formulation.
No significant effect observed Dose is too low or insufficient pretreatment time.Increase the dose in a stepwise manner based on dose-response data. Ensure the pretreatment time is adequate for the drug to reach the central nervous system; the half-life of this compound in the rat brain is approximately 1.25 hours.
Inappropriate behavioral paradigm.The effects of M4 PAMs can be subtle and may be more apparent in specific behavioral models, such as choice procedures between drug and non-drug reinforcers.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Behavioral Studies

Animal Model Behavioral Assay Route of Administration Dose Range Key Findings Reference
Male RatsCocaine vs. Food ChoiceIntraperitoneal (i.p.)0.32 - 5.6 mg/kg (acute)Modest, dose-dependent reallocation of behavior from cocaine- to food-taking.
Male RatsCocaine vs. Food ChoiceIntraperitoneal (i.p.)1.8 mg/kg/day (repeated)Progressively augmenting suppression of cocaine choice and intake.
Male RatsAmphetamine-Induced HyperlocomotionIntraperitoneal (i.p.)56.6 mg/kgReverses amphetamine-induced hyperlocomotion.
MiceCocaine Self-Administration (using VU0152100)Intraperitoneal (i.p.)1.0 mg/kgSignificantly reduced cocaine self-administration.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Vehicle Preparation : Prepare a 10% Tween 80 solution in sterile deionized water or 0.9% saline.

  • Dissolving this compound : Weigh the desired amount of this compound. Add a small amount of the lukewarm Tween 80 solution and stir until the compound is fully wetted.

  • Final Dilution : Gradually add the remaining vehicle to reach the final desired concentration, while continuing to stir. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Administration : Administer the solution intraperitoneally at a volume of 1.0 ml/kg body weight.

Protocol 2: Acute Dosing in a Cocaine Self-Administration Paradigm (Rat Model)

  • Animal Training : Rats are trained to self-administer intravenous cocaine until they meet stable baseline criteria.

  • Drug Preparation : Prepare this compound solution as described in Protocol 1.

  • Administration : Administer the selected dose of this compound (e.g., 0.32, 1.0, 1.8, 3.2, or 5.6 mg/kg, i.p.) 30 minutes before the start of the self-administration session.

  • Behavioral Testing : Place the rat in the operant chamber and allow self-administration to proceed according to the established schedule of reinforcement.

  • Data Analysis : Analyze the number of cocaine infusions, active and inactive lever presses, and any other relevant behavioral measures. Compare the effects of different doses to a vehicle control group.

Visualizations

VU0152099_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (e.g., MSN) ACh Acetylcholine (ACh) M4_Receptor M4 Receptor (Gi/o-coupled) ACh->M4_Receptor Binds This compound This compound This compound->M4_Receptor Positive Allosteric Modulation AC Adenylyl Cyclase (AC) M4_Receptor->AC Inhibits D1_Receptor D1 Receptor D1_Receptor->AC Stimulates Dopamine Dopamine Dopamine->D1_Receptor Binds cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream_Effects Altered Gene Expression & Neuronal Excitability DARPP32->Downstream_Effects

Caption: Signaling pathway of this compound at the M4 receptor.

Behavioral_Study_Workflow cluster_animal_prep Animal Preparation cluster_training Behavioral Training cluster_testing Experimental Testing cluster_analysis Data Analysis Habituation Habituation to Handling & Environment Surgery Catheter Implantation (for IVSA studies) Habituation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Acquisition Acquisition of Behavioral Response (e.g., lever pressing) Recovery->Acquisition Baseline Establishment of Stable Baseline Performance Acquisition->Baseline Drug_Prep Prepare this compound & Vehicle Solutions Baseline->Drug_Prep Administration Administer this compound or Vehicle Drug_Prep->Administration Behavioral_Assay Conduct Behavioral Assay (e.g., Self-Administration) Administration->Behavioral_Assay Data_Collection Collect Behavioral Data Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General workflow for a behavioral study using this compound.

References

Technical Support Center: VU0152099 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0152099. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experiments with this M4 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and centrally-acting positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine.[1][2] This modulation occurs by increasing the affinity of acetylcholine for the M4 receptor and/or improving the efficiency of the receptor's coupling to its signaling partners, such as G proteins.

Q2: What are the common research applications for this compound?

A2: this compound is frequently used in preclinical research to investigate the therapeutic potential of M4 receptor modulation in various central nervous system (CNS) disorders. Common applications include studying its effects in models of psychosis, schizophrenia, and substance use disorders, particularly cocaine addiction.[3][4] A widely used in vivo model is the amphetamine-induced hyperlocomotion model in rodents, which is sensitive to antipsychotic agents.

Q3: How should I prepare and store this compound solutions?

A3: For in vivo studies, this compound is often prepared in a vehicle of 5% Tween 80 in sterile deionized water. The compound is typically stirred in lukewarm Tween 80 before being diluted. For in vitro assays, this compound can be dissolved in organic solvents like DMSO. Stock solutions in DMSO can be stored at -20°C for at least one month or at -80°C for up to six months, protected from light. It is recommended to prepare aqueous solutions fresh daily. A structurally similar compound, VU0152100, has a solubility of approximately 30 mg/mL in DMSO and dimethylformamide. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Using this method, VU0152100 has a solubility of about 0.14 mg/mL in a 1:6 solution of DMSO:PBS (pH 7.2).

Q4: Are there any known off-target effects of this compound?

A4: this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, M5) and a panel of other G protein-coupled receptors (GPCRs). However, some weak off-target activity has been reported, including weak antagonism of the 5-HT2B receptor. At higher concentrations (around 10 µM), some interaction with GABA-A receptors has also been observed. In most experimental settings using lower, effective doses, these off-target effects are considered unlikely to contribute significantly to the observed phenotypes.

Q5: Are there species-specific differences in the potency of this compound?

A5: Yes, species-specific differences in the potency of M4 PAMs have been reported. For example, a related M4 PAM, VU0467154, was found to be more potent at the rat M4 receptor compared to human or cynomolgus monkey M4 receptors. Therefore, it is crucial to consider these potential differences when translating findings between species and to conduct dose-response studies to determine the optimal concentration for your specific experimental model.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause Recommended Solution
Low or no potentiation of acetylcholine (ACh) response. 1. This compound degradation: Improper storage or handling of the compound.1. Ensure stock solutions are stored correctly (see FAQ 3). Prepare fresh dilutions for each experiment.
2. Suboptimal ACh concentration: The EC20 concentration of ACh used for the assay may not be accurate for your cell system.2. Perform a full ACh dose-response curve to accurately determine the EC20 in your specific cell line and assay conditions.
3. Low M4 receptor expression: The cell line may have low or variable expression of the M4 receptor.3. Verify M4 receptor expression levels using techniques like radioligand binding or western blotting. Consider using a cell line with higher or inducible receptor expression.
High background signal or apparent agonist activity. 1. High concentration of this compound: While this compound has no intrinsic agonist activity at lower concentrations, very high concentrations might produce non-specific effects.1. Perform a full dose-response curve of this compound alone (without ACh) to confirm the absence of agonist activity at the concentrations used in your potentiation assay.
2. Assay interference: Components of the assay buffer or the detection system may be interacting with the compound.2. Run appropriate vehicle controls and test for any autofluorescence or other interference from this compound at the wavelengths used in your assay.
In Vivo Experimentation
Issue Potential Cause Recommended Solution
High variability in behavioral responses between animals. 1. Vehicle effects: The commonly used vehicle, 5% Tween 80, can have its own behavioral effects, such as a temporary reduction in food intake or mild sedation.1. Always include a vehicle-only control group. Allow for a sufficient habituation period after injection and before behavioral testing. Consider alternative vehicles if Tween 80 effects are significant and confounding.
2. Improper drug administration: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) can lead to variable absorption and bioavailability.2. Ensure proper training in intraperitoneal (IP) injection techniques. For IP injections in rats, the lower left quadrant of the abdomen is often recommended.
3. Animal stress: Handling and injection procedures can induce stress, which can affect behavioral outcomes.3. Handle animals consistently and gently. Allow for an acclimatization period to the experimental room and procedures before starting the experiment.
Lack of efficacy in a behavioral model (e.g., no reversal of amphetamine-induced hyperlocomotion). 1. Inappropriate dose: The dose of this compound may be too low or too high. M4 PAMs can exhibit a biphasic or "bell-shaped" dose-response curve.1. Conduct a full dose-response study to determine the optimal effective dose in your specific animal model and strain.
2. Species-specific differences: The potency of this compound can vary between species (e.g., rats vs. mice).2. Be aware of the species you are using and consult the literature for appropriate dose ranges. An effective dose in rats may not be directly translatable to mice.
3. Short half-life of this compound: The compound has a relatively short half-life in the rat brain (approximately 1.25 hours). The timing of behavioral testing relative to drug administration is critical.3. Administer this compound at a consistent time point before behavioral testing (e.g., 30 minutes prior). Consider the duration of your behavioral assay in relation to the compound's pharmacokinetics.

Data Presentation

In Vitro Potency of this compound
Assay TypeReceptorSpeciesEC50Reference
Calcium MobilizationM4Rat0.4 µM (403 ± 117 nM)
GIRK-mediated Thallium FluxM4Human1.2 ± 0.3 µM

EC50 values represent the concentration of this compound that produces 50% of the maximal potentiation of an EC20 concentration of acetylcholine.

In Vivo Dosing for Amphetamine-Induced Hyperlocomotion in Rats
ParameterValueReference
Animal SpeciesMale Sprague-Dawley Rats
This compound Dose Range0.32 - 56.6 mg/kg
Administration RouteIntraperitoneal (i.p.)
Vehicle5% Tween 80 in sterile deionized water
Pre-treatment Time30 minutes
Amphetamine Dose1.0 mg/kg, subcutaneous (s.c.)

Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Weigh the desired amount of this compound (no salt) powder.

  • Prepare a 5% (v/v) solution of Tween 80 in sterile deionized water.

  • Add a small volume of the 5% Tween 80 solution to the this compound powder and stir in lukewarm water until the compound is fully suspended.

  • Gradually add the remaining volume of the 5% Tween 80 solution while stirring to reach the final desired concentration.

  • This solution should be prepared fresh daily.

Amphetamine-Induced Hyperlocomotion in Rats
  • Habituation: Place individual rats into open-field arenas and allow them to habituate for at least 30-60 minutes on the day of the experiment. This helps to reduce novelty-induced hyperactivity.

  • This compound Administration: Administer this compound or the vehicle via intraperitoneal (i.p.) injection at the desired dose.

  • Pre-treatment Period: Return the rats to their home cages or the testing room for a 30-minute pre-treatment period.

  • Amphetamine Administration: Administer amphetamine (e.g., 1.0 mg/kg) or saline via subcutaneous (s.c.) injection.

  • Locomotor Activity Recording: Immediately place the rats back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects. Compare the total activity between treatment groups.

Mandatory Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh binding Gi Gαi M4R->Gi Activates GRK GRK M4R->GRK Phosphorylates beta_arrestin β-Arrestin M4R->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits G_beta_gamma Gβγ cAMP ↓ cAMP ATP ATP P P ERK ERK Signaling beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization

Caption: M4 muscarinic receptor signaling pathways modulated by this compound.

Experimental Workflow for Amphetamine-Induced Hyperlocomotion

Hyperlocomotion_Workflow cluster_treatment Treatment Groups cluster_challenge Challenge start Start habituation Habituation (30-60 min) start->habituation injection_v Vehicle Injection (i.p.) injection_vu This compound Injection (i.p.) pretreatment Pre-treatment Period (30 min) injection_v->pretreatment injection_vu->pretreatment injection_s Saline Injection (s.c.) injection_a Amphetamine Injection (s.c.) recording Record Locomotor Activity (60-90 min) injection_s->recording injection_a->recording analysis Data Analysis recording->analysis

Caption: Workflow for a typical amphetamine-induced hyperlocomotion experiment.

Troubleshooting Logic for Inconsistent In Vivo Results

Troubleshooting_Logic start Inconsistent In Vivo Results check_dose Is the dose appropriate? (Consider species differences) start->check_dose check_vehicle Are vehicle effects controlled for? start->check_vehicle check_procedure Is the experimental procedure consistent? start->check_procedure check_compound Is the compound solution stable and correctly prepared? start->check_compound dose_response Action: Perform a full dose-response study. check_dose->dose_response vehicle_control Action: Include a dedicated vehicle control group. check_vehicle->vehicle_control standardize Action: Standardize handling, injection, and timing. check_procedure->standardize prepare_fresh Action: Prepare fresh solutions daily and verify solubility. check_compound->prepare_fresh

Caption: A logical approach to troubleshooting inconsistent in vivo experimental outcomes.

References

interpreting unexpected outcomes with VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0152099, a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound, helping to interpret unexpected outcomes.

Issue 1: Lack of Efficacy in In Vivo Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Dose The dose of this compound may be too low to achieve the desired therapeutic effect. Review literature for established effective dose ranges in your specific model and species. Consider performing a dose-response study to determine the optimal concentration.[1]
Pharmacokinetic Issues This compound has a relatively short half-life in the rat brain (approximately 1.25 hours).[1] The timing of administration relative to the behavioral test is critical. Ensure the pre-treatment time aligns with the compound's peak brain concentration. For longer experiments, a different dosing regimen may be required.
Vehicle Formulation and Administration Improper dissolution or administration of this compound can lead to poor bioavailability. This compound has been successfully dissolved in Tween80 and diluted with sterile deionized water.[1][2] Ensure the vehicle is appropriate for the route of administration (e.g., intraperitoneal).
Experimental Animal Variability Factors such as species, strain, age, and sex of the animals can influence the response to this compound. Ensure consistency in your experimental cohorts.

Issue 2: Inconsistent or Variable Results in In Vitro Assays (e.g., Calcium Mobilization)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Cell Line and Receptor Expression The level of M4 receptor expression in your cell line can significantly impact the observed potentiation. Ensure you are using a validated cell line with robust M4 receptor expression. Functional assays for the Gi/o-coupled M4 receptor may require co-expression of a chimeric G protein, such as Gqi5, to link to the phospholipase Cβ/Ca2+ pathway.[3]
Agonist Concentration As a PAM, this compound enhances the response to an orthosteric agonist (e.g., acetylcholine). The concentration of the agonist used is critical. An EC20 concentration of acetylcholine is often used to assess PAM activity. If the agonist concentration is too high or too low, the potentiation by this compound may not be optimal.
Assay Conditions Ensure that assay parameters such as incubation time, temperature, and buffer composition are optimized and consistent across experiments.
Compound Stability Verify the stability of this compound in your assay buffer. Degradation of the compound could lead to reduced activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It does not have agonist activity on its own but potentiates the response of the M4 receptor to its endogenous ligand, acetylcholine. It binds to an allosteric site on the receptor, which is different from the binding site of acetylcholine (the orthosteric site). This binding increases the affinity of the M4 receptor for acetylcholine, leading to an enhanced downstream signaling response.

Q2: What are the known off-target activities of this compound?

A2: this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) and a large panel of other GPCRs, ion channels, and transporters. However, some minor off-target activities have been reported:

  • GABAA Receptors: At a concentration of 10 µM, this compound showed 51% displacement of flunitrazepam binding, suggesting a potential interaction with the benzodiazepine site on GABAA receptors at high concentrations.

  • 5-HT2B Receptor: Weak antagonist activity at the 5-HT2B receptor has been noted as a potential off-target activity. However, at the relatively low doses used in many behavioral experiments, this is considered unlikely to contribute significantly to its effects.

Q3: Can this compound be used in studies related to neuropsychiatric or substance use disorders?

A3: Yes, this compound and other selective M4 PAMs have been extensively studied in preclinical models relevant to these disorders. For instance, it has been shown to reverse amphetamine-induced hyperlocomotion in rats, a model with predictive validity for antipsychotic agents. Additionally, studies have demonstrated that this compound can reduce cocaine self-administration and choice in rats, suggesting its potential as a therapeutic for cocaine use disorder.

Experimental Protocols

Protocol 1: In Vivo Amphetamine-Induced Hyperlocomotion in Rats

This protocol is based on methodologies described in the literature.

  • Animals: Male Sprague-Dawley rats.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Habituation: On the day of the experiment, place the rats in open-field activity chambers and allow them to habituate for at least 30 minutes.

  • Compound Administration:

    • Prepare this compound in a vehicle of Tween80 and sterile deionized water.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period after this compound administration.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Data Acquisition: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified period (e.g., 90 minutes) using an automated activity monitoring system.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment to the vehicle control group.

Protocol 2: In Vitro Calcium Mobilization Assay in M4-Expressing Cells

This protocol is a generalized procedure based on common practices for assessing M4 PAM activity.

  • Cell Culture: Culture HEK293 cells stably co-expressing the human M4 muscarinic receptor and a chimeric G protein (e.g., Gqi5) in appropriate media.

  • Cell Plating: Plate the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and a standard M4 agonist (e.g., acetylcholine) in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

    • Add an EC20 concentration of acetylcholine to the wells.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.

  • Data Analysis: Normalize the data to the maximal response of a saturating concentration of acetylcholine. Plot the concentration-response curves and calculate the EC50 values for this compound's potentiation effect.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Lack of In Vivo Efficacy Start Unexpected Outcome: No significant effect of this compound CheckDose Is the dose optimal? Start->CheckDose CheckPK Is the timing of administration correct? CheckDose->CheckPK Yes DoseResponse Action: Perform a dose-response study CheckDose->DoseResponse No CheckFormulation Is the vehicle and administration route appropriate? CheckPK->CheckFormulation Yes AdjustTiming Action: Adjust pre-treatment time based on PK data CheckPK->AdjustTiming No CheckAnimals Are there confounding variables in the animal model? CheckFormulation->CheckAnimals Yes OptimizeFormulation Action: Verify solubility and administration technique CheckFormulation->OptimizeFormulation No StandardizeModel Action: Standardize animal strain, age, and sex CheckAnimals->StandardizeModel Yes ReEvaluate Re-evaluate experiment CheckAnimals->ReEvaluate No DoseResponse->ReEvaluate AdjustTiming->ReEvaluate OptimizeFormulation->ReEvaluate StandardizeModel->ReEvaluate

Caption: Troubleshooting workflow for unexpected in vivo outcomes.

G cluster_pathway This compound Mechanism of Action ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound This compound->M4R Binds to allosteric site G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

References

VU0152099 weak 5HT-2B receptor antagonist activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0152099. The primary focus is to address potential issues and questions surrounding its known off-target activity as a weak 5-HT2B receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary activity of this compound?

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] Its primary function is to enhance the response of the M4 receptor to its endogenous ligand, acetylcholine.

Q2: Does this compound have off-target activities?

Yes, ancillary pharmacology screening has revealed that this compound possesses weak antagonist activity at the 5-HT2B serotonin receptor.[2] Other than this, it has a generally clean ancillary pharmacology profile.[2]

Q3: How significant is the 5-HT2B receptor antagonist activity of this compound?

The 5-HT2B antagonist activity is described as "weak".[2] At the concentrations typically used to study its primary M4 PAM effects, the 5-HT2B antagonism is considered unlikely to be pharmacologically significant.[2]

Q4: Where can I find quantitative data on the 5-HT2B antagonist activity of this compound?

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when investigating the weak 5-HT2B antagonist activity of this compound.

Observed Problem Potential Cause Suggested Solution
No observable 5-HT2B antagonist activity Concentration of this compound is too low. The antagonist activity is weak, requiring higher concentrations than those needed for M4 PAM activity.Increase the concentration of this compound into the micromolar range. A dose-response curve should be performed to determine the IC50.
Assay sensitivity is insufficient. The assay may not be sensitive enough to detect weak antagonism.Optimize the assay conditions. This may include adjusting the concentration of the 5-HT2B agonist, incubation times, or the cell density. Ensure the assay window is sufficient (Z'-factor > 0.5).
Compound solubility issues. At higher concentrations, this compound may precipitate out of solution.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay buffer is low and consistent across all conditions. Visually inspect for any precipitation.
High variability in results Inconsistent experimental technique. Pipetting errors, variations in incubation times, or inconsistent cell handling can lead to variability.Ensure all experimental steps are performed consistently. Use calibrated pipettes and follow a standardized protocol.
Cell line instability. The expression of the 5-HT2B receptor in the cell line may be unstable over passages.Use a stable, well-characterized cell line expressing the human 5-HT2B receptor. Monitor receptor expression levels and perform regular cell line authentication.
Unexpected agonist activity observed Contamination of the compound or reagents. Use fresh, high-purity this compound and sterile, high-quality reagents.
Assay artifact. Some assay formats can produce artifacts that may appear as agonist activity.Run appropriate controls, including vehicle-only and cells-only wells, to identify any assay-specific artifacts.

Quantitative Data Summary

The following table summarizes the known and estimated quantitative data for this compound.

Target Activity Type Parameter Value Reference
M4 Muscarinic Receptor Positive Allosteric ModulatorEC50403 ± 117 nM
5-HT2B Receptor AntagonistIC50 / KiEstimated to be in the low micromolar (µM) rangeInferred from "weak activity" description

Experimental Protocols

5-HT2B Receptor Antagonist Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.

Materials:

  • Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.

  • Radioligand: [3H]-LSD or another suitable 5-HT2B radioligand.

  • Non-specific binding control: Serotonin (5-HT) or another suitable 5-HT2B agonist/antagonist at a high concentration (e.g., 10 µM).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/C filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either this compound, vehicle, or the non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate for 60 minutes at room temperature.

  • Harvest the membranes by rapid filtration through the GF/C filter plate.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

5-HT2B Receptor Functional Antagonist Assay (Calcium Flux)

This protocol measures the ability of this compound to inhibit the intracellular calcium increase induced by a 5-HT2B agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.

  • 5-HT2B agonist (e.g., Serotonin or BW723C86).

  • This compound stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions or vehicle to the cells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and initiate reading.

  • Add the 5-HT2B agonist at a concentration that elicits a sub-maximal response (EC80).

  • Record the change in fluorescence over time.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50.

Visualizations

5-HT2B Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT2B 5-HT2B Receptor Gq Gαq 5HT2B->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (Agonist) Serotonin->5HT2B Activates This compound This compound (Antagonist) This compound->5HT2B Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2B receptor.

Experimental Workflow for 5-HT2B Antagonist Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Cells with this compound Compound_Prep->Incubation Cell_Culture Culture 5-HT2B Expressing Cells Cell_Culture->Incubation Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Incubation Stimulation Add 5-HT2B Agonist Incubation->Stimulation Measurement Measure Cellular Response (e.g., Calcium Flux) Stimulation->Measurement Normalization Normalize Data to Controls Measurement->Normalization Curve_Fit Fit Dose-Response Curve Normalization->Curve_Fit IC50_Calc Calculate IC50 Value Curve_Fit->IC50_Calc G Start Problem: No/Weak Antagonist Effect Check_Conc Is this compound Concentration > 1 µM? Start->Check_Conc Increase_Conc Action: Increase Concentration Check_Conc->Increase_Conc No Check_Assay_Window Is Assay Z' > 0.5? Check_Conc->Check_Assay_Window Yes Increase_Conc->Check_Assay_Window Optimize_Assay Action: Optimize Assay Conditions Check_Assay_Window->Optimize_Assay No Check_Solubility Is Compound Soluble? Check_Assay_Window->Check_Solubility Yes Optimize_Assay->Check_Solubility Change_Solvent Action: Check/Change Solvent Check_Solubility->Change_Solvent No Consult_Expert Consult Senior Scientist Check_Solubility->Consult_Expert Yes Change_Solvent->Consult_Expert

References

addressing poor solubility of VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0152099. The information provided is intended to address common challenges, particularly those related to the compound's poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR M4). As a PAM, it does not have agonist activity on its own but potentiates the response of the M4 receptor to the endogenous agonist, acetylcholine. The M4 receptor is a Gαi/o-coupled G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream cellular processes.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A2: Precipitation in aqueous buffers is a common issue due to the poor water solubility of this compound. Here are several troubleshooting steps:

  • Review your stock solution preparation: Ensure your initial stock solution in an organic solvent, such as DMSO, is fully dissolved before further dilution.

  • Lower the final concentration: If experimentally feasible, reducing the final concentration of this compound in the aqueous buffer may prevent it from exceeding its solubility limit.

  • Use a co-solvent system: For in vitro assays, maintaining a small percentage of an organic co-solvent like DMSO in the final assay medium can help maintain solubility. However, it is crucial to include a vehicle control to account for any effects of the solvent on the experimental system.

  • Consider formulation strategies: For in vivo studies, using a vehicle containing surfactants or other solubilizing agents is often necessary. A commonly used vehicle is 5% Tween® 80 in sterile saline or deionized water.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is commonly used. It is advisable to prepare a concentrated stock in 100% DMSO, which can then be aliquoted and stored at -20°C or -80°C for long-term use. When preparing working solutions, the DMSO stock should be diluted into the appropriate experimental buffer or vehicle.

Q4: How should I store this compound and its solutions?

A4: The solid form of this compound should be stored according to the manufacturer's recommendations, typically at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For in vivo experiments, it is best to prepare the final dosing solution fresh on the day of use.

Troubleshooting Guides

Poor Solubility in In Vitro Assays

If you are experiencing issues with the solubility of this compound in your cell-based or other in vitro assays, consider the following:

  • Initial Dissolution: Ensure the compound is fully dissolved in a suitable organic solvent, such as DMSO, before preparing your final working solutions. Sonication may aid in dissolution.

  • Final DMSO Concentration: When diluting your DMSO stock into an aqueous buffer, aim for a final DMSO concentration that is as low as possible while still maintaining the solubility of this compound. It is critical to include a vehicle control with the same final DMSO concentration in your experiments.

  • Alternative Solubilization Methods: If DMSO is not suitable for your assay, other organic solvents like ethanol may be tested. However, their compatibility with your specific assay must be validated.

Formulation for In Vivo Studies

For animal studies, a proper vehicle is essential to ensure the bioavailability of this compound.

  • Tween® 80-Based Vehicle: A frequently used and effective vehicle for intraperitoneal (IP) injection in rats involves the use of Tween® 80 as a surfactant.[1]

  • Multi-component Vehicle: For higher concentrations, a multi-component system may be necessary. A commercially available protocol suggests a combination of DMSO, PEG300, Tween® 80, and saline.[2]

  • Cyclodextrin Formulation: Another approach is the use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate hydrophobic molecules and enhance their aqueous solubility.[2]

Quantitative Data on Solubility

The following table summarizes the available quantitative solubility data for this compound. Please note that this data is primarily from a commercial supplier and should be used as a guideline.[2]

Solvent SystemAchievable ConcentrationMolar ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 1.25 mg/mL≥ 3.52 mMClear solution; saturation unknown.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL≥ 3.52 mMClear solution; saturation unknown.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound using an analytical balance. The molecular weight of this compound is 355.43 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.55 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo (IP) Administration in Rats

Objective: To prepare a dosing solution of this compound in a Tween® 80-based vehicle.[1]

Materials:

  • This compound (solid)

  • Tween® 80

  • Sterile deionized water or saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • Determine the total volume of dosing solution required based on the number of animals and the dose volume (e.g., 1 mL/kg).

  • Weigh the required amount of this compound for the desired dose (e.g., 1.8 mg/kg).

  • Prepare a 5% Tween® 80 solution by adding Tween® 80 to sterile deionized water or saline.

  • Add the solid this compound to the 5% Tween® 80 vehicle.

  • Stir the mixture in lukewarm water until the this compound is fully suspended.

  • This preparation should be made fresh daily.

Signaling Pathway and Experimental Workflow Diagrams

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

M4_Signaling_Pathway ACh Acetylcholine This compound This compound (PAM) M4R M4 Receptor ACh->M4R Binds This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: M4 muscarinic acetylcholine receptor signaling pathway.

Experimental Workflow for Addressing Poor Solubility

Solubility_Workflow Start Poor Solubility of This compound Encountered InVitro In Vitro Assay Start->InVitro InVivo In Vivo Study Start->InVivo StockSolution Prepare Concentrated Stock in DMSO InVitro->StockSolution Formulation Select Formulation Strategy InVivo->Formulation Dilute Dilute Stock in Aqueous Buffer StockSolution->Dilute Precipitation Precipitation Observed? Dilute->Precipitation VehicleControl Include Vehicle Control (e.g., final % DMSO) Proceed Proceed with Experiment VehicleControl->Proceed Precipitation->VehicleControl No LowerConc Lower Final Concentration Precipitation->LowerConc Yes LowerConc->Dilute Tween 5% Tween® 80 in Saline Formulation->Tween Complex Co-solvent/Cyclodextrin Formulation Formulation->Complex PrepareFresh Prepare Dosing Solution Fresh Tween->PrepareFresh Complex->PrepareFresh PrepareFresh->Proceed

Caption: A decision-making workflow for addressing solubility issues of this compound.

References

Technical Support Center: VU0152099 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent in vivo delivery of VU0152099 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] It does not directly activate the M4 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1] this compound binds to an allosteric site on the M4 receptor, which is a different location from where acetylcholine binds.[1] This binding increases the affinity of the M4 receptor for acetylcholine, thereby potentiating its signaling.[1]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for the M4 muscarinic acetylcholine receptor subtype over M1, M2, M3, and M5 subtypes.[1] It has been shown to have no effect on the acetylcholine dose-response curves at these other receptor subtypes at concentrations up to 30 µM. However, some off-target activity has been noted, with weak antagonist activity at the 5-HT2B receptor.

Q3: How should this compound be prepared for in vivo administration?

A3: For in vivo studies, this compound can be prepared daily by first dissolving it in lukewarm Tween80. Subsequently, it should be diluted with sterile deionized water to achieve the desired final concentration and a 5% Tween80 solution.

Q4: What are the reported effective doses of this compound in vivo?

A4: The effective dose of this compound can vary depending on the animal model and the specific behavioral or physiological endpoint being measured. In studies with rats, intraperitoneal (IP) doses ranging from 0.32 to 5.6 mg/kg have been used. For example, a dose of 1.8 mg/kg was found to significantly reduce cocaine self-administration in rats.

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound is a centrally penetrant analog. In rats, this compound has a reported half-life of 1.25 hours in the brain, which suggests that accumulation in the brain or blood with repeated daily dosing is unlikely.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral results.
  • Question: I am observing high variability in the behavioral responses of my animals after administering this compound. What could be the cause?

  • Answer:

    • Vehicle Preparation: Ensure the vehicle is prepared fresh daily as described in the protocol (dissolving in lukewarm Tween80 followed by dilution with sterile deionized water to 5% Tween80). Inconsistent dissolution or precipitation of the compound can lead to variable dosing.

    • Route of Administration: Intraperitoneal (IP) injection is a commonly used route. Ensure consistent administration technique to minimize variability in absorption.

    • Dose-Response: The effects of this compound can be dose-dependent. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.

    • Off-Target Effects: While highly selective for the M4 receptor, this compound has weak 5-HT2B antagonist activity. At higher doses, this off-target effect could potentially contribute to behavioral variability. Consider if this is a relevant pathway in your model.

    • Animal Strain and Species Differences: Pharmacokinetic and pharmacodynamic properties can vary between different animal strains and species. Be aware of these potential differences when designing your experiments.

Issue 2: Difficulty with this compound formulation.
  • Question: I am having trouble completely dissolving this compound in the recommended vehicle. What should I do?

  • Answer:

    • Temperature: Ensure the Tween80 is lukewarm as specified. Gentle warming can aid in the initial dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: If stirring is insufficient, brief sonication in a water bath may help to break up any clumps and facilitate dissolution.

    • Vehicle Concentration: While 5% Tween80 is a reported concentration, you may need to empirically determine the optimal concentration for your specific lot of this compound and desired final dose. However, be mindful that high concentrations of Tween80 can have their own physiological effects.

    • Alternative Vehicles: If you continue to face solubility issues, you may need to explore other vehicle formulations. However, any new vehicle should be thoroughly validated to ensure it does not produce confounding effects in your behavioral assays.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Rats

Dose (mg/kg, IP)Animal ModelKey FindingReference
0.32 - 5.6Cocaine vs. Food ChoiceModest downward shift in cocaine self-administration dose-response curve.
1.8Cocaine vs. Food ChoiceStatistically significant reduction in cocaine self-administration.
Not specifiedAmphetamine-Induced HyperlocomotionPotently inhibited amphetamine-induced hyperlocomotion.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Daily Preparation: Prepare the this compound solution fresh on each day of the experiment.

  • Initial Dissolution: Weigh the required amount of this compound. Dissolve the compound in a small volume of lukewarm Tween80 by stirring.

  • Dilution: Add sterile deionized water to the Tween80/VU0152099 mixture to reach the final desired concentration of both the drug and 5% Tween80.

  • Verification: Ensure the solution is clear and free of any visible precipitate before administration.

Visualizations

VU0152099_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi Gi/o Protein M4R->Gi Activates This compound This compound This compound->M4R Allosterically Binds & Potentiates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Modulates Experimental_Workflow_this compound cluster_prep Preparation cluster_admin Administration cluster_test Behavioral Testing cluster_analysis Data Analysis Prep_VU 1. Prepare this compound in 5% Tween80 Admin 3. Administer this compound or Vehicle (e.g., IP injection) Prep_VU->Admin Prep_Veh 2. Prepare Vehicle Control (5% Tween80) Prep_Veh->Admin Behavior 4. Conduct Behavioral Assay (e.g., Self-administration) Admin->Behavior Analysis 5. Analyze and Compare Treatment vs. Control Groups Behavior->Analysis Troubleshooting_Logic Start Inconsistent Behavioral Results Observed Check_Prep Is the this compound solution prepared fresh daily? Start->Check_Prep Check_Dissolve Is the compound fully dissolved in 5% Tween80? Check_Prep->Check_Dissolve Yes Solution_Prep Action: Prepare fresh solution before each experiment. Check_Prep->Solution_Prep No Check_Dose Has a dose-response curve been established? Check_Dissolve->Check_Dose Yes Solution_Dissolve Action: Use lukewarm Tween80, stir thoroughly, consider sonication. Check_Dissolve->Solution_Dissolve No Check_Admin Is the administration technique consistent? Check_Dose->Check_Admin Yes Solution_Dose Action: Conduct a dose-finding study to identify optimal dose. Check_Dose->Solution_Dose No Solution_Admin Action: Standardize administration procedure and personnel. Check_Admin->Solution_Admin No

References

Validation & Comparative

A Head-to-Head Comparison of VU0152099 and VU0152100 for M4 Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the role of the M4 muscarinic acetylcholine receptor in neurological and psychiatric disorders, the choice of a selective positive allosteric modulator (PAM) is critical. Among the available tools, VU0152099 and VU0152100 have emerged as closely related and widely used compounds. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate molecule for your research needs.

Overview and Mechanism of Action

This compound and VU0152100 are analogs derived from the chemical optimization of an earlier M4 PAM, VU10010.[1] Both are potent and highly selective positive allosteric modulators of the M4 receptor.[1] They do not possess intrinsic agonist activity but rather potentiate the response of the M4 receptor to the endogenous agonist, acetylcholine (ACh).[1] Their mechanism involves binding to an allosteric site on the M4 receptor, which increases the affinity of ACh for its orthosteric binding site and enhances receptor activation.[1] This allosteric modulation leads to a leftward shift in the ACh concentration-response curve, signifying increased potency.[1]

A key advantage of these compounds is their central nervous system penetrance, allowing for in vivo studies to probe the therapeutic potential of M4 receptor modulation. Due to their nearly identical pharmacological profiles, this compound and VU0152100 have often been used interchangeably in research settings.

In Vitro Pharmacological Profile

The in vitro activity of this compound and VU0152100 has been characterized across various assays, demonstrating their comparable potency and selectivity.

ParameterThis compoundVU0152100Reference
M4 PAM Activity (EC50, Calcium Mobilization) 403 ± 117 nM380 ± 93 nM
M4 PAM Activity (EC50, GIRK-mediated Thallium Flux) 1.2 ± 0.3 µM1.9 ± 0.2 µM
Fold-shift in ACh Potency (Displacement of [3H]NMS) ~24-fold~21-fold
ACh Ki in presence of PAM 10.4 ± 0.91 nM12.2 ± 0.49 nM
Selectivity Devoid of activity at M1, M2, M3, M5 subtypes and other GPCRs up to 30 µMDevoid of activity at M1, M2, M3, M5 subtypes and other GPCRs up to 30 µM

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats following a 56.6 mg/kg intraperitoneal (i.p.) administration reveal differences in brain and plasma exposure between the two compounds.

ParameterThis compoundVU0152100Reference
Brain Cmax 2.9 µM8.8 µM
Plasma Cmax 1.3 µM2.3 µM
Brain AUC0-4h 5.3 µM·h19.2 µM·h
Plasma AUC0-4h 2.5 µM·h5.0 µM·h
Brain/Plasma Ratio (at Cmax) ~2.2~3.8

These data indicate that under identical dosing conditions, VU0152100 achieves higher concentrations and overall exposure in both the brain and plasma compared to this compound.

In Vivo Efficacy: Antipsychotic-like Activity

A key application of these M4 PAMs is in preclinical models of psychosis. Both compounds have demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in rats, a widely used model for screening antipsychotic drugs.

ExperimentCompoundDoseEffectReference
Amphetamine-Induced Hyperlocomotion This compound56.6 mg/kg i.p.Significant reversal of hyperlocomotion
Amphetamine-Induced Hyperlocomotion VU015210056.6 mg/kg i.p.Significant reversal of hyperlocomotion

VU0152100 has been more extensively characterized in models relevant to psychosis, where it not only reverses amphetamine-induced hyperlocomotion in a dose-dependent manner but also blocks the disruption of prepulse inhibition and contextual fear conditioning caused by amphetamine. Furthermore, the effects of VU0152100 are absent in M4 knockout mice, confirming its on-target mechanism of action. In vivo microdialysis studies have shown that VU0152100 can reverse amphetamine-induced increases in extracellular dopamine in the nucleus accumbens and caudate-putamen.

Experimental Protocols

In Vitro Calcium Mobilization Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 (rM4) receptor and the chimeric G protein Gqi5.

  • Procedure: Cells are plated and grown overnight. The next day, the medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A range of concentrations of the test compound (this compound or VU0152100) is added to the cells. After a brief incubation period (e.g., 1.5 minutes), an EC20 concentration of acetylcholine (ACh) is added to stimulate the M4 receptor.

  • Data Acquisition: Changes in intracellular calcium are measured using a fluorescence plate reader. The potentiation by the PAM is calculated as the increase in the response to the EC20 concentration of ACh. EC50 values for the PAMs are determined from the concentration-response curves.

Radioligand Binding Assay
  • Preparation: Membranes are prepared from cells expressing the rM4 receptor.

  • Procedure: To determine the effect on ACh affinity, a fixed concentration of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS) is incubated with the membranes in the presence of varying concentrations of ACh, with and without a fixed concentration of the PAM (this compound or VU0152100).

  • Data Analysis: The ability of ACh to displace [3H]NMS is measured, and the inhibition constant (Ki) for ACh is calculated. A decrease in the Ki value in the presence of the PAM indicates an increased affinity of ACh for the receptor.

In Vivo Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats.

  • Procedure: Rats are habituated to open-field chambers. They are then pretreated with either vehicle or the test compound (this compound or VU0152100) via intraperitoneal (i.p.) injection. After a set pretreatment time (e.g., 30 minutes), all rats receive a subcutaneous injection of amphetamine (e.g., 1 mg/kg).

  • Data Collection: Locomotor activity is then measured for a defined period (e.g., 60 minutes). The total distance traveled or the number of beam breaks is recorded and analyzed.

Visualizing the Mechanism of Action

M4_PAM_Mechanism cluster_membrane Cell Membrane M4_Receptor N-term Orthosteric Site Allosteric Site C-term G_protein Gαi/o M4_Receptor->G_protein Activates ACh Acetylcholine (ACh) ACh->M4_Receptor:ortho Binds PAM This compound or VU0152100 (PAM) PAM->M4_Receptor Binds PAM->M4_Receptor:ortho Increases Affinity for ACh Response Cellular Response (e.g., ↓cAMP) G_protein->Response Initiates

Caption: Mechanism of action for M4 Positive Allosteric Modulators (PAMs).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation calcium_assay Calcium Mobilization Assay (Potency - EC50) binding_assay Radioligand Binding Assay (Affinity Shift - Ki) invitro_results Potent & Selective M4 PAMs calcium_assay->invitro_results selectivity_assay Selectivity Screening (M1-M3, M5, GPCRs) binding_assay->invitro_results selectivity_assay->invitro_results pk_study Pharmacokinetic Study (Brain & Plasma Exposure) behavior_study Behavioral Pharmacology (e.g., Hyperlocomotion) pk_study->behavior_study invivo_results Centrally Active with Antipsychotic-like Efficacy behavior_study->invivo_results invitro_results->pk_study

Caption: Research workflow for characterizing this compound and VU0152100.

Conclusion

Both this compound and VU0152100 are invaluable tools for studying the M4 muscarinic receptor. Their in vitro pharmacological profiles are remarkably similar in terms of potency and selectivity. The primary distinction lies in their in vivo pharmacokinetics, with VU0152100 demonstrating greater brain and plasma exposure in rats. This difference may be a key consideration for in vivo study design and dose selection. While both compounds show efficacy in preclinical models of psychosis, VU0152100 has been more extensively validated in a broader range of behavioral and neurochemical assays. For researchers prioritizing higher central nervous system exposure and leveraging a more extensive body of existing in vivo data, VU0152100 may be the preferred choice. However, given their interchangeable use in some studies, this compound remains a highly effective and selective M4 PAM for a wide array of research applications.

References

A Comparative Guide to VU0152099 and Other M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU0152099 with other key M4 positive allosteric modulators (PAMs), including VU0152100, LY2033298, and VU0467154. The information presented is collated from preclinical studies and is intended to aid researchers in selecting the appropriate tool compound for their investigations into the therapeutic potential of M4 receptor modulation for disorders such as schizophrenia and Alzheimer's disease.

Introduction to M4 Positive Allosteric Modulators

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for neuropsychiatric disorders. Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators bind to a distinct site, enhancing the receptor's response to the endogenous agonist, acetylcholine. This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor signaling, which may lead to improved therapeutic profiles with fewer side effects.

This compound is a potent, selective, and centrally penetrant M4 PAM that has been instrumental in elucidating the in vivo effects of M4 receptor potentiation.[1] This guide will compare its pharmacological properties with those of other widely studied M4 PAMs.

In Vitro Pharmacological Comparison

The following tables summarize the in vitro potency and efficacy of this compound and its comparators from functional assays. It is important to note that the data presented are compiled from different studies, and direct head-to-head comparisons in a single study are limited.

Table 1: Potency of M4 Positive Allosteric Modulators in Calcium Mobilization Assays

CompoundEC50 (nM)pEC50SpeciesCell LineNotes
This compound 403 ± 117-RatCHO cells expressing rM4 and Gqi5Potentiation of an EC20 concentration of acetylcholine.[1]
VU0152100 380 ± 936.59 ± 0.07RatCHO cells expressing rM4 and Gqi5 / HEK293 cells expressing hM4Potentiation of an EC20 concentration of acetylcholine.[1][2]
LY2033298 -6.19 ± 0.03RatHEK293 cells expressing hM4Potentiation of an EC20 concentration of acetylcholine.[2]
VU0467154 -7.75 ± 0.06RatHEK293 cells expressing hM4Potentiation of an EC20 concentration of acetylcholine.

Table 2: Efficacy of M4 Positive Allosteric Modulators in Potentiating Acetylcholine (ACh) Affinity

CompoundFold-Shift in ACh AffinityAssay TypeCell LineNotes
This compound ~20-25 fold[³H]NMS Radioligand BindingCHO cells expressing rM4Measured as the leftward shift in the ACh competition curve.
VU0152100 ~20-25 fold / 12.1-fold[³H]NMS Radioligand BindingCHO cells expressing rM4 / HEK293 cells expressing hM4Measured as the leftward shift in the ACh competition curve.
LY2033298 ---Data not available from the reviewed sources.
VU0467154 14.5-fold[³H]NMS Radioligand BindingHEK293 cells expressing hM4Measured as the leftward shift in the ACh competition curve.

In Vivo Pharmacological Comparison

A key in vivo model used to assess the antipsychotic potential of M4 PAMs is the amphetamine-induced hyperlocomotion model in rats.

Table 3: In Vivo Efficacy in the Amphetamine-Induced Hyperlocomotion Model

CompoundEffective DoseRoute of AdministrationAnimal ModelKey Finding
This compound 56.6 mg/kgi.p.Sprague-Dawley RatsSignificantly reversed amphetamine-induced hyperlocomotion.
VU0152100 56.6 mg/kgi.p.Sprague-Dawley RatsSignificantly reversed amphetamine-induced hyperlocomotion.
LY2033298 ---Reported to be active in animal models predictive of antipsychotic efficacy.
VU0467154 Not specified-RodentsHas been shown to attenuate amphetamine-induced increases in extracellular dopamine.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating M4 PAMs.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gαi/o βγ M4R->G_protein Activates PAM PAM (e.g., this compound) PAM->M4R Binds (Allosteric Site) ACh Acetylcholine ACh->M4R Binds AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates K_ion K+ GIRK->K_ion Efflux Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Calcium Mobilization Assay B1 Pharmacokinetic Studies A1->B1 A2 Radioligand Binding Assay A2->B1 A3 GIRK Thallium Flux Assay A3->B1 B2 Amphetamine-Induced Hyperlocomotion B1->B2 B3 Cognitive Models B1->B3 data_analysis Data Analysis & Comparison B2->data_analysis B3->data_analysis start Compound Synthesis (e.g., this compound) start->A1 start->A2 start->A3

References

Validating the M4 Selectivity of VU0152099: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive validation of VU0152099's selectivity for the M4 muscarinic acetylcholine receptor (mAChR), comparing its performance against other known M4 receptor modulators through experimental data.

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2] Its efficacy and selectivity have been demonstrated in multiple studies, establishing it as a critical tool for investigating the therapeutic potential of M4 receptor modulation in central nervous system disorders. This guide will delve into the quantitative data supporting its selectivity, detail the experimental methods used for its validation, and provide a comparative analysis with other relevant compounds.

Quantitative Comparison of M4 Selectivity

The selectivity of this compound for the M4 receptor is most evident when its activity is compared across all five muscarinic receptor subtypes (M1-M5). The following table summarizes the functional potency (EC50) of this compound and other key M4 modulators. The data is derived from calcium mobilization assays, a standard method for assessing the functional activity of G-protein coupled receptors like the mAChRs.

CompoundM1 EC50 (µM)M2 EC50 (µM)M3 EC50 (µM)M4 EC50 (µM)M5 EC50 (µM)Compound Type
This compound > 30[1]> 30[1]> 30[1]0.403 ± 0.117> 30M4 PAM
VU0152100> 30> 30> 300.380 ± 0.093> 30M4 PAM
VU0467154No ActivityNo ActivityNo Activity0.0177 (rat)No ActivityM4 PAM
LY2033298No Effect1 (KB)No Effect0.2 (KB)No EffectM4 PAM
Xanomeline0.03091.78.50.01411.8M1/M4 Agonist

As the data clearly indicates, this compound demonstrates exceptional selectivity for the M4 receptor, showing no functional activity at other muscarinic subtypes at concentrations up to 30 µM. This high degree of selectivity is crucial for attributing its pharmacological effects specifically to the modulation of the M4 receptor.

Experimental Protocols

The validation of this compound's M4 selectivity relies on robust and well-defined experimental protocols. The primary method cited is the calcium mobilization assay .

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. Since the M4 receptor is typically Gi-coupled, a chimeric G-protein (Gqi5) is co-expressed in the host cells (e.g., CHO or HEK-293 cells) to link M4 receptor activation to the phospholipase C pathway and subsequent calcium release.

Workflow:

  • Cell Culture: Cells stably expressing the human or rat M4 receptor and the Gqi5 protein are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: this compound or other test compounds are added to the cells at various concentrations, typically in the presence of a fixed, low concentration of acetylcholine (ACh) that elicits a minimal response on its own (EC20). This allows for the measurement of the potentiating effect of the PAM.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which EC50 values (the concentration of a compound that produces 50% of the maximal response) are calculated.

G_1 Experimental Workflow for M4 PAM Selectivity Validation cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture cells expressing M4 receptor and Gqi5 dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading add_pam Add PAM (e.g., this compound) dye_loading->add_pam add_ach Add EC20 concentration of Acetylcholine add_pam->add_ach measure_fluorescence Measure fluorescence change (calcium influx) add_ach->measure_fluorescence dose_response Generate dose-response curves measure_fluorescence->dose_response calculate_ec50 Calculate EC50 values dose_response->calculate_ec50

Fig 1. Workflow for M4 PAM Selectivity Assay.

Signaling Pathway

This compound acts as a positive allosteric modulator. This means it does not directly activate the M4 receptor but rather enhances the receptor's response to the endogenous agonist, acetylcholine. It binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site). This allosteric modulation increases the affinity of acetylcholine for the M4 receptor and/or enhances the efficiency of G-protein coupling.

G_2 Signaling Pathway of an M4 PAM ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds to orthosteric site PAM This compound (PAM) PAM->M4R Binds to allosteric site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Fig 2. M4 PAM Signaling Pathway.

Conclusion

The experimental data robustly supports the validation of this compound as a highly selective M4 positive allosteric modulator. Its lack of activity at other muscarinic receptor subtypes, even at high concentrations, makes it an invaluable tool for discerning the specific roles of the M4 receptor in health and disease. This high selectivity, as demonstrated in the comparative data, is a critical attribute that underpins its utility in preclinical research and drug development.

References

A Comparative Guide to M4 Receptor Modulators: VU0152099 vs. VU10010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VU0152099 and its parent compound, VU10010, both positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. The development of this compound represents a significant advancement in the quest for centrally active M4 modulators, overcoming the limitations of its predecessor. Experimental data is presented to highlight the key differences in their pharmacological profiles and suitability for in vivo research.

Overview and Mechanism of Action

Both this compound and VU10010 are potent and selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR).[1][2] Unlike direct agonists, these compounds do not activate the receptor themselves but rather enhance the response of the receptor to its endogenous ligand, acetylcholine.[1][2] This mechanism of action offers the potential for greater subtype selectivity and a more nuanced modulation of the cholinergic system, which is a key target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1]

The crucial difference between the two compounds lies in their physicochemical properties, which directly impacts their utility in preclinical in vivo studies. VU10010, while a potent tool for in vitro studies, suffers from poor properties that prevent its use in animal models. This compound was specifically designed to overcome these limitations, enabling the exploration of selective M4 modulation in vivo.

Quantitative Data Comparison

The following tables summarize the key quantitative data comparing the in vitro potency and physicochemical properties of this compound and VU10010.

Table 1: In Vitro Potency at the M4 Receptor

CompoundAssay TypeParameterValue
This compound Calcium MobilizationEC50403 ± 117 nM
VU10010 Calcium MobilizationEC50~400 nM (comparable to this compound)

EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal possible response.

Table 2: Physicochemical and Pharmacokinetic Properties

Compoundlog PCentral Nervous System (CNS) PenetrationIn Vivo Feasibility
This compound 3.65Yes, centrally penetrantFeasible for in vivo studies
VU10010 4.5Not centrally activeUnfeasible for in vivo studies due to poor properties

log P (logarithm of the partition coefficient) is a measure of lipophilicity. A lower log P value is generally associated with more favorable physicochemical properties for drug development.

Experimental Protocols

In Vitro Potency Assessment: Calcium Mobilization Assay

The potency of this compound and VU10010 as M4 PAMs was determined using a calcium mobilization assay in a cell line co-expressing the human M4 muscarinic acetylcholine receptor and a chimeric G protein (Gqi5). This experimental setup is necessary because the M4 receptor naturally couples to Gi/o proteins, which do not directly elicit a calcium response. The Gqi5 chimera allows the M4 receptor activation to be redirected to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

Experimental Workflow:

G cluster_0 Cell Culture and Transfection cluster_1 Assay Procedure cluster_2 Data Analysis A CHO or HEK293 cells B Co-transfect with plasmids for hM4 receptor and Gqi5 A->B C Select and maintain stable cell line B->C D Plate cells in 384-well plates E Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) D->E F Add test compounds (this compound or VU10010) E->F G Add a sub-maximal concentration of Acetylcholine (ACh EC20) F->G H Measure fluorescence intensity over time using a FLIPR or similar instrument G->H I Normalize fluorescence data J Generate concentration-response curves I->J K Calculate EC50 values J->K

Caption: Workflow for the Calcium Mobilization Assay.

Detailed Steps:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then co-transfected with expression vectors encoding the human M4 receptor and the chimeric G protein, Gqi5. Stable cell lines are established by selecting for cells that have successfully integrated the transgenes.

  • Assay Preparation: The stable cells are seeded into 384-well microplates. After reaching an appropriate confluency, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Addition and Signal Detection: The test compounds (this compound or VU10010) are added to the wells at various concentrations. Subsequently, a fixed, sub-maximal concentration of acetylcholine (ACh), typically the EC20 (the concentration that elicits 20% of the maximal response), is added to stimulate the M4 receptor. The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The fluorescence data is normalized to the baseline and the maximal response. Concentration-response curves are then generated by plotting the response against the logarithm of the compound concentration. The EC50 values are calculated from these curves using non-linear regression analysis.

Signaling Pathway

The diagram below illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory effect of a positive allosteric modulator like this compound.

G cluster_0 Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site PAM This compound (PAM) PAM->M4R Binds to allosteric site ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to

Caption: M4 Receptor Signaling and PAM Modulation.

In Vivo Studies and Central Activity

A critical point of differentiation between this compound and VU10010 is their performance in vivo. Due to its high lipophilicity (log P ~4.5) and poor physicochemical properties, VU10010 could not be formulated for in vivo administration and was found to be not centrally active.

In contrast, this compound, with its improved log P of 3.65, was successfully dosed systemically in rats and demonstrated central nervous system penetration. This allowed for the evaluation of its behavioral effects. Notably, this compound was shown to reverse amphetamine-induced hyperlocomotion in rats, a preclinical model sensitive to antipsychotic agents. This finding supports the hypothesis that selective positive allosteric modulation of the M4 receptor has therapeutic potential for treating psychosis.

Selectivity Profile

Both this compound and VU10010 exhibit high selectivity for the M4 receptor subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5). In vitro assays demonstrated that neither compound had any significant activity at other mAChR subtypes at concentrations up to 30 µM. Furthermore, they were found to be devoid of activity at a panel of other G protein-coupled receptors (GPCRs), highlighting their clean ancillary pharmacology profile.

Conclusion

This compound represents a significant improvement over its parent compound, VU10010. While both compounds are potent and selective positive allosteric modulators of the M4 receptor in vitro, this compound's superior physicochemical and pharmacokinetic properties enable its use in in vivo studies. The central activity of this compound has been demonstrated, and its efficacy in a preclinical model of psychosis underscores the potential of targeting the M4 receptor with PAMs for the treatment of neuropsychiatric disorders. For researchers aiming to investigate the in vivo roles of the M4 receptor, this compound is the clear choice over the in vitro-limited VU10010.

References

Navigating the Nuances of Muscarinic Acetylcholine Receptor Modulation: A Comparative Analysis of VU0152099 and Other Selective PAMs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of positive allosteric modulators targeting M1 and M4 muscarinic acetylcholine receptors reveals distinct pharmacological profiles and therapeutic potential. This guide provides a comparative analysis of VU0152099, a selective M4 positive allosteric modulator (PAM), and a range of M1-selective PAMs, offering researchers and drug development professionals a comprehensive overview of their mechanisms, experimental validation, and signaling pathways.

Positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs) have emerged as a promising therapeutic strategy for various neurological and psychiatric disorders. By binding to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site, PAMs can enhance the receptor's response to the endogenous ligand.[1][2] This approach offers the potential for greater subtype selectivity compared to orthosteric agonists, which have been hampered by side effects due to the highly conserved nature of the ACh binding site across mAChR subtypes.[2]

This guide focuses on the comparative efficacy of this compound, a well-characterized M4-selective PAM, and several prominent M1-selective PAMs. While both M1 and M4 receptors are key targets for cognitive enhancement and antipsychotic effects, their distinct signaling mechanisms and downstream physiological roles necessitate a nuanced understanding of their respective modulators.

The M1 Receptor Landscape: A Hub for Cognitive Enhancement

The M1 mAChR is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This signaling cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), playing a crucial role in synaptic plasticity, learning, and memory. Consequently, M1-selective PAMs are being actively investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

A diverse array of M1 PAMs have been developed, each with unique properties. Some, like MK-7622 and PF-06764427, exhibit significant intrinsic agonist activity, meaning they can activate the receptor even in the absence of acetylcholine. These are often referred to as "ago-PAMs". In contrast, compounds like VU0453595 and VU0486846 are considered "pure PAMs," possessing minimal to no intrinsic agonist activity. The distinction is critical, as excessive M1 activation by ago-PAMs has been linked to adverse effects, including seizures.

Comparative Efficacy of M1-Selective PAMs

The following table summarizes the in vitro potency and maximal efficacy of several key M1 PAMs. Potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of its maximum effect. Maximal efficacy is often reported as a percentage of the maximal response to a saturating concentration of acetylcholine (% ACh Max).

CompoundTypeEC50 (nM)Maximal Efficacy (% ACh Max)SpeciesReference
BQCAPure PAM267Not explicitly stated as % ACh Max, but robust potentiationRat
VU0453595Pure PAM2140Not explicitly stated as % ACh MaxHuman
VU0486846Pure PAM310 (human), 250 (rat)85% (human), 83% (rat)Human, Rat
MK-7622Ago-PAMPotent (specific EC50 not provided in snippets)High agonist activityNot specified
PF-06764427Ago-PAMPotent (specific EC50 not provided in snippets)High agonist activityNot specified
VU0467319 (VU319)Minimal Agonism PAM492 (human), 398 (rat)71.3% (human), 81.3% (rat)Human, Rat
M1 mAChR Signaling Pathway

Activation of the M1 mAChR initiates a well-defined signaling cascade that is fundamental to its physiological effects. The diagram below illustrates this canonical Gq/11-mediated pathway.

M1_Signaling_Pathway M1 mAChR Gq/11 Signaling Pathway ACh Acetylcholine (ACh) M1R M1 mAChR ACh->M1R Binds Gq11 Gαq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses (e.g., Synaptic Plasticity) PKC->Downstream Phosphorylates targets

Caption: Canonical M1 mAChR signaling pathway.

The M4 Receptor Landscape: A Target for Antipsychotic Action

In contrast to the M1 receptor, the M4 mAChR couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. M4 receptors are highly expressed in the striatum, where they act as autoreceptors on cholinergic interneurons and also modulate dopamine release. This inhibitory effect on dopamine signaling has positioned M4 PAMs as a novel therapeutic approach for the positive symptoms of schizophrenia and for substance use disorders.

This compound is a selective M4 PAM that has been instrumental in elucidating the therapeutic potential of targeting this receptor. It enhances the affinity of the M4 receptor for acetylcholine, thereby potentiating its inhibitory effects.

Efficacy of this compound and Related M4 PAMs

The table below presents quantitative data on the efficacy of this compound and its close analog, VU0152100. A key parameter for PAMs is the "fold shift," which indicates the extent to which the PAM potentiates the potency of the endogenous agonist (ACh).

CompoundTypeEffect on ACh Affinity (Ki)Fold Shift in ACh PotencySelectivityReference
This compoundM4 PAMReduces ACh Ki from 252 nM to 10.4 nM~24-foldSelective for M4 over M1, M2, M3, M5
VU0152100M4 PAMReduces ACh Ki from 252 nM to 12.2 nM~21-foldSelective for M4 over M1, M2, M3, M5
Experimental Workflow for M4 PAM Characterization

The characterization of M4 PAMs often involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. The following diagram outlines a typical experimental workflow.

M4_PAM_Workflow Experimental Workflow for M4 PAM Characterization start Start: Novel Compound binding_assay Radioligand Binding Assay ([³H]NMS displacement) start->binding_assay allosteric Allosteric Mechanism Confirmed binding_assay->allosteric No displacement of orthosteric ligand functional_assay Functional Assay (e.g., GIRK-Thallium Flux) potent_selective Potent & Selective M4 PAM functional_assay->potent_selective Potentiates ACh response selectivity_screen Selectivity Screening (vs. M1, M2, M3, M5) affinity_shift ACh Affinity Shift Assay selectivity_screen->affinity_shift No activity at other subtypes in_vivo In Vivo Studies (e.g., Amphetamine-induced hyperlocomotion) affinity_shift->in_vivo Increases ACh affinity allosteric->functional_assay potent_selective->selectivity_screen end Candidate for Further Development in_vivo->end Efficacy demonstrated

Caption: Workflow for M4 PAM characterization.

Experimental Protocols

A cornerstone of robust pharmacological comparison is the underlying experimental methodology. Below are detailed protocols for key assays used to characterize M1 and M4 PAMs.

Calcium Mobilization Assay for M1 PAMs

This assay is a primary functional screen for M1 PAMs, leveraging the Gq/11-mediated increase in intracellular calcium upon receptor activation.

Objective: To measure the ability of a test compound to potentiate an acetylcholine-induced increase in intracellular calcium in cells expressing the M1 mAChR.

Materials:

  • CHO-K1 cells stably expressing the rat or human M1 mAChR.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds and acetylcholine (ACh).

  • Microplate reader with fluorescence detection capabilities (e.g., FlexStation II).

Procedure:

  • Cell Plating: Seed the M1-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density (e.g., 50,000 cells/well) and incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified period (e.g., 1 hour) at 37°C to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the compound solutions to the wells and pre-incubate for a short period (e.g., 1.5-2 minutes).

  • Agonist Stimulation: Add a sub-maximal (EC20) concentration of acetylcholine to the wells to stimulate the M1 receptor.

  • Fluorescence Measurement: Immediately begin measuring fluorescence intensity over time (e.g., for 50-90 seconds) using the microplate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Data are typically normalized to the maximal response induced by a saturating concentration of ACh. The EC50 of the PAM is calculated from the concentration-response curve.

Radioligand Binding Assay for M4 PAMs

This assay is used to determine if a compound binds to the allosteric site and to measure its effect on the affinity of the orthosteric ligand (ACh).

Objective: To assess the ability of an M4 PAM to modulate the binding of a radiolabeled orthosteric antagonist and the affinity of acetylcholine.

Materials:

  • Cell membranes prepared from cells expressing the M4 mAChR.

  • Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compound (e.g., this compound), acetylcholine, and a non-radiolabeled antagonist (e.g., atropine).

  • Binding buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]NMS (e.g., 0.1 nM), and varying concentrations of the test compound or acetylcholine.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Allosteric Site Binding: To confirm binding to an allosteric site, the PAM should not displace the orthosteric radioligand [3H]NMS, even at high concentrations.

    • ACh Affinity Shift: To measure the effect on ACh affinity, competition binding curves for ACh are generated in the presence and absence of a fixed concentration of the PAM. A leftward shift in the ACh curve indicates that the PAM increases the affinity of ACh for the receptor. The change in the inhibition constant (Ki) for ACh is then calculated.

Conclusion

The comparative analysis of this compound and other mAChR modulators underscores the importance of subtype selectivity in the development of novel therapeutics for CNS disorders. While M1 PAMs, particularly those with a "pure PAM" profile like VU0486846, hold significant promise for treating cognitive impairments, M4 PAMs like this compound offer a distinct mechanism for antipsychotic effects by modulating striatal dopamine signaling. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field, facilitating a deeper understanding of the nuanced pharmacology of these important molecules and aiding in the design and interpretation of future studies. The continued exploration of these and other selective mAChR modulators will be crucial in unlocking their full therapeutic potential.

References

Unveiling the Antipsychotic Potential of VU0152099: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antipsychotic-like effects of the M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), VU0152099, and its close analog, VU0152100. Due to the greater availability of published data for VU0152100, this guide will use it as a primary exemplar for the antipsychotic-like activity of this class of compounds, with direct evidence for this compound included where available.

The quest for novel antipsychotic agents with improved efficacy and tolerability profiles has led to the exploration of targets beyond the traditional dopamine D2 receptor blockade. One such promising target is the M4 muscarinic acetylcholine receptor. Positive allosteric modulators of the M4 receptor, such as this compound and VU0152100, offer a nuanced approach to modulating cholinergic signaling, which is known to play a crucial role in the pathophysiology of psychosis.

Mechanism of Action: Modulating Dopamine through M4 Receptor Activation

This compound and VU0152100 are not direct agonists of the M4 receptor. Instead, they act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the acetylcholine binding site. This binding potentiates the effect of the endogenous neurotransmitter, acetylcholine. Activation of M4 receptors, which are highly expressed in key brain regions associated with psychosis such as the striatum, is thought to exert antipsychotic-like effects primarily by modulating dopamine release. Specifically, M4 receptor activation can inhibit the release of dopamine, thereby counteracting the hyperdopaminergic state implicated in the positive symptoms of schizophrenia.

M4_PAM_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Cholinergic Terminal cluster_synaptic_cleft Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds M4R->Dopamine_Release Inhibits This compound This compound (M4 PAM) This compound->M4R Potentiates

M4 PAMs enhance acetylcholine's inhibitory effect on dopamine release.

Preclinical Validation: Reversal of Amphetamine-Induced Hyperlocomotion

A standard preclinical model used to assess antipsychotic potential is the amphetamine-induced hyperlocomotion test in rodents. Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which is considered a proxy for the positive symptoms of psychosis. The ability of a compound to reverse this effect is predictive of antipsychotic efficacy.

Both this compound and its analog VU0152100 have demonstrated efficacy in this model.[1] Studies show that these selective M4 PAMs dose-dependently reverse amphetamine-induced hyperlocomotion in rats, an effect that is also observed with established antipsychotic agents.[1]

Experimental Workflow: Amphetamine-Induced Hyperlocomotion Assay

Hyperlocomotion_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituate rats to locomotor activity chambers Pretreatment Administer Vehicle or This compound/VU0152100 (i.p.) Habituation->Pretreatment Amphetamine_Admin Administer Amphetamine (s.c.) (e.g., 1 mg/kg) Pretreatment->Amphetamine_Admin 30 min post-pretreatment Placement Place rats back into locomotor activity chambers Amphetamine_Admin->Placement Recording Record locomotor activity (e.g., for 90-120 min) Placement->Recording Data_Analysis Analyze distance traveled and compare treatment groups Recording->Data_Analysis

Workflow for assessing antipsychotic-like effects in rats.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the effects of the M4 PAM VU0152100 with standard antipsychotic drugs.

Table 1: Effect on Amphetamine-Induced Hyperlocomotion in Rats
CompoundDose (mg/kg)Route% Reversal of Amphetamine EffectReference
VU0152100 10i.p.Partial (not significant)[2]
30i.p.Significant Reversal [2]
56.6i.p.Robust Reversal [2]
Haloperidol 0.1s.c.Significant Reversal
Clozapine 5.0s.c.Significant Reversal

Note: The reversal is measured as a reduction in the total distance traveled compared to the amphetamine-only treated group.

Table 2: Neurochemical Effects - Reversal of Amphetamine-Induced Dopamine Increase in Rat Striatum (In Vivo Microdialysis)
CompoundDose (mg/kg)Effect on Amphetamine-Induced Dopamine IncreaseReference
VU0152100 30Significant Reversal
Haloperidol Not Directly ComparedBlocks D2 receptors, reducing dopaminergic transmission
Clozapine Not Directly ComparedModulates multiple neurotransmitter systems, including dopamine

Detailed Experimental Protocols

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with photobeams to track horizontal movement (distance traveled).

  • Procedure:

    • Habituation: Rats are habituated to the testing chambers for a set period (e.g., 60 minutes) for at least one day prior to the experiment.

    • Pretreatment: On the test day, animals are pretreated with either the vehicle, this compound/VU0152100, or a comparator antipsychotic at specified doses via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Amphetamine Challenge: After a pretreatment interval (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.

    • Data Collection: Immediately following the amphetamine injection, locomotor activity is recorded for a duration of 90 to 120 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled, which is analyzed using statistical methods such as ANOVA to compare the effects of the test compounds to the vehicle and amphetamine-only control groups.

In Vivo Microdialysis for Dopamine Measurement
  • Animals and Surgery: Rats are surgically implanted with a microdialysis guide cannula targeting the striatum. Animals are allowed to recover for a period before the experiment.

  • Apparatus: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. The collected dialysate is then analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Procedure:

    • Baseline Collection: After probe insertion, a stabilization period is allowed, followed by the collection of baseline dialysate samples to determine basal dopamine levels.

    • Drug Administration: VU0152100 or a comparator drug is administered, followed by an amphetamine challenge.

    • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) throughout the baseline and post-injection periods.

  • Data Analysis: Dopamine concentrations in the dialysate are quantified and expressed as a percentage of the baseline levels. Statistical analysis is used to determine the significance of changes in dopamine levels following drug administration.

Conclusion

The available preclinical data strongly support the antipsychotic-like potential of M4 positive allosteric modulators like this compound and VU0152100. Their ability to reverse amphetamine-induced hyperlocomotion and attenuate the associated increase in striatal dopamine provides a solid rationale for their continued development as a novel class of antipsychotic agents. These compounds offer a distinct mechanism of action compared to traditional antipsychotics, which may translate to an improved side-effect profile, particularly concerning extrapyramidal symptoms. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound and other M4 PAMs in the treatment of schizophrenia and other psychotic disorders.

References

A Comparative Guide to the Preclinical Activity of VU0152099 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo activity of VU0152099, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, across various animal models. The data presented herein is intended to support researchers and drug development professionals in evaluating its therapeutic potential for central nervous system disorders.

Executive Summary

This compound is a potent and selective M4 receptor PAM that has demonstrated efficacy in rodent models of psychosis and substance use disorders. It effectively reverses amphetamine-induced hyperlocomotion in both rats and mice, a preclinical model predictive of antipsychotic activity. Furthermore, this compound has been shown to reduce cocaine self-administration in rats, suggesting its potential in treating addiction. The primary mechanism of action is believed to be the modulation of dopamine release in key brain regions. While extensively studied in rodents, data in other species, including non-human primates, and in models of neurodegenerative diseases like Alzheimer's and Parkinson's, remains limited for this specific compound.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the available quantitative data on the efficacy and pharmacokinetic properties of this compound and the closely related M4 PAM, VU0152100.

Table 1: Efficacy of this compound and VU0152100 in Rodent Models

CompoundAnimal ModelBehavioral AssayDosing RouteEffective Dose RangeKey FindingsCitations
This compound Rat (Sprague-Dawley)Amphetamine-Induced HyperlocomotionIntraperitoneal (i.p.)56.6 mg/kgSignificantly reversed amphetamine-induced hyperlocomotion.[1]
This compound RatCocaine vs. Food ChoiceIntraperitoneal (i.p.)0.32 - 5.6 mg/kgProgressively suppressed cocaine choice and intake with repeated administration.[2][3][4]
VU0152100 Rat (Sprague-Dawley)Amphetamine-Induced HyperlocomotionIntraperitoneal (i.p.)10 - 56.6 mg/kgDose-dependently reversed amphetamine-induced hyperlocomotion.
VU0152100 Mouse (Wild-Type)Amphetamine-Induced HyperlocomotionIntraperitoneal (i.p.)Not specifiedReversed amphetamine-induced hyperlocomotion.
VU0152100 Mouse (M4 Knockout)Amphetamine-Induced HyperlocomotionIntraperitoneal (i.p.)Not specifiedNo effect on amphetamine-induced hyperlocomotion, confirming M4 as the target.

Table 2: Pharmacokinetic Parameters of this compound and VU0152100 in Rats

CompoundParameterValueDosingSpeciesCitations
This compound Brain Half-life (t½)1.25 hoursNot specifiedRat
VU0152100 Brain Cmax7.6 µM56.6 mg/kg i.p.Rat
VU0152100 Brain AUC₀-∞36.2 µM·h56.6 mg/kg i.p.Rat

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model is used to assess the potential antipsychotic activity of a compound.

  • Animals: Male Sprague-Dawley rats (270-300 g) are used.

  • Apparatus: Open-field chambers equipped with infrared photobeams to measure locomotor activity.

  • Procedure:

    • Rats are habituated to the open-field chambers for 30 minutes.

    • A baseline locomotor activity is recorded.

    • Animals are pre-treated with either vehicle or this compound (e.g., 56.6 mg/kg, i.p.) and returned to the chambers for a 30-minute pretreatment period.

    • Amphetamine (1 mg/kg, s.c.) is administered to induce hyperlocomotion.

    • Locomotor activity is then measured for an additional 60 minutes.

  • Data Analysis: The total number of photobeam breaks is recorded and analyzed to determine the effect of the test compound on amphetamine-induced activity.

Cocaine vs. Food Choice in Rats

This self-administration model assesses the reinforcing effects of a drug and the potential of a test compound to reduce drug-seeking behavior.

  • Animals: Male rats are trained to choose between intravenous cocaine and a liquid food reinforcer.

  • Apparatus: Operant conditioning chambers equipped with levers, a syringe pump for cocaine infusion, and a delivery system for liquid food.

  • Procedure:

    • Rats are trained on a schedule where they can press one lever for a food reward and another for an intravenous infusion of cocaine.

    • Once stable responding is established, the effects of acute and repeated administration of this compound are tested.

    • For acute testing, various doses of this compound (e.g., 0.32, 1.0, 1.8, 3.2, and 5.6 mg/kg, i.p.) are administered 30 minutes before the session.

    • For repeated dosing, a selected dose (e.g., 1.8 mg/kg/day) is administered daily for a set period (e.g., 7 consecutive days).

  • Data Analysis: The primary measures are the percentage of choices for cocaine and the total number of cocaine and food reinforcers earned.

Mandatory Visualization

Signaling Pathway of M4 Receptor Activation

M4_Signaling_Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Presynaptic Dopaminergic Neuron cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) M4_receptor M4 Receptor ACh->M4_receptor Binds Dopamine Dopamine Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binds Gi Gi/o Protein M4_receptor->Gi Activates This compound This compound (PAM) This compound->M4_receptor Potentiates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces production cAMP->Dopamine Decreases Release Psychosis_Symptoms Psychosis-like Behaviors (e.g., Hyperlocomotion) Dopamine_receptor->Psychosis_Symptoms Leads to

Caption: M4 receptor activation by acetylcholine, potentiated by this compound, inhibits dopamine release.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

Amphetamine_Hyperlocomotion_Workflow start Start habituation Habituation (30 min in open field) start->habituation pretreatment Pretreatment (Vehicle or this compound i.p.) habituation->pretreatment pretreatment_period Pretreatment Period (30 min) pretreatment->pretreatment_period amphetamine_admin Amphetamine Administration (1 mg/kg s.c.) pretreatment_period->amphetamine_admin data_collection Data Collection (Locomotor activity for 60 min) amphetamine_admin->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the amphetamine-induced hyperlocomotion model in rats.

Logical Relationship: this compound in Different Animal Models

Logical_Relationship cluster_rodent Rodent Models cluster_other Other Models (Limited Data) This compound This compound (M4 PAM) rat_model Rat Models (Psychosis, Addiction) This compound->rat_model Extensive Data mouse_model Mouse Models (Psychosis) This compound->mouse_model Some Data nhp_model Non-Human Primate Models This compound->nhp_model Potential Application ad_model Alzheimer's Disease Models This compound->ad_model Potential Application pd_model Parkinson's Disease Models This compound->pd_model Potential Application

Caption: Current state of this compound evaluation in various animal models.

References

A Comparative Guide to mGluR4 Positive Allosteric Modulators in Neurological Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of preclinical findings for several positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). It is intended to serve as a resource for researchers in neuroscience and drug development.

Important Clarification: VU0152099 is an M4 Muscarinic Acetylcholine Receptor PAM, not an mGluR4 PAM.

Initial interest in comparing this compound to mGluR4 PAMs may stem from a misunderstanding of its primary target. Extensive pharmacological studies have characterized this compound as a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR), with no reported activity at mGluR4. Therefore, a direct comparison of this compound with mGluR4 PAMs regarding their effects on the mGluR4 receptor is not scientifically valid. This guide will instead focus on a comparative analysis of well-documented mGluR4 PAMs that have been evaluated in various neurological models. A brief summary of the preclinical findings for this compound, highlighting its M4-mediated effects, is provided in a separate section for informational purposes.

Comparison of mGluR4 PAMs in Preclinical Neurological Models

The following tables summarize the in vitro and in vivo properties of prominent mGluR4 PAMs, including PHCCC, VU0155041, ADX88178, and Foliglurax.

In Vitro Potency and Selectivity
CompoundTargetAssay TypePotency (EC₅₀/IC₅₀)SelectivityReference(s)
PHCCC mGluR4Glutamate Potentiation~2.6 µMPartial antagonist at mGluR1[1]
VU0155041 mGluR4Glutamate Potentiation (human)798 nMSelective over other mGluRs[2]
Glutamate Potentiation (rat)693 nM[2]
ADX88178 mGluR4Glutamate Potentiation (human)3.5 nMExcellent selectivity against other mGluRs[3]
Glutamate Potentiation (rat)9.1 nM[3]
Foliglurax mGluR4Not explicitly statedNot explicitly statedSelective mGluR4 PAM
In Vivo Efficacy in Neurological Models
CompoundNeurological ModelSpeciesRoute of Admin.Key FindingsReference(s)
PHCCC Haloperidol-induced catalepsyRatICVReversed catalepsy
Reserpine-induced akinesiaRatICVReversed akinesia
MPTP-induced neurodegenerationMouseSC or IPProtected against dopaminergic neuron loss
VU0155041 Haloperidol-induced catalepsyRatICVDose-dependently decreased catalepsy
Reserpine-induced akinesiaRatICVDose-dependently decreased akinesia
ADX88178 Haloperidol-induced catalepsyRatPOReversed catalepsy at 3 and 10 mg/kg
6-OHDA-induced akinesiaRatPOReversed akinesia in combination with L-DOPA
Marble burying testMouseNot specifiedDose-dependently reduced marble burying (anxiolytic-like effect)
Elevated plus mazeMouseNot specifiedIncreased open-arm exploration (anxiolytic-like effect)
Foliglurax Parkinson's Disease (Phase II)HumanOralFailed to meet primary endpoints for reducing "OFF" time and dyskinesia
MPTP-induced neurodegenerationMouseNot specifiedProtected dopaminergic neurons

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the cataleptic effects of antipsychotic drugs, which can be reversed by anti-parkinsonian agents.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: Haloperidol is typically administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg. Test compounds or vehicle are administered at a specified time before or after haloperidol injection, via the intended route (e.g., intracerebroventricularly (ICV) or orally (PO)).

  • Catalepsy Assessment (Bar Test): At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised approximately 9-10 cm from the surface.

  • Measurement: The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.

  • Analysis: The mean latency to descend is calculated for each treatment group and compared. A significant reduction in descent latency by a test compound compared to the haloperidol-only group indicates an anti-cataleptic effect.

6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease in Rats

This model involves the unilateral lesioning of dopaminergic neurons in the nigrostriatal pathway to mimic the motor deficits of Parkinson's disease.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is dissolved in saline containing ascorbic acid to prevent oxidation and is injected unilaterally into the medial forebrain bundle or the striatum.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotations: Several weeks post-surgery, rats are challenged with a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine). The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is counted over a set period. A significant number of rotations confirms a successful lesion.

    • Cylinder Test: To assess forelimb akinesia, rats are placed in a transparent cylinder, and the number of times they use their impaired (contralateral to the lesion) or unimpaired (ipsilateral) forelimb for wall exploration is counted.

  • Drug Treatment: Test compounds are administered, and their effects on the behavioral deficits are measured.

  • Histological Analysis: At the end of the study, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using video tracking software.

  • Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations: Signaling Pathways and Experimental Workflows

mGluR4 Signaling Pathway

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 binds G_protein Gαi/o-βγ mGluR4->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC Vesicle Synaptic Vesicle (containing Glutamate) cAMP->Vesicle promotes release Ca_ion Ca_ion->Vesicle triggers release Postsynaptic_Receptor Postsynaptic Glutamate Receptor Glutamate_released->Postsynaptic_Receptor Haloperidol_Catalepsy_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomly Assign to Treatment Groups acclimation->grouping vehicle_admin Administer Vehicle (Control Group) grouping->vehicle_admin compound_admin Administer Test Compound (e.g., mGluR4 PAM) grouping->compound_admin haloperidol_admin_control Administer Haloperidol (0.5-1 mg/kg, i.p.) vehicle_admin->haloperidol_admin_control bar_test Perform Bar Test at Multiple Time Points (e.g., 30, 60, 90, 120 min) haloperidol_admin_control->bar_test haloperidol_admin_test Administer Haloperidol (0.5-1 mg/kg, i.p.) compound_admin->haloperidol_admin_test haloperidol_admin_test->bar_test record_latency Record Latency to Descend bar_test->record_latency analysis Data Analysis: Compare Latencies Between Groups record_latency->analysis end End analysis->end PD_mGluR4_Rationale PD Parkinson's Disease Dopamine_Loss Loss of Dopaminergic Neurons in Substantia Nigra PD->Dopamine_Loss Basal_Ganglia_Imbalance Imbalance in Basal Ganglia Circuitry Dopamine_Loss->Basal_Ganglia_Imbalance Glutamate_Hyperactivity Relative Glutamatergic Hyperactivity Basal_Ganglia_Imbalance->Glutamate_Hyperactivity Motor_Symptoms Motor Symptoms (Akinesia, Rigidity, Tremor) Glutamate_Hyperactivity->Motor_Symptoms mGluR4_Activation Activation of mGluR4 Glutamate_Hyperactivity->mGluR4_Activation is targeted by mGluR4_Location mGluR4 is Presynaptically Located on Glutamatergic Terminals mGluR4_Location->mGluR4_Activation Glutamate_Release_Inhibition Inhibition of Glutamate Release mGluR4_Activation->Glutamate_Release_Inhibition Restore_Balance Restoration of Basal Ganglia Balance Glutamate_Release_Inhibition->Restore_Balance Symptom_Alleviation Alleviation of Motor Symptoms Restore_Balance->Symptom_Alleviation mGluR4_PAM mGluR4 PAM mGluR4_PAM->mGluR4_Activation enhances

References

Validating the Mechanism of VU0152099: A Comparison Guide Using M4 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M4 muscarinic acetylcholine receptor (M4) positive allosteric modulator (PAM), VU0152099, and related compounds, with a focus on validating their mechanism of action using knockout mouse models. The data presented herein demonstrates the critical role of the M4 receptor in mediating the pharmacological effects of these compounds.

Proving the Target: The Invaluable Role of Knockout Mice

The gold standard for validating the mechanism of a receptor-targeted compound is to demonstrate a loss of efficacy in animals lacking that specific receptor. For M4 PAMs like this compound, M4 knockout (M4R KO) mice are an essential tool. These mice are genetically engineered to lack the M4 receptor, and therefore, any pharmacological effects of a true M4 PAM should be absent in these animals.[1][2] Studies have consistently shown that M4R KO mice exhibit phenotypes such as increased basal locomotor activity and heightened sensitivity to psychostimulants, which can be compared against the effects of M4 PAMs in wild-type and knockout animals.[1]

Comparative Efficacy of M4 PAMs in Wild-Type vs. M4 Knockout Mice

The following tables summarize the quantitative data from studies evaluating this compound's close analog, VU0152100, and another potent M4 PAM, VU0467154, in wild-type (WT) and M4 knockout (KO) mice. These studies highlight the M4-receptor dependency of their antipsychotic-like and pro-cognitive effects.

Compound Behavioral Model Animal Model Dose Effect in Wild-Type (WT) Mice Effect in M4 Knockout (KO) Mice Reference
VU0152100 Amphetamine-Induced HyperlocomotionMiceNot SpecifiedReverses hyperlocomotionNo effect[3]
VU0467154 MK-801-Induced HyperlocomotionMice30 mg/kgDose-dependent reversal of hyperlocomotionNo reversal of hyperlocomotion[4]
VU0467154 MK-801-Induced Deficits in Pairwise Visual DiscriminationMice10, 30 mg/kgReversal of cognitive deficitsNo reversal of cognitive deficits
Compound Neurochemical Model Animal Model Effect in Wild-Type (WT) Mice Effect in D1-M4 Knockout (KO) Mice Reference
VU0152100 Cocaine-Induced Striatal Dopamine IncreaseMicePartially abolished dopamine increasePartially abolished dopamine increase (indicating other M4 populations are involved)

Experimental Protocols

Generation of M4 Knockout Mice

M4 muscarinic receptor knockout mice are generated using standard gene-targeting techniques. This typically involves the deletion of a critical exon of the Chrm4 gene in embryonic stem cells, followed by the generation of chimeric and subsequently heterozygous and homozygous knockout mice. The absence of the M4 receptor is confirmed through methods such as PCR genotyping and receptor autoradiography.

Behavioral Assays
  • Amphetamine- or MK-801-Induced Hyperlocomotion: This model is used to assess the antipsychotic-like potential of a compound.

    • Mice are habituated to an open-field arena.

    • The M4 PAM (e.g., VU0152100, VU0467154) or vehicle is administered.

    • A psychostimulant such as amphetamine or MK-801 is administered to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed.

  • Cocaine Self-Administration: This model evaluates the rewarding and reinforcing properties of cocaine and the ability of a compound to reduce them.

    • Rats or mice are trained to self-administer cocaine intravenously by pressing a lever.

    • Once a stable baseline of self-administration is established, the M4 PAM (e.g., this compound) or vehicle is administered prior to the self-administration session.

    • The number of cocaine infusions earned is recorded and compared between treatment groups.

Visualizing the Mechanism and Experimental Workflow

M4 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic receptor and the modulatory effect of a positive allosteric modulator like this compound.

M4_Signaling_Pathway M4 Receptor Signaling Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP ATP->AC M4_PAM_Validation_Workflow Experimental Workflow for M4 PAM Validation cluster_setup Experimental Setup cluster_experiment Behavioral Experiment cluster_analysis Data Analysis & Conclusion KO_mice Generate M4 KO Mice KO_group KO + PAM KO_mice->KO_group KO_vehicle KO + Vehicle KO_mice->KO_vehicle WT_mice Generate WT Littermates WT_group WT + PAM WT_mice->WT_group WT_vehicle WT + Vehicle WT_mice->WT_vehicle PAM_prep Prepare M4 PAM (e.g., this compound) PAM_prep->KO_group PAM_prep->WT_group data_collection Collect Behavioral Data KO_group->data_collection WT_group->data_collection KO_vehicle->data_collection WT_vehicle->data_collection comparison Compare WT vs. KO effects data_collection->comparison conclusion Conclusion on M4-mediated mechanism comparison->conclusion

References

A Novel Approach to Psychosis: VU0152099's M4 PAM Mechanism Challenges Traditional Antipsychotic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel compound, VU0152099, is charting a new course in the landscape of antipsychotic drug development. By selectively targeting the M4 muscarinic acetylcholine receptor, it offers a fundamentally different mechanism of action compared to traditional antipsychotics, which primarily act on the dopamine D2 receptor. This distinction holds the promise of similar or enhanced efficacy in treating psychosis with a potentially improved side-effect profile, a significant advancement for researchers, scientists, and drug development professionals.

Traditional antipsychotics, including first-generation (typical) agents like haloperidol and second-generation (atypical) agents such as olanzapine and risperidone, exert their therapeutic effects by blocking dopamine D2 receptors in the brain. While effective in mitigating the positive symptoms of schizophrenia, this mechanism is often associated with significant adverse effects, including extrapyramidal symptoms (motor control issues), hyperprolactinemia, and metabolic disturbances.

In contrast, this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It does not directly activate the M4 receptor but rather enhances the effect of the endogenous neurotransmitter, acetylcholine. This modulatory action provides a more nuanced approach to regulating neuronal activity implicated in psychosis. Preclinical studies have demonstrated the antipsychotic-like potential of this compound in validated animal models.

Comparative Efficacy in a Preclinical Model of Psychosis

A key preclinical indicator of antipsychotic efficacy is the reversal of amphetamine-induced hyperlocomotion in rodents. This model mimics the hyperdopaminergic state associated with psychosis.

Table 1: Efficacy of this compound in the Amphetamine-Induced Hyperlocomotion Model in Rats

Treatment GroupDose (mg/kg, i.p.)Reversal of Amphetamine-Induced Hyperlocomotion
Vehicle + Amphetamine-Baseline Hyperactivity
This compound30Significant Reversal[1]
This compound56.6Robust, Dose-Dependent Reversal[1][2]

In studies, this compound has been shown to produce a robust and dose-dependent reversal of amphetamine-induced hyperlocomotion in rats[1][2]. This effect is absent in mice lacking the M4 receptor, confirming its mechanism of action. While direct head-to-head studies with traditional antipsychotics are not extensively published, separate studies using the same model demonstrate the efficacy of traditional agents. For instance, haloperidol and clozapine have also been shown to reverse amphetamine-induced hyperlocomotion.

Distinct Pharmacological Profiles: A Tale of Two Receptors

The fundamental difference between this compound and traditional antipsychotics lies in their primary receptor targets. This divergence is central to the potential for an improved side-effect profile with M4 PAMs.

Table 2: Comparative Pharmacological Profile

FeatureThis compoundTraditional Antipsychotics (e.g., Haloperidol, Olanzapine)
Primary Mechanism of Action Positive Allosteric Modulator (PAM) of the M4 muscarinic acetylcholine receptor.Antagonist of the Dopamine D2 receptor.
Primary Target Receptor M4 Muscarinic Acetylcholine ReceptorDopamine D2 Receptor
Selectivity Highly selective for the M4 receptor over other muscarinic receptor subtypes.Varying degrees of affinity for other receptors (e.g., serotonin, histamine, adrenergic).
Off-Target Activity Weak 5-HT2B receptor antagonist activity detected.Can have significant interactions with a range of other neurotransmitter receptors, contributing to side effects.

Crucially, this compound displays high selectivity for the M4 receptor, with minimal interaction with other muscarinic receptor subtypes. Its off-target activity has been characterized as weak antagonism of the 5-HT2B receptor. In contrast, traditional antipsychotics' broader receptor binding profile is linked to their side effects. The lack of direct D2 receptor blockade by this compound suggests a lower propensity for extrapyramidal symptoms and other dopamine-related adverse effects.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and traditional antipsychotics are best understood by visualizing their respective signaling pathways and the experimental workflows used to evaluate them.

cluster_0 This compound Signaling Pathway ACh Acetylcholine M4_Receptor M4 Receptor ACh->M4_Receptor binds This compound This compound (PAM) This compound->M4_Receptor potentiates G_Protein Gi/o Protein M4_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

This compound enhances acetylcholine's effect on the M4 receptor.

cluster_1 Traditional Antipsychotic Signaling Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor binds Traditional_Antipsychotic Traditional Antipsychotic (Antagonist) Traditional_Antipsychotic->D2_Receptor blocks G_Protein Gi/o Protein D2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↑ cAMP (blocked inhibition) Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Traditional antipsychotics block dopamine's action at the D2 receptor.

cluster_2 Amphetamine-Induced Hyperlocomotion Workflow Habituation Habituation (30 min) Pretreatment Pretreatment (Vehicle or Test Compound) Habituation->Pretreatment Amphetamine_Admin Amphetamine Administration (s.c.) Pretreatment->Amphetamine_Admin Locomotor_Activity Locomotor Activity Measurement (60-90 min) Amphetamine_Admin->Locomotor_Activity Data_Analysis Data Analysis Locomotor_Activity->Data_Analysis

Workflow for assessing antipsychotic efficacy in rats.

Detailed Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats are used.

  • Apparatus: Open-field chambers equipped with infrared photobeams to measure locomotor activity.

  • Procedure:

    • Rats are habituated to the open-field chambers for 30 minutes.

    • Following habituation, rats receive a pretreatment of either vehicle or the test compound (e.g., this compound, haloperidol) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • After a set pretreatment time (e.g., 30 minutes), all rats are administered amphetamine (typically 1.5 mg/kg, s.c.).

    • Locomotor activity is then recorded for a period of 60 to 90 minutes.

  • Data Analysis: The number of photobeam breaks is recorded to quantify locomotor activity. The data is typically analyzed to compare the activity of the drug-treated group to the vehicle-treated control group to determine the percentage of reversal of amphetamine-induced hyperactivity.

Dopamine D2 Receptor Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the dopamine D2 receptor.

    • A radioligand that specifically binds to the D2 receptor (e.g., [³H]-Spiperone).

    • The test compound at various concentrations.

    • A non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

  • Procedure:

    • The cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

The emergence of this compound and other M4 PAMs represents a significant step forward in the quest for more effective and better-tolerated treatments for psychotic disorders. By moving beyond the dopamine D2 receptor, these compounds open up new avenues for research and offer hope for patients who do not respond well to or cannot tolerate existing therapies. Further comparative studies are warranted to fully elucidate the clinical potential of this novel class of antipsychotic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling VU0152099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of the novel research compound VU0152099, emphasizing personal protective equipment (PPE) and operational protocols.

When working with a novel compound like this compound, for which a specific Safety Data Sheet (SDS) may not be readily available, it is crucial to adhere to the highest safety standards for handling research chemicals. A thorough hazard assessment should be conducted to identify potential risks and determine the necessary protective measures.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a critical barrier against potential exposure to hazardous materials.[2][3] For handling this compound, the following minimum PPE is required:

  • Body Protection: A fire-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when there is a splash hazard, chemical splash goggles and a face shield worn over the safety glasses are necessary for comprehensive protection. All eye and face protection should be ANSI Z87.1 compliant.

  • Hand Protection: Disposable nitrile gloves are the standard for incidental contact. It is recommended to use double gloves (a second pair over the first) for added protection. If direct or prolonged contact is anticipated, heavy-duty, chemical-resistant gloves should be worn. Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.

  • Footwear: Closed-toe shoes are mandatory to protect against spills and falling objects.

  • Respiratory Protection: If working with the compound in a powdered form where aerosolization is possible, or in a poorly ventilated area, a respirator may be necessary. The type of respirator should be determined by a formal risk assessment.

Operational Plan for Safe Handling

A structured approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.

2. Handling the Compound:

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent inhalation of any airborne particles.

  • For dissolution, add the solvent to the compound slowly to avoid splashing.

  • Keep all containers with this compound clearly labeled and tightly sealed when not in use.

3. Decontamination and Spill Response:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing the appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.

  • Clean the affected area with a suitable decontaminating agent. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Waste containers should be kept closed except when adding waste. They should be stored in a secondary containment bin in a designated waste accumulation area.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this particular research chemical.

Visualizing the Workflow

To further clarify the safe handling and disposal process, the following diagram illustrates the key steps and decision points.

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0152099
Reactant of Route 2
Reactant of Route 2
VU0152099

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.